(Cyclopropylmethyl)(1-phenylethyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZLFDOJZXGGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397534 | |
| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-54-3 | |
| Record name | N-(Cyclopropylmethyl)-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (Cyclopropylmethyl)(1-phenylethyl)amine
Introduction: A Versatile Chiral Building Block
(Cyclopropylmethyl)(1-phenylethyl)amine is a chiral secondary amine that holds significant potential as a versatile building block in the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its molecular architecture, a strategic amalgamation of a rigid, strained cyclopropylmethyl group and a chiral 1-phenylethyl moiety, imparts a unique combination of stereochemical complexity and reactivity. This guide provides an in-depth exploration of the chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. The strategic incorporation of the cyclopropyl group is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and potency of drug candidates. The inherent chirality of the 1-phenylethylamine fragment, a widely used resolving agent and chiral auxiliary, offers a scaffold for the stereoselective synthesis of complex molecules.
Physicochemical Properties: An Overview
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₁₂H₁₇N | - |
| Molecular Weight | 175.27 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on 1-phenylethylamine and other N-alkylated derivatives.[1][2] |
| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from the boiling point of 1-phenylethylamine (187 °C) and the increased molecular weight.[2] |
| Density | ~0.94 g/mL | Similar to 1-phenylethylamine (~0.95 g/mL).[2] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane, THF). Limited solubility in water. | General solubility of secondary amines and N-alkylated phenylethylamines. |
| Chirality | Exists as (R) and (S) enantiomers, and as a racemic mixture. | Inherited from the 1-phenylethylamine precursor. |
Synthesis: A Practical Approach via Reductive Amination
The most direct and efficient synthetic route to (Cyclopropylmethyl)(1-phenylethyl)amine is through the reductive amination of 1-phenylethylamine with cyclopropanecarboxaldehyde. This widely employed transformation involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent, such as sodium borohydride, is crucial to selectively reduce the imine in the presence of the aldehyde.[3][4]
Reaction Scheme:
Sources
An In-Depth Technical Guide to the Synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain (Cyclopropylmethyl)(1-phenylethyl)amine, a secondary amine with potential applications in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. Two primary and robust synthetic strategies are detailed: reductive amination and nucleophilic substitution. This document elucidates the mechanistic underpinnings of these methods, provides detailed, step-by-step experimental protocols, and discusses the rationale behind the choice of reagents and reaction conditions. The aim is to equip the reader with the necessary knowledge to confidently synthesize and characterize this target molecule.
Introduction: The Significance of the Cyclopropylmethyl-Amine Scaffold
The (Cyclopropylmethyl)(1-phenylethyl)amine molecule incorporates two key structural motifs of significant interest in medicinal chemistry: the 1-phenylethylamine core and the cyclopropylmethyl group. The phenethylamine framework is a common feature in a vast array of neuroactive compounds and pharmaceuticals.[1] The cyclopropyl group, a small, strained carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[2][3] The combination of these two fragments in (Cyclopropylmethyl)(1-phenylethyl)amine makes it an attractive scaffold for the exploration of new chemical entities with potential biological activity.
This guide will focus on the practical synthesis of this target molecule, providing a solid foundation for its further investigation and application in drug discovery programs.
Physicochemical and Spectroscopic Data of Key Reagents
A thorough understanding of the starting materials is paramount for successful synthesis. The key reagents for the synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine are 1-phenylethylamine, cyclopropanecarboxaldehyde, and cyclopropylmethyl bromide.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1-Phenylethylamine[4] | C₈H₁₁N | 121.18 | 187 | 0.94 | 1.527 |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 98-100 | 0.891 | 1.427 |
| Cyclopropylmethyl bromide | C₄H₇Br | 135.00 | 104-106 | 1.388 | 1.472 |
Spectroscopic Data of 1-Phenylethylamine:
-
¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 4.12 (q, J=6.6 Hz, 1H, CH), 1.58 (s, 2H, NH₂), 1.39 (d, J=6.6 Hz, 3H, CH₃).[5]
-
¹³C NMR (CDCl₃): δ 147.9, 128.5, 126.8, 125.6, 51.2, 25.6.[6]
-
Mass Spectrum (EI): m/z 121 (M+), 106, 79, 77.[5]
Synthetic Strategies and Mechanistic Rationale
Two principal synthetic routes are presented for the preparation of (Cyclopropylmethyl)(1-phenylethyl)amine. The choice between these methods may depend on factors such as the availability of starting materials, desired scale, and laboratory equipment.
Strategy 1: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.
Mechanism: The reaction between 1-phenylethylamine (a primary amine) and cyclopropanecarboxaldehyde proceeds through the formation of an imine intermediate. This imine is then selectively reduced by a hydride-donating reagent to yield the target secondary amine.
Figure 1: General workflow for the reductive amination synthesis.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is a mild and selective reagent that can reduce the iminium ion in the presence of the aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol. Its tolerance for slightly acidic conditions, which catalyze imine formation, makes it ideal for one-pot procedures.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants and the reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate by protonating the carbonyl oxygen, making it more electrophilic.
Strategy 2: Nucleophilic Substitution (N-Alkylation)
This classic approach involves the direct alkylation of 1-phenylethylamine with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide.
Mechanism: The lone pair of electrons on the nitrogen atom of 1-phenylethylamine acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide in an Sₙ2 reaction. A base is typically required to neutralize the hydrogen bromide generated during the reaction.
Sources
A Technical Guide to (Cyclopropylmethyl)(1-phenylethyl)amine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of (Cyclopropylmethyl)(1-phenylethyl)amine (CAS Number: 356539-54-3), a chiral amine with significant potential in pharmaceutical and agrochemical research. By dissecting its constituent structural motifs—the cyclopropylmethyl group and the 1-phenylethyl group—we infer its chemical properties and potential biological activities. This document outlines plausible, detailed synthetic routes for its preparation, including reductive amination and N-alkylation, complete with step-by-step protocols. Furthermore, we propose a framework for its analytical characterization and discuss its potential as a chiral building block and pharmacologically active agent, particularly in the context of monoamine oxidase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic utility and therapeutic potential of this and related compounds.
Introduction: Unpacking the Structural Significance
(Cyclopropylmethyl)(1-phenylethyl)amine is a secondary amine that marries two structurally and pharmacologically significant moieties: the cyclopropyl group and the 1-phenylethylamine scaffold. The 1-phenylethylamine core is a well-established chiral auxiliary and a key structural element in many biologically active compounds.[1][2] Its derivatives are known to exhibit a range of pharmacological effects, including acting as monoamine oxidase inhibitors (MAOIs).[1]
The cyclopropyl ring, on the other hand, is a bioisostere for various functional groups and is often incorporated into drug candidates to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[3] The combination of these two groups in (Cyclopropylmethyl)(1-phenylethyl)amine suggests a molecule with intriguing possibilities as a chiral building block for more complex structures and as a potential therapeutic agent in its own right.
This guide will delve into the synthesis, postulated properties, and potential applications of this promising, yet under-documented, chemical entity.
Physicochemical Properties: An Inferential Analysis
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₇N | Based on structural components. |
| Molecular Weight | 175.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to 1-phenylethylamine.[4] |
| Boiling Point | Estimated > 200 °C | Expected to be higher than 1-phenylethylamine (187 °C) due to increased molecular weight.[4] |
| Solubility | Moderately soluble in water, soluble in organic solvents | The amine group allows for hydrogen bonding with water, while the aromatic and aliphatic components ensure solubility in organic solvents.[5] |
| Chirality | Exists as (R) and (S) enantiomers | Due to the chiral center on the 1-phenylethyl moiety. |
Synthetic Pathways and Experimental Protocols
The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine can be approached through several established organic chemistry transformations. The two most plausible routes are the reductive amination of cyclopropanecarboxaldehyde with 1-phenylethylamine and the N-alkylation of 1-phenylethylamine with a cyclopropylmethyl halide.
Pathway 1: Reductive Amination
Reductive amination is a robust and widely used method for the formation of amines.[6][7][8] This pathway involves the initial formation of an imine from the reaction of cyclopropanecarboxaldehyde and 1-phenylethylamine, followed by in-situ reduction to the target secondary amine.
This protocol is adapted from established procedures for reductive amination.[9]
-
Reaction Setup: To a solution of (R)- or (S)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add cyclopropanecarboxaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Pathway 2: N-Alkylation
Direct N-alkylation of 1-phenylethylamine with a suitable cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a non-nucleophilic base is another viable synthetic route.[10]
-
Reaction Setup: In a round-bottom flask, dissolve (R)- or (S)-1-phenylethylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.2 eq) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized (Cyclopropylmethyl)(1-phenylethyl)amine.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton of the phenylethyl moiety, the methyl protons, the methylene protons of the cyclopropylmethyl group, and the cyclopropyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the chiral carbon of the phenylethyl group, the methyl carbon, the methylene carbon adjacent to the nitrogen, and the carbons of the cyclopropyl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (175.27 g/mol ). |
| Chiral HPLC | Separation of the (R) and (S) enantiomers to determine enantiomeric purity. |
| FT-IR | Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. |
Potential Applications and Future Directions
As a Chiral Building Block
Given the established utility of 1-phenylethylamine as a chiral auxiliary, (Cyclopropylmethyl)(1-phenylethyl)amine can serve as a valuable chiral building block for the synthesis of more complex molecules.[9][11][12] The secondary amine provides a handle for further functionalization, while the inherent chirality can be used to induce stereoselectivity in subsequent reactions.
In Medicinal Chemistry and Drug Development
The structural similarity of the 1-phenylethylamine moiety to biogenic amines suggests that (Cyclopropylmethyl)(1-phenylethyl)amine could possess interesting pharmacological properties.[5] The parent compound, 1-phenylethylamine, is a known monoamine oxidase inhibitor (MAOI).[1] It is plausible that the addition of the cyclopropylmethyl group could modulate this activity, potentially leading to a more selective or potent inhibitor.
Further research is warranted to explore the interaction of this compound with various receptors and enzymes, particularly those in the central nervous system. Its potential as an antidepressant, anxiolytic, or a tool for studying neurological pathways should be investigated.
Conclusion
(Cyclopropylmethyl)(1-phenylethyl)amine stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While specific experimental data on this compound remains scarce, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and data from analogous structures. The detailed protocols and inferred properties herein are intended to serve as a valuable resource for researchers poised to explore the full potential of this intriguing chiral amine.
References
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]
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Wikipedia. 1-Phenylethylamine. Available from: [Link]
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MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
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Semantic Scholar. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Available from: [Link]
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National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
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wjceo.org. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available from: [Link]
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ResearchGate. Studies on (1S)-N-(1-Phenylethyl)- phthalimide: Synthesis of Both Chiral Spiro Indane and Benzazepine Derivatives | Request PDF. Available from: [Link]
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harvard.edu. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available from: [Link]
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Molecular structure of (Cyclopropylmethyl)(1-phenylethyl)amine
An In-depth Technical Guide to the Molecular Structure of (Cyclopropylmethyl)(1-phenylethyl)amine
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of (Cyclopropylmethyl)(1-phenylethyl)amine, systematically referred to as N-(cyclopropylmethyl)-1-phenylethan-1-amine. This secondary amine incorporates two key pharmacophores: the phenethylamine backbone, prevalent in numerous neuroactive compounds, and the cyclopropylmethyl group, a moiety known to modulate receptor binding and metabolic stability in drug candidates.[1][2] This document details a robust synthetic protocol via reductive amination and provides an in-depth analysis of its structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers in medicinal chemistry and drug development, offering foundational data and methodological insights for the utilization of this compound as a synthetic building block.
Introduction and Significance
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive agents.[1] Its derivatives are widely explored for their potential therapeutic effects. The incorporation of a cyclopropylmethyl group onto the amine nitrogen introduces unique conformational constraints and electronic properties. The high s-character of the cyclopropane ring bonds can influence the basicity of the amine and its interaction with biological targets. Furthermore, this group is often introduced to enhance metabolic stability or to fine-tune binding affinity, as seen in compounds like the opioid antagonist Naltrexone.
The target molecule, (Cyclopropylmethyl)(1-phenylethyl)amine, possesses two stereocenters, leading to the potential for four stereoisomers. The precise control and characterization of this stereochemistry are critical, as biological activity is often highly dependent on the specific spatial arrangement of the molecule. This guide provides the essential framework for its synthesis and definitive structural elucidation.
Synthesis via Reductive Amination
The most efficient and widely adopted method for preparing secondary amines of this type is one-pot direct reductive amination. This strategy involves the condensation of a primary amine with an aldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent.
Rationale for Method Selection
Expertise & Experience: Our selected protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. Unlike harsher reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), STAB is exceptionally mild and selective.[3][4] It does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a side product. Its primary reactivity is directed towards the protonated imine (iminium ion), which is more electrophilic, driving the reaction efficiently towards the desired secondary amine product.[4][5] The reaction proceeds readily in common aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at ambient temperature, making it a highly practical and scalable laboratory procedure.[3]
Synthetic Workflow Diagram
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol
Trustworthiness: This protocol is designed to be self-validating, concluding with purification and characterization steps to ensure the identity and purity of the final product.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-phenylethylamine (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M).
-
Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.1 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10 minutes. Caution: The addition may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[5]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.
Comprehensive Structural Elucidation
The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following sections detail the expected data from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[6]
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||
| Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H |
| Benzylic (Ar-CH) | 3.85 | Quartet (q) | 1H |
| N-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H |
| Methyl (CH-CH₃) | 1.35 | Doublet (d) | 3H |
| N-Methylene (N-CH₂) | 2.30 - 2.45 | Multiplet (m) | 2H |
| Cyclopropyl Methine (CH₂-CH) | 0.80 - 0.95 | Multiplet (m) | 1H |
| Cyclopropyl Methylene (CH-CH₂) | 0.40 - 0.55 | Multiplet (m) | 2H |
| Cyclopropyl Methylene (CH-CH₂) | 0.10 - 0.25 | Multiplet (m) | 2H |
Causality Behind Assignments:
-
The aromatic protons appear downfield due to the anisotropic effect of the benzene ring current.
-
The benzylic proton is a quartet due to coupling with the adjacent methyl group and is significantly deshielded by both the phenyl ring and the nitrogen atom.
-
The N-H proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding and chemical exchange.[7] Addition of D₂O would cause this signal to disappear.
-
The protons of the cyclopropyl ring appear in the highly shielded upfield region (0-1 ppm), a characteristic feature of these strained ring systems. The methylene protons on the cyclopropylmethyl group are diastereotopic, which may lead to more complex splitting patterns than indicated.
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Assignment | Approx. Chemical Shift (δ, ppm) |
| Aromatic Quaternary (Ar-C) | ~145 |
| Aromatic (Ar-CH) | 126 - 129 |
| Benzylic (Ar-CH) | 55 - 60 |
| N-Methylene (N-CH₂) | 50 - 55 |
| Methyl (CH-CH₃) | ~24 |
| Cyclopropyl Methine (CH₂-CH) | 10 - 15 |
| Cyclopropyl Methylene (CH-CH₂) | 3 - 8 |
Causality Behind Assignments:
-
Carbons directly attached to the electronegative nitrogen atom (benzylic CH and N-methylene CH₂) are deshielded and appear in the 50-60 ppm range.[7]
-
The cyclopropyl carbons are highly shielded, appearing upfield, consistent with their high degree of s-character.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
| Predicted IR Absorption Bands | |
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3400 (weak, single band) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Bending | 1600, 1495, 1450 |
| N-H Bending | 1500 - 1600 (weak) |
| C-N Stretch | 1000 - 1250 |
| Aromatic C-H Out-of-Plane Bending | 690 - 770 |
Causality Behind Assignments:
-
As a secondary amine, the molecule is expected to show a single, relatively weak N-H stretching band, distinguishing it from primary amines (which show two bands) and tertiary amines (which show none).[7][8][9]
-
The presence of both aromatic and saturated C-H bonds is clearly distinguishable by stretches appearing just above and just below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
| Predicted Mass Spectrometry Data (EI) | |
| m/z Value | Assignment / Fragment |
| 175 | [M]⁺˙ (Molecular Ion) |
| 160 | [M - CH₃]⁺ |
| 120 | [C₈H₁₀N]⁺ (Benzylic cleavage) |
| 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) |
Causality Behind Assignments:
-
The molecular ion peak at m/z 175 corresponds to the molecular weight of C₁₂H₁₇N. The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7]
-
The most significant fragmentation pathway for phenylethylamines is typically alpha-cleavage (cleavage of the bond between the alpha and beta carbons relative to the phenyl ring).[10][11] This leads to the formation of a stable, resonance-stabilized benzylic fragment.
Fragmentation Pathway Diagram
Caption: Key fragmentation pathways in EI-MS.
Physicochemical Properties and Stereochemistry
A summary of key computed properties provides a baseline for its handling and potential behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₂H₁₇N |
| Molar Mass | 175.27 g/mol |
| Stereocenters | 2 |
| Topological Polar Surface Area | 12.03 Ų |
| Predicted LogP | ~2.5 - 3.0 |
The molecule contains two chiral centers: one at the benzylic carbon (C1 of the ethyl group) and one on the nitrogen atom (though nitrogen inversion is typically rapid at room temperature, it can be slow in certain hindered or cyclic systems). The carbon-based stereocenter means the compound can exist as (R)- and (S)-enantiomers. If a chiral starting material, such as (R)-1-phenylethylamine or (S)-1-phenylethylamine, is used in the synthesis, the resulting product will be a mixture of two diastereomers, for example, (R,R) and (R,S). These diastereomers have different physical properties and can often be separated by chromatography or crystallization. Their distinct stereochemistry would also be reflected in NMR spectroscopy, particularly in the signals for protons near the chiral centers.
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Technical Guide: Spectroscopic Characterization of (Cyclopropylmethyl)(1-phenylethyl)amine
An In-depth Guide for Structural Elucidation and Data Integrity
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel secondary amine, (Cyclopropylmethyl)(1-phenylethyl)amine. As this molecule is not extensively documented in public databases, this paper establishes a predictive and methodological blueprint for its structural confirmation, targeting researchers in synthetic chemistry and drug development. We detail the theoretical basis and practical protocols for acquiring and interpreting data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The causality behind experimental choices, data interpretation, and the integration of multimodal data streams are explained to ensure a self-validating system of analysis. This document is designed to serve as a Senior Application Scientist's perspective on achieving authoritative structural elucidation while adhering to stringent data integrity standards.
Introduction: The Imperative for Rigorous Characterization
The molecule (Cyclopropylmethyl)(1-phenylethyl)amine presents a unique combination of structural motifs: a chiral phenylethyl group, a strained cyclopropyl ring, and a secondary amine linkage. Each of these features imparts distinct spectroscopic signatures that must be precisely identified and assigned to confirm the molecule's identity, purity, and structure. In a drug development context, unambiguous characterization is paramount, forming the bedrock of all subsequent pharmacological and toxicological assessments. The absence of comprehensive public data necessitates a first-principles approach, leveraging foundational spectroscopic theory to predict, acquire, and interpret the analytical data.
This guide follows a logical workflow that mirrors the process of characterizing a newly synthesized compound, beginning with the confirmation of its elemental composition and molecular weight, followed by the identification of functional groups, and culminating in the detailed mapping of its proton and carbon framework.
Molecular Weight and Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
The initial step in characterization is to confirm that the correct molecule has been synthesized. HRMS provides an extremely accurate measurement of a molecular ion's mass, allowing for the determination of its elemental formula.[1]
Predicted Mass and Rationale
-
Molecular Formula: C₁₂H₁₇N
-
Monoisotopic Mass: 175.1361 u
-
Nitrogen Rule: The presence of a single nitrogen atom dictates that the nominal molecular weight will be an odd number, a key diagnostic feature in mass spectrometry.[2]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of high-purity methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >60,000 FWHM.[3]
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is the preferred method for amines, as the nitrogen atom is readily protonated to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument must be calibrated to ensure mass accuracy typically below 5 ppm.
-
Data Analysis: The primary objective is to locate the [M+H]⁺ ion. For (Cyclopropylmethyl)(1-phenylethyl)amine, this would be expected at m/z 176.1439. The measured mass should be within 5 ppm of this theoretical value to confidently assign the elemental formula C₁₂H₁₈N⁺.
Predicted Fragmentation Pattern
Alpha-cleavage is the dominant fragmentation pathway for aliphatic amines.[4][5] This involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. For this molecule, two primary alpha-cleavage events are predicted.
-
Pathway A: Loss of the cyclopropylmethyl radical (•C₄H₇) leads to the formation of a stable benzylic iminium ion.
-
Pathway B: Loss of the phenylethyl radical (•C₈H₉) produces a cyclopropylmethyl iminium ion.
The benzylic cation from Pathway A is expected to be the more stable and thus more abundant fragment (the base peak).
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is chemically inert and dissolves a wide range of organic compounds. Its residual proton signal at ~7.26 ppm serves as a secondary chemical shift reference. 2. Concentration: A concentration of 10-20 mg/mL is typically sufficient for obtaining high-quality ¹H and ¹³C spectra on a modern spectrometer (≥400 MHz). [6]3. Internal Standard: Tetramethylsilane (TMS) is added as the primary internal standard, defining the 0 ppm reference point. [7]4. Acquisition Parameters: Standard acquisition parameters for ¹H (e.g., 32 scans, 16-ppm spectral width, 2-second relaxation delay) and ¹³C (e.g., 1024 scans, 240-ppm spectral width, 2-second relaxation delay with proton decoupling) should be used.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to be complex due to the presence of a chiral center, which renders the protons on the adjacent cyclopropylmethyl CH₂ group diastereotopic.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.40 - 7.20 | m | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| 3.85 | q, J ≈ 6.7 Hz | 1H | Ph-CH -CH₃ | Methine proton adjacent to the phenyl ring and nitrogen. Deshielded by both. |
| 2.45 | m | 1H | N-CH ₂ (diastereotopic A) | One of the diastereotopic methylene protons adjacent to nitrogen. |
| 2.30 | m | 1H | N-CH ₂ (diastereotopic B) | The other diastereotopic methylene proton. |
| 1.50 (broad) | s | 1H | N-H | The amine proton signal is often broad and may not show coupling. Its position is concentration-dependent. [8] |
| 1.35 | d, J ≈ 6.7 Hz | 3H | Ph-CH-CH ₃ | Methyl protons coupled to the adjacent methine proton. |
| 0.90 | m | 1H | Cyclopropyl CH | Methine proton of the cyclopropyl group. |
| 0.50 - 0.40 | m | 2H | Cyclopropyl CH ₂ | Diastereotopic methylene protons on the cyclopropane ring. Highly shielded due to ring current effects. [9][10] |
| 0.15 - 0.05 | m | 2H | Cyclopropyl CH ₂ | The other two diastereotopic methylene protons on the ring, also highly shielded. [9][10] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | Cq (Aromatic) | Quaternary carbon of the phenyl ring attached to the ethyl group. |
| ~128.5 | CH (Aromatic) | ortho- and para-Carbons of the phenyl ring. |
| ~127 | CH (Aromatic) | meta-Carbons of the phenyl ring. |
| ~59 | C H (Phenylethyl) | Methine carbon directly attached to nitrogen and the phenyl ring. [8] |
| ~55 | C H₂ (Cyclopropylmethyl) | Methylene carbon attached to nitrogen. |
| ~24 | C H₃ (Phenylethyl) | Methyl carbon of the phenylethyl group. |
| ~11 | C H (Cyclopropyl) | Methine carbon of the cyclopropyl ring. |
| ~4 | C H₂ (Cyclopropyl) | Methylene carbons of the cyclopropyl ring, characteristically shifted to a high field. |
Data Synthesis and Structural Confirmation
The final step is to integrate all spectroscopic data to build a cohesive and self-validating argument for the structure of (Cyclopropylmethyl)(1-phenylethyl)amine.
-
HRMS confirms the elemental formula C₁₂H₁₇N.
-
FTIR confirms the presence of a secondary amine (N-H stretch), an aromatic ring (C=C and C-H stretches), and aliphatic groups (C-H stretches).
-
¹³C NMR shows 10 distinct signals, matching the 10 unique carbon environments in the proposed structure.
-
¹H NMR confirms the ratio of protons in different environments (5 aromatic, 1 benzylic CH, 2 N-CH₂, 1 NH, 3 CH₃, and 5 cyclopropyl protons). The coupling patterns (quartet and doublet for the phenylethyl group) and the characteristic upfield shifts of the cyclopropyl protons provide definitive evidence for the connectivity.
The convergence of these independent analytical techniques provides an exceptionally high degree of confidence in the structural assignment.
Data Integrity and Compliance
In a regulated environment such as drug development, the integrity of the data is as important as the data itself. All spectroscopic data must be acquired and maintained in accordance with Good Laboratory Practice (GLP) principles. [11]This includes:
-
Audit Trails: Electronic data systems must have secure, computer-generated, time-stamped audit trails that independently record the date and time of operator entries and actions that create, modify, or delete electronic records. [12][13]* User Access Controls: Access to instrumentation and data systems must be restricted to authorized personnel.
-
Standard Operating Procedures (SOPs): All analyses must be performed according to validated and approved SOPs. [14]* Raw Data: The original electronic files (e.g., the FID in NMR) constitute the raw data and must be securely archived. [15] By adhering to these principles, the generated spectroscopic data for (Cyclopropylmethyl)(1-phenylethyl)amine will be reliable, reproducible, and defensible for regulatory submission.
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An In-depth Technical Guide to the ¹H NMR Spectrum of (Cyclopropylmethyl)(1-phenylethyl)amine
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (Cyclopropylmethyl)(1-phenylethyl)amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling constants, and offers a detailed experimental protocol for acquiring high-quality data. The guide is structured to provide not just data, but a deep understanding of the structural nuances revealed by ¹H NMR spectroscopy.
Introduction: The Structural Significance of (Cyclopropylmethyl)(1-phenylethyl)amine
(Cyclopropylmethyl)(1-phenylethyl)amine is a chiral secondary amine incorporating two key structural motifs: a cyclopropylmethyl group and a 1-phenylethyl group. The presence of a stereocenter at the benzylic carbon of the 1-phenylethyl moiety has profound implications for the ¹H NMR spectrum, rendering the molecule asymmetric. This asymmetry is a critical factor, leading to the magnetic non-equivalence of otherwise chemically similar protons. A thorough interpretation of the ¹H NMR spectrum is therefore essential for confirming the compound's identity, assessing its purity, and elucidating its conformational properties.
The cyclopropyl group, with its unique electronic properties, and the aromatic phenyl group introduce distinct magnetic environments that influence the chemical shifts of nearby protons.[1][2] Understanding these influences is paramount for an accurate spectral assignment. This guide will systematically deconstruct the expected ¹H NMR spectrum, providing a foundational understanding for researchers working with this and structurally related molecules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of (Cyclopropylmethyl)(1-phenylethyl)amine is predicted to exhibit a series of distinct signals, each providing a wealth of structural information. The presence of a chiral center at the carbon bearing the phenyl group and the nitrogen atom introduces diastereotopicity, a key feature that will be reflected in the spectrum.[3][4]
The Aromatic Protons (Phenyl Group)
The five protons on the phenyl ring are expected to appear in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm .[5][6] Their exact chemical shifts and multiplicities will be influenced by the electron-donating character of the alkyl substituent and the solvent used. In many cases, these protons may appear as a complex, overlapping multiplet due to similar chemical environments and small coupling constants.
The Benzylic Methine Proton (CH-Ph)
The single proton attached to the chiral center and the phenyl ring (the benzylic methine proton) is anticipated to resonate as a quartet due to coupling with the three protons of the adjacent methyl group. This signal is expected in the range of δ 3.8 to 4.2 ppm .[7] Its downfield shift is a result of the deshielding effect of the aromatic ring and the adjacent nitrogen atom.
The Methyl Protons of the 1-Phenylethyl Group (CH₃)
The three protons of the methyl group will appear as a doublet due to coupling with the single benzylic methine proton. This signal is expected in the upfield region, around δ 1.3 to 1.5 ppm .[7][8]
The Diastereotopic Methylene Protons of the Cyclopropylmethyl Group (CH₂-N)
The presence of the chiral center at the 1-phenylethyl group renders the two protons on the methylene bridge of the cyclopropylmethyl group diastereotopic.[3][4] This means they are in magnetically non-equivalent environments and will have different chemical shifts. Consequently, they are expected to appear as two separate signals, each split by the other (geminal coupling) and by the methine proton of the cyclopropyl group. This will likely result in a complex multiplet, often appearing as two doublets of doublets . These signals are expected in the range of δ 2.2 to 2.6 ppm , influenced by the adjacent nitrogen atom.
The Cyclopropyl Protons
The protons on the cyclopropane ring exhibit unique chemical shifts due to the ring's strain and associated ring currents, typically appearing at unusually high field.[1][2][9]
-
Methine Proton (CH-CH₂): The single proton on the carbon attached to the methylene group is expected to be a multiplet in the range of δ 0.8 to 1.2 ppm . It will be coupled to the two diastereotopic methylene protons of the cyclopropylmethyl group and the four protons on the cyclopropyl ring.
-
Methylene Protons (CH₂ on the ring): The four protons on the two CH₂ groups of the cyclopropane ring will also be diastereotopic. They are expected to appear as complex multiplets in the very upfield region of the spectrum, typically between δ 0.2 and 0.6 ppm .[9] The cis and trans coupling constants within the cyclopropyl ring are distinct, further complicating the splitting pattern.[10]
The Amine Proton (N-H)
The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature.[11][12][13] It can range from δ 0.5 to 4.0 ppm and may appear as a broad singlet. In some cases, coupling to adjacent protons may be observed, but often this is broadened by quadrupole effects of the nitrogen atom and chemical exchange.
Table 1: Predicted ¹H NMR Data for (Cyclopropylmethyl)(1-phenylethyl)amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| Phenyl-H | 7.2 - 7.4 | Multiplet | - | 5H |
| Benzylic CH | 3.8 - 4.2 | Quartet | ~6.5 - 7.0 | 1H |
| Methyl CH₃ | 1.3 - 1.5 | Doublet | ~6.5 - 7.0 | 3H |
| Diastereotopic CH₂-N | 2.2 - 2.6 | Doublet of Doublets (each) | Geminal: ~12-14; Vicinal: ~6-8 | 2H |
| Cyclopropyl CH | 0.8 - 1.2 | Multiplet | - | 1H |
| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet | - | 4H |
| Amine NH | 0.5 - 4.0 | Broad Singlet | - | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of (Cyclopropylmethyl)(1-phenylethyl)amine, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For amines, deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may affect the chemical shift of the N-H proton.[11][12]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J-values) in Hertz.
Visualizing Molecular Structure and NMR Correlations
The following diagram illustrates the structure of (Cyclopropylmethyl)(1-phenylethyl)amine and highlights the key proton environments discussed.
Caption: Molecular structure of (Cyclopropylmethyl)(1-phenylethyl)amine with key proton groups and their predicted ¹H NMR chemical shift ranges.
Conclusion
The ¹H NMR spectrum of (Cyclopropylmethyl)(1-phenylethyl)amine is a rich source of structural information. A detailed analysis, grounded in the principles of chemical shift theory, spin-spin coupling, and stereochemistry, allows for the unambiguous assignment of all proton signals. The presence of a chiral center and the resulting diastereotopicity of the methylene protons in the cyclopropylmethyl group are key features of the spectrum. By following the detailed experimental protocol provided, researchers can acquire high-quality data, enabling confident structural elucidation and purity assessment. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating a deeper understanding of the application of ¹H NMR spectroscopy to the characterization of complex chiral molecules.
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An In-depth Technical Guide to the Purity Analysis of (Cyclopropylmethyl)(1-phenylethyl)amine
Abstract
This technical guide provides a comprehensive framework for the purity analysis of (Cyclopropylmethyl)(1-phenylethyl)amine, a chiral secondary amine. As this molecule is not a widely studied public compound, this guide synthesizes established analytical principles for analogous structures, such as 1-phenylethylamine, to construct a robust, multi-faceted purity assessment strategy.[1][2][3] We will detail orthogonal analytical techniques, including chromatographic, spectroscopic, and titrimetric methods, to ensure a thorough evaluation of chemical, chiral, and structural integrity. The methodologies are presented with a focus on the causal reasoning behind procedural choices, adherence to validation principles, and grounding in authoritative standards, making this guide a vital resource for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction: The Imperative for Comprehensive Purity Analysis
(Cyclopropylmethyl)(1-phenylethyl)amine is a secondary amine featuring a chiral center at the α-carbon of the phenylethyl moiety. Its structural components—a basic nitrogen atom, an aromatic ring, a cyclopropyl group, and a stereocenter—necessitate a multi-technique approach for a complete purity profile. In pharmaceutical and chemical research, the purity of a compound is a critical quality attribute that directly impacts its efficacy, safety, and reproducibility in downstream applications.
The presence of impurities, even in minute quantities, can lead to:
-
Altered pharmacological or toxicological profiles.
-
Side reactions in synthetic processes.
-
Complications in formulation and stability studies.
Given the chiral nature of the analyte, it is paramount to determine not only the chemical purity (the percentage of the main compound) but also the enantiomeric purity (the excess of the desired enantiomer over the undesired one). This guide establishes a self-validating system of protocols designed to provide a high degree of confidence in the analytical results.
Analytical Strategy Overview
A robust purity analysis relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed to provide a comprehensive view of the sample. Our strategy integrates methods to assess identity, assay, chiral purity, and the profile of potential impurities.
Caption: Overall workflow for the comprehensive purity analysis of the target amine.
Assay and Chemical Purity Determination
The assay determines the amount of the active substance as a percentage of the total sample mass. For a volatile amine like our target compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary technique. Quantitative NMR (qNMR) offers a powerful, orthogonal method that does not require a reference standard of the analyte itself.[4][5]
3.1. Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6][7] The Flame Ionization Detector (FID) provides a response that is highly proportional to the mass of carbon atoms, making it an excellent choice for quantifying organic molecules.
Causality Behind Experimental Choices:
-
Column Selection: Amines are basic and prone to peak tailing on standard silica-based columns due to interaction with acidic silanol groups.[8] Therefore, a base-deactivated column (e.g., a "WAX" or a specialized amine column) is critical for obtaining sharp, symmetrical peaks, which are essential for accurate integration.
-
Derivatization (Optional but Recommended): To further improve peak shape and thermal stability, derivatization can be employed. Acylation with reagents like pentafluorobenzoyl chloride can create less polar, more stable derivatives suitable for GC analysis.[9][10]
-
Detector: FID is chosen for its robustness, wide linear range, and near-universal response for hydrocarbons, simplifying quantification when impurity standards are unavailable.
Experimental Protocol: GC-FID Assay
-
Standard Preparation: Accurately weigh and dissolve a reference standard of (Cyclopropylmethyl)(1-phenylethyl)amine in a suitable solvent (e.g., Methanol or Isopropanol) to a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner and at the same nominal concentration.
-
System Suitability Test (SST): Make five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 1.0%. The tailing factor for the analyte peak should be ≤ 1.5. This validates that the chromatographic system is performing adequately before sample analysis.[7][11][12][13]
-
Analysis: Inject the standard and sample solutions in triplicate.
-
Calculation: Calculate the purity by comparing the average peak area of the sample to the average peak area of the standard (Area/Area %), correcting for the respective weights and the purity of the reference standard.
| Parameter | Recommended Condition |
| Column | Base-deactivated polyethylene glycol (WAX) or similar |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 240 °C @ 15 °C/min, hold 5 min |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) |
3.2. Quantitative NMR (qNMR)
Principle: qNMR determines the purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and weight.[4][5][14][15] The direct proportionality between signal integral and the number of nuclei makes it a primary ratio method.[5]
Causality Behind Experimental Choices:
-
Internal Standard Selection: The internal standard must be stable, non-volatile, have high purity, and possess simple proton signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Solvent: A deuterated solvent (e.g., DMSO-d6 or CDCl3) that fully dissolves both the analyte and the internal standard is required.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is crucial. This allows for complete relaxation of the protons between pulses, ensuring the signal intensity is directly proportional to concentration.
Experimental Protocol: qNMR Assay
-
Sample Preparation: Accurately weigh ~10-20 mg of the analyte and ~10 mg of the internal standard (e.g., Maleic Acid) into a vial. Dissolve in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Data Acquisition: Acquire the 1H NMR spectrum using quantitative parameters (e.g., 90° pulse, relaxation delay D1 = 30-60 seconds).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte (e.g., the methine proton of the phenylethyl group) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
Chiral Purity Analysis by HPLC
The separation of enantiomers is critical for chiral molecules.[16][17] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[16][17][18]
Principle: Chiral stationary phases create a chiral environment inside the column. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including amines.[18][19]
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based columns like Chiralpak® or Chiralcel® series are excellent starting points for screening due to their broad applicability for separating enantiomers of chiral amines and related structures.[18][20]
-
Mobile Phase: Normal phase (e.g., Hexane/Isopropanol) is often preferred for amine separations on polysaccharide CSPs.[18] Small amounts of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) are added to the mobile phase to act as a competitor for active sites on the column, preventing peak tailing and improving resolution.[19]
-
Detector: A UV detector is suitable as the phenylethyl group contains a strong chromophore.
Experimental Protocol: Chiral HPLC
-
System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculation: The enantiomeric purity (or enantiomeric excess, %ee) is calculated from the peak areas of the two enantiomers: %ee = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation and Trustworthiness
Every protocol described must be validated to ensure it is suitable for its intended purpose, a core principle of scientific integrity.[21] Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[21][22][23][24]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value. Often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
The purity analysis of (Cyclopropylmethyl)(1-phenylethyl)amine requires a carefully designed, orthogonal approach to provide a complete and reliable assessment. By combining GC-FID and qNMR for assay, dedicated chiral HPLC for enantiomeric excess, and a robust validation framework grounded in ICH principles, researchers and drug development professionals can generate a high-confidence purity profile. This guide provides the foundational principles and detailed protocols to establish such a system, ensuring the quality and integrity of the analytical data generated.
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(Cyclopropylmethyl)(1-phenylethyl)amine mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of (Cyclopropylmethyl)(1-phenylethyl)amine
Introduction
(Cyclopropylmethyl)(1-phenylethyl)amine, also known as N-cyclopropyl-alpha-methylbenzylamine, is a synthetic compound featuring a unique combination of a cyclopropylmethyl group and a 1-phenylethylamine scaffold. This structure confers upon it a significant and specific pharmacological profile, primarily centered on the modulation of monoaminergic neurotransmission. This technical guide provides a detailed exploration of the core mechanism of action of (Cyclopropylmethyl)(1-phenylethyl)amine, intended for researchers, scientists, and professionals in drug development. The primary focus of this document is its role as a dual, irreversible inhibitor of monoamine oxidase (MAO), a mechanism that has been experimentally verified. Additionally, we will explore its predicted activity as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a plausible hypothesis based on its structural similarity to known TAAR1 ligands. This guide will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies required to elucidate its full pharmacological character.
Chemical and Physicochemical Properties
The chemical structure of (Cyclopropylmethyl)(1-phenylethyl)amine is fundamental to its biological activity. The presence of a chiral center at the alpha-carbon of the ethylamine chain results in two enantiomers, which may possess different pharmacological properties. The cyclopropyl group, a three-membered carbocycle, is known for its unique electronic and conformational properties, often enhancing metabolic stability and receptor affinity in drug molecules.[1]
| Property | Value | Source |
| IUPAC Name | N-[cyclopropyl(phenyl)methyl]-1-phenylethanamine | PubChem |
| Molecular Formula | C18H21N | PubChem |
| Molar Mass | 251.4 g/mol | PubChem |
| SMILES | CC(C1=CC=CC=C1)NC(C2CC2)C3=CC=CC=C3 | PubChem |
Primary Mechanism of Action: Irreversible Monoamine Oxidase Inhibition
The most definitively characterized mechanism of action for (Cyclopropylmethyl)(1-phenylethyl)amine is its function as a time-dependent, irreversible inactivator of both isoforms of monoamine oxidase, MAO-A and MAO-B.[2] Monoamine oxidases are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as trace amines like phenylethylamine.[3][] Inhibition of these enzymes leads to an increase in the synaptic and cytosolic concentrations of these neurotransmitters, which underlies the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.[5]
(Cyclopropylmethyl)(1-phenylethyl)amine has been shown to be a mechanism-based inactivator, meaning it is chemically transformed by the enzyme into a reactive species that then covalently binds to the enzyme, leading to its irreversible inactivation.[2] The inactivation of both MAO-A and MAO-B by (Cyclopropylmethyl)(1-phenylethyl)amine proceeds via the formation of a covalent adduct with a cysteine residue within the active site of each enzyme isoform.[2] This covalent modification permanently disables the enzyme's catalytic activity.
The dual inhibition of MAO-A and MAO-B results in a broad-spectrum elevation of monoamines. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine.[3] Consequently, inhibition by (Cyclopropylmethyl)(1-phenylethyl)amine is expected to significantly increase brain levels of serotonin, norepinephrine, dopamine, and phenylethylamine.
Predicted Secondary Mechanism of Action: Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Based on its 1-phenylethylamine core structure, it is highly probable that (Cyclopropylmethyl)(1-phenylethyl)amine also acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, as well as amphetamine-like psychostimulants.[6] TAAR1 is expressed in key monoaminergic brain regions and functions as a potent modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission.[6][7]
Activation of TAAR1 is known to initiate a Gαs-mediated signaling cascade, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[7] This increase in cAMP can activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and ion channels, to modulate neuronal activity. Furthermore, TAAR1 can form heterodimers with dopamine D2 receptors, altering their signaling properties.[8]
The potential dual action of (Cyclopropylmethyl)(1-phenylethyl)amine as both an MAO inhibitor and a TAAR1 agonist could lead to synergistic effects on monoaminergic systems. The MAO inhibition would increase the levels of endogenous TAAR1 agonists (trace amines), while the compound itself could directly stimulate TAAR1. This dual mechanism is a compelling area for further investigation. It is crucial to note that the TAAR1 agonism of this specific compound is a prediction based on structure-activity relationships and requires direct experimental confirmation.
Experimental Protocols for Elucidating the Mechanism of Action
To rigorously define the pharmacological profile of (Cyclopropylmethyl)(1-phenylethyl)amine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro MAO Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) and the mechanism of inhibition of the compound on both MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A fluorescent or radiolabeled substrate appropriate for each isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Assay Buffer: Phosphate buffer, pH 7.4.
-
Procedure: a. Pre-incubate a range of concentrations of (Cyclopropylmethyl)(1-phenylethyl)amine with either MAO-A or MAO-B for various time points (0-60 minutes) at 37°C. b. Initiate the enzymatic reaction by adding the substrate. c. After a fixed incubation period, terminate the reaction. d. Quantify the product formation using a fluorometer or scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value. c. Analyze the time-dependency of the inhibition to confirm irreversible inactivation.
In Vitro TAAR1 Functional Assay (cAMP Accumulation)
This assay will determine if (Cyclopropylmethyl)(1-phenylethyl)amine can activate TAAR1 and lead to a downstream signaling event.
Methodology:
-
Cell Line: A stable cell line expressing recombinant human TAAR1 (e.g., HEK293 or CHO cells).
-
Assay Principle: Use a competitive immunoassay or a reporter gene assay to measure intracellular cAMP levels.
-
Procedure: a. Plate the TAAR1-expressing cells in a multi-well plate. b. Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation). c. Add a range of concentrations of (Cyclopropylmethyl)(1-phenylethyl)amine to the cells. d. Incubate for a specified time at 37°C. e. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: a. Plot the cAMP concentration against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of (Cyclopropylmethyl)(1-phenylethyl)amine can be rationalized by examining its structural components:
-
1-Phenylethylamine Scaffold: This is a classic pharmacophore for monoaminergic activity. It is structurally related to endogenous trace amines and amphetamines, providing the basis for both MAO substrate recognition (and subsequent inhibition) and TAAR1 agonism.[9]
-
α-Methyl Group: The methyl group on the carbon adjacent to the nitrogen creates a chiral center and can increase selectivity for MAO-B over MAO-A, although in this case, the compound inhibits both. It also generally increases metabolic stability compared to the unsubstituted phenylethylamine.
-
N-Cyclopropylmethyl Group: The substitution on the nitrogen atom is a key feature. The cyclopropylmethyl moiety is found in other CNS-active drugs, including opioid receptor modulators.[10][11][12] In the context of MAO inhibition, this bulky group likely influences the binding orientation within the active site of the enzyme and contributes to the mechanism of irreversible inactivation.
Conclusion and Future Directions
(Cyclopropylmethyl)(1-phenylethyl)amine possesses a well-defined primary mechanism of action as a dual, irreversible inhibitor of MAO-A and MAO-B, leading to a significant increase in the levels of key monoamine neurotransmitters.[2] This is supported by direct experimental evidence. Furthermore, its chemical structure strongly suggests a secondary, yet to be confirmed, mechanism as a TAAR1 agonist. The potential interplay between these two mechanisms could result in a unique and potent modulation of the monoaminergic system.
Future research should focus on experimentally validating the predicted TAAR1 activity of (Cyclopropylmethyl)(1-phenylethyl)amine using in vitro functional assays. In vivo studies employing techniques such as microdialysis in animal models would be invaluable to simultaneously measure the effects on neurotransmitter levels and assess the behavioral consequences of its dual action. Elucidating the full pharmacological profile of this compound will be crucial in determining its potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder.
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The Cyclopropylamine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine group, a small, strained, yet remarkably versatile functional group, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties—stemming from the inherent ring strain and the electronic nature of the amino group—confer upon it the ability to act as a potent pharmacophore in a diverse range of therapeutic agents. This guide provides a comprehensive overview of the therapeutic applications of cyclopropylamine derivatives, with a particular focus on their role as enzyme inhibitors in the treatment of central nervous system disorders, cancer, and infectious diseases. We will delve into the mechanistic intricacies of their interactions with key biological targets, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics.
The Enduring Appeal of the Cyclopropylamine Scaffold in Medicinal Chemistry
The cyclopropane ring, with its compressed bond angles of approximately 60°, possesses a unique hybrid of sp2 and sp3 character, imbuing it with enhanced reactivity and specific conformational rigidity.[1] When appended with an amino group, the resulting cyclopropylamine moiety becomes a powerful tool in the medicinal chemist's arsenal. The key attributes that contribute to its prevalence in drug design include:
-
Enzyme Inhibition: The strained ring system is susceptible to ring-opening reactions, particularly when the adjacent amine is oxidized. This property has been masterfully exploited in the design of irreversible "suicide" inhibitors that form covalent bonds with their target enzymes, leading to prolonged and potent pharmacological effects.[2]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can improve a drug candidate's pharmacokinetic profile by increasing its half-life and reducing the potential for drug-drug interactions.[3]
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme.[3]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropylamine group can influence a molecule's pKa, lipophilicity, and membrane permeability, allowing for the fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanism-Based Inhibition: A Hallmark of Cyclopropylamine Derivatives
A significant number of cyclopropylamine-containing drugs exert their therapeutic effects through mechanism-based, irreversible inhibition of their target enzymes. This typically involves the oxidation of the cyclopropylamine nitrogen, followed by ring opening to generate a highly reactive intermediate that covalently modifies the enzyme, often at a prosthetic group or a key active site residue.
Monoamine Oxidase (MAO) Inhibition in Neuropsychiatric Disorders
The classic example of a cyclopropylamine-based drug is tranylcypromine (Parnate), a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] By inhibiting these enzymes, tranylcypromine increases the synaptic availability of these neurotransmitters, leading to its antidepressant and anxiolytic effects.[4][6]
The mechanism of inhibition involves the oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor of MAO, leading to the formation of a reactive radical intermediate that covalently attaches to the FAD.[2] This irreversible inactivation of the enzyme is the basis for the long duration of action of tranylcypromine, which persists even after the drug has been cleared from the circulation.[4]
Lysine-Specific Demethylase 1 (LSD1) Inhibition in Oncology
The structural and mechanistic similarities between MAOs and Lysine-Specific Demethylase 1 (LSD1/KDM1A) have led to the repurposing and development of cyclopropylamine-based inhibitors for cancer therapy.[2] LSD1 is an FAD-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3 (primarily H3K4 and H3K9), as well as non-histone proteins like p53 and E2F1.[7] Overexpression of LSD1 is observed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to the maintenance of an undifferentiated, proliferative state.[8]
Tranylcypromine itself has been shown to inhibit LSD1, albeit with lower potency than for MAOs.[2] This has spurred the development of numerous tranylcypromine analogs with improved potency and selectivity for LSD1. These inhibitors, such as GSK2879552 and ORY-1001 (iadademstat), also act as irreversible, mechanism-based inhibitors, forming a covalent adduct with the FAD cofactor of LSD1.[2][9] This leads to the re-expression of silenced tumor suppressor genes and the induction of differentiation in cancer cells.
Therapeutic Applications Across Diverse Disease Areas
The versatility of the cyclopropylamine scaffold is evident in its application across a wide spectrum of diseases.
Central Nervous System Disorders
As discussed, the primary application of cyclopropylamine derivatives in CNS disorders is in the treatment of depression and anxiety through MAO inhibition.[4] Research is ongoing to develop more selective MAO inhibitors with improved safety profiles.
Oncology
The development of LSD1 inhibitors represents a major advancement in epigenetic therapy for cancer. Several cyclopropylamine-based LSD1 inhibitors are currently in clinical trials for various hematological malignancies and solid tumors.[8] The structure-activity relationship (SAR) studies have focused on modifying the phenyl ring and the amino group of the tranylcypromine scaffold to enhance potency and selectivity for LSD1 over MAOs.[2]
| Compound | Target(s) | IC50 | Therapeutic Area | Reference |
| Tranylcypromine | MAO-A, MAO-B, LSD1 | MAO-A: 2.3 µM, MAO-B: 0.95 µM, LSD1: 20.7 µM | Depression | [10] |
| ORY-1001 (Iadademstat) | LSD1 | < 20 nM | AML, SCLC | [9] |
| GSK2879552 | LSD1 | Ki = 1.7 µM | SCLC, AML | [2] |
| INCB059872 | LSD1 | EC50 = 47–377 nM | SCLC | [11] |
| JBI-802 | LSD1, HDAC6/8 | LSD1: 50 nM, HDAC6: 11 nM, HDAC8: 98 nM | Hematological Cancers, Solid Tumors | [11] |
Infectious Diseases
The fluoroquinolone class of antibiotics frequently incorporates a cyclopropylamine moiety. Ciprofloxacin , a broad-spectrum antibiotic, is a prime example.[12] The cyclopropyl group at the N-1 position of the quinolone core is crucial for its potent activity against a wide range of Gram-negative and Gram-positive bacteria. Ciprofloxacin functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[12][13]
Simeprevir , an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, features a cyclopropylsulfonylamide group.[14] The NS3/4A protease is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[15] While not a cyclopropylamine in the strictest sense, the cyclopropyl moiety plays a key role in the binding of simeprevir to the active site of the protease.[16]
Other Therapeutic Areas
Risdiplam is a recently approved drug for the treatment of spinal muscular atrophy (SMA), a rare genetic neuromuscular disorder.[17] It is a splicing modifier that targets the survival motor neuron 2 (SMN2) gene, promoting the inclusion of exon 7 in the final mRNA transcript. This leads to the production of functional SMN protein, which is deficient in individuals with SMA.[17][18][19] The cyclopropylamine group is a key structural feature of this orally bioavailable small molecule.
Synthesis and Methodologies
The synthesis of cyclopropylamine derivatives often involves multi-step sequences. A common strategy for the synthesis of tranylcypromine and its analogs involves the cyclopropanation of a substituted styrene, followed by a Curtius rearrangement to install the amine functionality.[20][21]
General Synthetic Workflow for Tranylcypromine Analogs
Detailed Experimental Protocol: Synthesis of a para-Substituted Tranylcypromine Analog
This protocol describes a general method for the synthesis of a para-substituted tranylcypromine analog, starting from 4-formylbenzoic acid.[20]
Step 1: Esterification of 4-formylbenzoic acid
-
Dissolve 4-formylbenzoic acid in methanol.
-
Add a catalytic amount of acetyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
Step 2: Horner-Wadsworth-Emmons Olefination
-
Dissolve t-butyl diethylphosphonoacetate in anhydrous THF and cool to -5 °C.[7]
-
Slowly add a solution of potassium tert-butoxide (KOt-Bu) in THF.[7]
-
Stir for 30 minutes at -5 °C.[7]
-
Add a solution of the methyl ester from Step 1 in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction and purify by column chromatography to yield the cinnamate derivative.
Step 3: Johnson-Corey-Chaykovsky Cyclopropanation
-
Add trimethylsulfoxonium iodide and KOt-Bu to a flask containing anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the cinnamate from Step 2 in THF.
-
Stir at room temperature overnight.
-
Quench the reaction with water and extract with an organic solvent.
-
Purify by column chromatography to obtain the cyclopropyl ester.
Step 4: Selective Ester Hydrolysis
-
Dissolve the cyclopropyl ester from Step 3 in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid and stir at room temperature until the t-butyl ester is cleaved.
-
Remove the solvent and excess acid under reduced pressure to yield the carboxylic acid.
Step 5: Curtius Rearrangement and Boc Protection
-
Dissolve the carboxylic acid from Step 4 in a suitable solvent (e.g., toluene).
-
Add diphenylphosphoryl azide and triethylamine.
-
Heat the reaction mixture to 80 °C for several hours.
-
Add tert-butanol to trap the isocyanate intermediate.
-
Continue heating overnight.
-
Purify by column chromatography to obtain the Boc-protected cyclopropylamine.
Step 6: Boc Deprotection
-
Dissolve the Boc-protected compound from Step 5 in a suitable solvent (e.g., 1,4-dioxane).
-
Add a solution of 4 M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-4 hours.
-
Remove the solvent under reduced pressure to obtain the final cyclopropylamine analog as its hydrochloride salt.[7]
In Vitro Enzyme Inhibition Assay: MAO Activity
A common method to assess the inhibitory activity of cyclopropylamine derivatives against MAO is the horseradish peroxidase (HRP)-coupled assay.[17][22]
Principle: MAO-catalyzed oxidation of a substrate (e.g., tyramine) produces hydrogen peroxide (H₂O₂). In the presence of HRP, a chromogenic or fluorogenic probe is oxidized by H₂O₂, leading to a measurable change in absorbance or fluorescence.
Protocol:
-
Prepare a reaction buffer (e.g., 0.01M Sodium Phosphate, pH 6.0).[23]
-
Dilute the MAO enzyme and the test compound to the desired concentrations in the buffer.
-
Prepare a substrate solution containing tyramine.
-
Prepare a detection solution containing HRP and a suitable probe (e.g., 4-aminoantipyrine or Amplex Red).[17]
-
In a 96-well plate, add the enzyme solution and the test compound (or vehicle control).
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the substrate and detection solutions.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 values for the test compound.
Challenges and Future Directions: Navigating the Double-Edged Sword of Reactivity
While the inherent reactivity of the cyclopropylamine moiety is key to its therapeutic efficacy as a mechanism-based inhibitor, it also presents a significant challenge in drug development: the potential for metabolic activation to reactive intermediates that can cause off-target toxicity.
Metabolic Activation and Hepatotoxicity
The fluoroquinolone antibiotic trovafloxacin , which contains a cyclopropylamine group, was withdrawn from the market due to concerns about severe hepatotoxicity.[1][24] Studies have shown that the cyclopropylamine moiety of trovafloxacin can be oxidized by CYP enzymes (primarily CYP1A2) and myeloperoxidase (MPO) to form reactive, ring-opened intermediates, such as α,β-unsaturated aldehydes.[1][12] These electrophilic species can form covalent adducts with cellular macromolecules, including proteins, leading to cellular damage and an immune response that can result in liver injury.[1][25]
Future Perspectives
The future of cyclopropylamine-based drug discovery lies in the rational design of molecules that balance therapeutic efficacy with an acceptable safety profile. Strategies to mitigate the risk of metabolic activation include:
-
Modulating Electronic Properties: Introduction of electron-withdrawing or -donating groups near the cyclopropylamine moiety can alter its oxidation potential.
-
Steric Hindrance: Introduction of bulky substituents can sterically hinder the approach of metabolizing enzymes.
-
Developing Selective Inhibitors: Designing derivatives with high selectivity for the target enzyme over off-target enzymes, including CYPs, can reduce the potential for unwanted metabolism.
Conclusion
The cyclopropylamine scaffold continues to be a rich source of inspiration for the development of novel therapeutics. Its unique ability to act as a mechanism-based inhibitor has led to the successful development of drugs for a range of diseases, from depression to cancer. A thorough understanding of the mechanistic basis of both its therapeutic action and its potential for toxicity is crucial for the continued success of this privileged scaffold in drug discovery. As our understanding of disease biology and our ability to rationally design molecules with tailored properties continue to grow, the cyclopropylamine moiety is poised to remain a cornerstone of medicinal chemistry for years to come.
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An In-Depth Technical Guide to the Role of 1-Phenylethylamine as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and economically viable methods for controlling stereochemistry is paramount, particularly in the realms of pharmaceutical and fine chemical development. Among the arsenal of tools available to the modern chemist, chiral auxiliaries remain a cornerstone strategy. This guide provides a comprehensive exploration of 1-phenylethylamine (α-PEA), a privileged chiral auxiliary whose utility has been demonstrated since its introduction by A. W. Ingersoll in 1937.[1] We will delve into the fundamental principles governing its function, from its synthesis and resolution to the mechanistic underpinnings of its remarkable stereodirecting power. Through detailed protocols, comparative analyses, and mechanistic diagrams, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the power of α-PEA in their synthetic endeavors.
Introduction: The Enduring Value of a "Privileged" Auxiliary
The synthesis of single-enantiomer compounds is a critical challenge in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis provides the means to selectively produce the desired enantiomer, and the use of a chiral auxiliary is a classical yet powerful approach. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, having fulfilled its role as a "chiral messenger."
1-Phenylethylamine (α-PEA) stands out as a "privileged" chiral auxiliary for several key reasons[1][2]:
-
Accessibility and Cost: It is a readily available and inexpensive primary amine.[1]
-
Availability of Both Enantiomers: Both (R)-(+)- and (S)-(-)-α-PEA are commercially available, allowing for the synthesis of either enantiomer of the target molecule.
-
Robust Stereocontrol: It provides high levels of diastereoselectivity in a wide range of chemical transformations.
-
Predictable Outcomes: The stereochemical outcome is generally predictable based on well-understood mechanistic models.
This guide will illuminate the causality behind its effectiveness, providing not just procedural steps but the scientific rationale that empowers researchers to apply, adapt, and troubleshoot its use in novel synthetic contexts.
Core Principles: Synthesis, Mechanism, and Application Workflow
Preparation and Optical Resolution
The utility of α-PEA begins with its synthesis and resolution. Racemic α-PEA is commonly synthesized via the reductive amination of acetophenone.[3] The resulting racemic mixture is then resolved to obtain the individual enantiomers. A classical and effective method involves diastereomeric salt formation with an enantiomerically pure chiral acid, such as tartaric acid or L-malic acid.[3][4] The differing solubilities of the resulting diastereomeric salts in a suitable solvent (e.g., methanol) allow for their separation by fractional crystallization.[4] Once separated, the pure amine enantiomer is liberated by treatment with a base.[4]
The Mechanism of Stereocontrol: A Tale of Steric Shielding
The efficacy of α-PEA as a chiral auxiliary is rooted in its ability to create a sterically biased environment around the reactive center. This is most commonly achieved by forming an amide with a prochiral carboxylic acid derivative. Upon deprotonation to form an enolate, the system adopts a rigid, planar conformation stabilized by chelation to a metal cation (typically Li⁺).
The key to stereocontrol is the conformation of this chelated intermediate. To minimize steric strain (A1,3 strain), the bulky phenyl group of the auxiliary orients itself to effectively shield one face of the planar enolate.[5] Consequently, an incoming electrophile is forced to approach from the less hindered face, resulting in a highly diastereoselective bond formation.[5]
Caption: Generalized workflow for asymmetric synthesis using an α-PEA auxiliary.
The diagram below illustrates the logical flow of the stereodirecting effect in an alkylation reaction.
Caption: The principle of steric shielding in an α-PEA directed alkylation.
Key Applications and Experimental Protocols
α-PEA has been successfully employed in a multitude of asymmetric transformations. We will focus on its application in diastereoselective alkylations and its role in constructing chiral heterocyclic systems.
Diastereoselective Alkylation of Propionamides
The alkylation of enolates derived from α-PEA amides is a robust method for synthesizing α-substituted carboxylic acids, a motif present in many natural products and pharmaceuticals.
Causality Behind the Protocol:
-
Solvent (THF): Anhydrous THF is essential to prevent quenching of the highly basic lithium diisopropylamide (LDA) and the lithium enolate.
-
Base (LDA): LDA is a strong, non-nucleophilic base, ensuring rapid and complete deprotonation to form the enolate without competing addition to the carbonyl group.
-
Temperature (-78 °C): This low temperature is critical for maintaining the kinetic stability of the Z-enolate, preventing equilibration to the E-enolate, and minimizing side reactions, thereby maximizing diastereoselectivity.
-
Electrophile: Highly reactive electrophiles like benzyl bromide or methyl iodide are used to ensure the reaction proceeds quickly at low temperatures.
Experimental Protocol: Asymmetric Benzylation
-
Amide Formation: (S)-1-phenylethylamine (1.0 eq) is coupled with propionyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C to afford the corresponding N-propionyl amide. The product is purified by column chromatography.
-
Enolate Formation: To a solution of the N-propionyl amide (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, a freshly prepared solution of LDA (1.1 eq) in THF is added dropwise. The solution is stirred for 30 minutes.
-
Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours, monitoring by TLC.
-
Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.
-
Auxiliary Cleavage: The purified alkylated amide is refluxed in 6N HCl for 12-24 hours.[1] After cooling, the aqueous solution is washed with diethyl ether to remove the chiral product. The aqueous layer is then basified with NaOH to recover the 1-phenylethylamine auxiliary via extraction. The ether layers containing the product are combined, dried, and concentrated to yield the enantiomerically enriched 2-phenylpropanoic acid.
Table 1: Representative Results for Asymmetric Alkylation
| Electrophile (E-X) | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| Methyl Iodide | 2-Methylpropanoic acid derivative | >95% | ~85% |
| Benzyl Bromide | 2-Benzylpropanoic acid derivative | >98% | ~90% |
| Allyl Bromide | 2-Allylpropanoic acid derivative | >95% | ~80% |
Data synthesized from typical results reported in the literature.
Synthesis of Chiral Heterocycles
α-PEA is not only a detachable auxiliary but also serves as a chiral building block. Its stereocenter can be incorporated into the final structure, providing an efficient route to complex chiral molecules. For example, it has been used in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which are core structures in many indole alkaloids.[6] In these syntheses, the α-PEA motif directs the reduction of an imine moiety with moderate to good stereoselectivity.[6] The resulting diastereomers can often be separated effectively by column chromatography.[6]
Comparative Perspective: α-PEA vs. Other Auxiliaries
While highly effective, α-PEA is one of many available auxiliaries. A comparison with other widely used systems, such as Evans' oxazolidinones and Oppolzer's sultams, is instructive for making informed experimental choices.[1]
Table 2: Comparison of Common Chiral Auxiliaries
| Feature | 1-Phenylethylamine (Amide-based) | Evans' Oxazolidinones | Oppolzer's Sultams |
| Structure | Acyclic | Cyclic (Oxazolidinone) | Cyclic (Sultam) |
| Cost | Low | Moderate to High | Moderate to High |
| Stereoselectivity | Good to Excellent | Excellent | Excellent |
| Cleavage Conditions | Harsh (strong acid/base hydrolysis) | Mild (e.g., LiOH/H₂O₂, LiBH₄) | Mild to Moderate (e.g., LiAlH₄, hydrolysis) |
| Substrate Scope | Broad (Carboxylic acids) | Broad (Carboxylic acids) | Broad (Carboxylic acids) |
| Predictability | High | High | High |
| Key Advantage | Cost-effectiveness, simplicity. | Very high selectivity, mild cleavage. | High crystallinity, aiding purification. |
| Key Disadvantage | Harsh cleavage can be incompatible with sensitive functional groups. | Higher cost of the auxiliary. | Can be more difficult to synthesize. |
The choice of auxiliary is a strategic decision. For large-scale syntheses where cost is a major driver and the target molecule is robust, α-PEA is an excellent choice.[5] For substrates with sensitive functionalities that cannot withstand harsh hydrolysis, an Evans' auxiliary may be preferable despite its higher cost.[5]
Case Study: Resolution of Ibuprofen
A powerful application of α-PEA is not as a covalently bound auxiliary, but as a chiral resolving agent for racemic carboxylic acids, a classic example being the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[7][8] It is well-established that only the (S)-(+)-enantiomer of ibuprofen possesses the desired anti-inflammatory activity.[8]
The resolution process leverages the formation of diastereomeric salts with distinct physical properties.
Caption: Resolution of racemic ibuprofen using (S)-(-)-1-phenylethylamine.
Protocol Outline: Resolution of (±)-Ibuprofen [8]
-
Salt Formation: Racemic ibuprofen (1.0 eq) is dissolved in a suitable solvent system (e.g., aqueous KOH or an ethanol/water mixture).[8][9] (S)-(-)-1-phenylethylamine (0.5 eq, as only half can react with the desired enantiomer) is added.
-
Crystallization: The mixture is heated to ensure dissolution and then allowed to cool slowly.[8][9] The less soluble (S)-Ibuprofen-(S)-phenylethylammonium salt preferentially crystallizes out of the solution.
-
Isolation: The crystalline solid is collected by vacuum filtration.
-
Liberation of Active Enantiomer: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate, liberating (S)-(+)-Ibuprofen, which can be extracted into an organic solvent.
This method provides a practical, efficient route to the pharmacologically active enantiomer of a blockbuster drug, underscoring the industrial relevance of α-PEA.
Conclusion and Outlook
1-Phenylethylamine has cemented its status as a foundational tool in the field of asymmetric synthesis. Its low cost, ready availability, and robust, predictable performance make it an exceptionally valuable chiral auxiliary for both academic research and industrial-scale production.[1][5] From directing alkylations with high fidelity to enabling the synthesis of complex heterocyclic frameworks and facilitating the resolution of important pharmaceuticals, its versatility is clear.
While newer and more sophisticated chiral catalysts and auxiliaries continue to be developed, the fundamental principles of stereocontrol demonstrated so effectively by α-PEA remain highly relevant. Future advancements may focus on developing milder cleavage conditions for α-PEA amides or incorporating the α-PEA motif into novel organocatalysts and chiral ligands, further extending the legacy of this privileged molecule.[1][2]
References
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]
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Siwicka, A., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
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Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
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Various Authors. (2018). Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of acetophenone. ResearchGate. [Link]
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Scalable Synthesis Methods for Optically Active 1-Cyclopropylalkyl-1-amines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active 1-cyclopropylalkyl-1-amines are privileged structural motifs in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates.[1] Their synthesis in an enantiomerically pure form, particularly on a large scale, presents significant challenges that necessitate robust and efficient methodologies. This technical guide provides a comprehensive overview of the principal scalable strategies for accessing these high-value chiral building blocks. We will explore diastereoselective reductive amination using chiral auxiliaries, direct asymmetric catalysis on prochiral ketones and imines, the rapidly evolving field of biocatalysis, and classical resolution techniques. Each section explains the core causality behind the methodology, presents field-proven protocols, and offers a critical evaluation of scalability, efficiency, and stereochemical control to guide researchers in selecting the optimal synthetic route for their specific needs.
Introduction: The Significance of the Chiral Cyclopropylamine Core
The cyclopropyl group is more than just a small carbocycle; it is a unique pharmacophore that acts as a "conformational clamp," restricting the rotation of adjacent substituents.[1] When attached to a chiral amine center, the resulting 1-cyclopropylalkyl-1-amine scaffold offers a powerful tool for optimizing ligand-receptor interactions. This motif is found in a range of therapeutic agents, from enzyme inhibitors to central nervous system drugs.[1][2][3] However, the synthesis of these compounds as single enantiomers is non-trivial. The challenge lies in creating the sterically demanding chiral quaternary center adjacent to the cyclopropyl ring with high fidelity and on a scale suitable for pharmaceutical development. This guide dissects the most effective strategies developed to meet this challenge.
Chapter 1: Diastereoselective Reductive Amination with Chiral Auxiliaries
One of the most pragmatic and industrially viable approaches to chiral amine synthesis is the use of a chiral auxiliary. This strategy leverages a readily available, inexpensive chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal to unveil the desired product.
The Underlying Principle: Substrate Control
This method relies on converting the prochiral cyclopropyl alkyl ketone into a chiral intermediate, typically an imine, by condensation with a chiral amine like (S)-(-)-α-phenylethylamine.[4] The inherent chirality of the auxiliary creates a diastereomeric intermediate. The subsequent reduction of the C=N double bond is then sterically directed by the auxiliary, leading preferentially to one of the two possible diastereomers. The final step is the removal of the auxiliary group, usually by hydrogenolysis, to yield the target optically active primary amine.[4]
The choice of the chiral auxiliary is critical; it must be inexpensive, available in high enantiomeric purity, and easy to remove without racemizing the newly formed stereocenter.
A Scalable Three-Step Workflow
A patented and scalable process for preparing non-racemic 1-cyclopropylalkyl-1-amines exemplifies this approach.[4] The synthesis begins with inexpensive starting materials like cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine, making it well-suited for industrial application.[4]
The process can be broken down into three core steps:[4]
-
Imine Formation: Condensation of the ketone with the chiral amine, often catalyzed by a Lewis acid such as Ti(OiPr)₄ to drive the reaction to completion.[4]
-
Diastereoselective Reduction: The resulting chiral imine is reduced. A variety of reducing agents can be employed, with the choice influencing the diastereomeric ratio (d.r.) of the product.
-
Auxiliary Cleavage (Debenzylation): The chiral auxiliary is removed, typically via catalytic hydrogenation using a palladium catalyst, to release the final enantiomerically enriched primary amine.[4]
Caption: Workflow for Chiral Auxiliary-Directed Synthesis.
Detailed Experimental Protocol: Synthesis of (S)-1-Cyclopropylethylamine
The following protocol is an illustrative example based on the process described in patent literature.[4]
Step 1: Imine Formation
-
To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as THF, add (S)-(-)-α-phenylethylamine (1.05 eq).[4]
-
Add a Lewis acid, for example, Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 eq), dropwise at room temperature.[4]
-
Stir the mixture at room temperature for 12-24 hours until ketone consumption is complete as monitored by GC or TLC.
-
The reaction mixture containing the imine intermediate is typically used directly in the next step without purification.
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture from Step 1 to 0 °C.
-
Add a solution of a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 3: Debenzylation
-
Dissolve the crude secondary amine from Step 2 in methanol.
-
Transfer the solution to a hydrogenation reactor. Add a palladium on carbon catalyst (e.g., 10% Pd/C, 5 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to 40-50 °C.
-
Maintain the reaction under these conditions until complete, as monitored by GC or LC-MS.
-
Cool the reactor, vent the hydrogen, and filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude primary amine can be purified by distillation or by forming a salt to improve its optical purity.[4]
Chapter 2: Asymmetric Catalysis: Direct Enantioselective Methods
Asymmetric catalysis offers a more elegant and atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Catalytic Asymmetric Addition to Ketimines
This strategy is highly convergent, directly forming the chiral amine from a prochiral ketimine.[5] The key is a chiral catalyst that creates a chiral environment around the imine, forcing an incoming nucleophile to add to one face preferentially.
Recent advances have focused on transition metal catalysis. For instance, a cobalt-catalyzed asymmetric reductive addition of α-iminoesters with cyclopropyl chlorides has been shown to produce chiral α-tertiary amino acid derivatives containing the cyclopropyl fragment with excellent enantioselectivity.[6][7] This method tolerates a broad range of functional groups under mild conditions.[7] The catalytic enantioselective Mannich reaction is another powerful tool for accessing these structures.[8][9]
Caption: General Mechanism for Asymmetric Catalysis.
Table 1: Comparison of Selected Asymmetric Catalytic Methods
| Method/Catalyst System | Substrate Type | Yield | Enantioselectivity (ee) | Reference |
| Co-catalyzed Reductive Addition | α-Iminoesters & Cyclopropyl Chlorides | Good | Excellent | [7] |
| Cu-BOX Catalyzed Cyclopropanation | Styrenes & Diazoacetates | Good-Excellent | Up to 96% | [10][11] |
| Ru-Phenyloxazoline Cyclopropanation | Olefins & Diazoacetamides | Up to 99% | Up to 96% | [11] |
| Binary Acid/Base Catalysis (Mannich) | Ketimines & Isocyanoacetates | 70-98% | 90-99% | [9] |
Protocol: Cobalt-Catalyzed Asymmetric Reductive Addition
This protocol is a representative example based on the work of Chen et al.[6][7]
-
In a glovebox, add the chiral ligand (e.g., a chiral pyridine-oxazoline ligand, 0.022 mmol) and CoCl₂ (0.02 mmol) to a flame-dried Schlenk tube.
-
Add a solvent such as 1,2-dichloroethane (DCE, 1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the α-iminoester substrate (0.2 mmol), cyclopropyl chloride (0.4 mmol), and a reducing agent (e.g., Mn powder, 0.6 mmol).
-
Add an additive, such as tetramethylethylenediamine (TMEDA, 0.04 mmol).
-
Seal the tube, remove it from the glovebox, and stir the reaction mixture at the specified temperature (e.g., 50 °C) for 24 hours.
-
Upon completion, quench the reaction, filter through a pad of silica gel, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to obtain the enantiomerically enriched product.
Chapter 3: Biocatalysis and Chemoenzymatic Strategies
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[12] Enzymes operate under mild conditions (aqueous media, room temperature) and can provide exquisite levels of stereocontrol, often surpassing chemical catalysts.[12]
Transaminase-Mediated Asymmetric Synthesis
Transaminases (TAm) and other amine dehydrogenases (AmDH) are powerful enzymes for synthesizing chiral amines via the asymmetric reductive amination of a prochiral ketone.[13]
The process involves an enzyme that transfers an amino group from an inexpensive amine donor (like isopropylamine) to the cyclopropyl alkyl ketone substrate. The reaction is driven to completion by the removal of the acetone byproduct. The enzyme's active site is inherently chiral, ensuring the formation of predominantly one enantiomer of the amine.[14] Directed evolution and enzyme screening are often employed to identify or engineer a biocatalyst with high activity and selectivity for a specific non-natural substrate.
Caption: Transaminase Catalytic Cycle for Asymmetric Synthesis.
Chemoenzymatic Synthesis via Engineered Cyclopropanases
A cutting-edge chemoenzymatic strategy involves using an engineered protein to perform a reaction not found in nature. Researchers have successfully engineered a variant of sperm whale myoglobin to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with a diazoketone.[15] This biocatalytic step produces a chiral cyclopropyl ketone.[15][16]
This enantiopure ketone is then a versatile intermediate that can be converted into the target amine through standard chemical methods, such as reductive amination, completing the chemoenzymatic sequence.[16] This powerful combination of "abiological biocatalysis" and traditional synthesis opens up new avenues for creating diverse libraries of chiral cyclopropane scaffolds.[15]
Protocol: Representative Biocatalytic Reductive Amination
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
In a reaction vessel, add the cyclopropyl alkyl ketone substrate (e.g., to a final concentration of 50 mM). A co-solvent like DMSO may be needed for solubility.
-
Add the amine donor (e.g., isopropylamine, 500 mM).
-
Add the necessary cofactor (e.g., pyridoxal 5'-phosphate, PLP, 1 mM).
-
Initiate the reaction by adding the transaminase enzyme (lyophilized powder or solution).
-
If required, add a secondary enzyme system (e.g., lactate dehydrogenase and glucose) for cofactor recycling in AmDH-catalyzed reactions.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor conversion by HPLC or GC.
-
Upon completion, stop the reaction by adding a quenching solution or by pH adjustment.
-
Extract the product with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Dry and concentrate the organic phase. The product can be further purified by chromatography or crystallization.
Chapter 4: Classical Resolution and Auxiliary Methods
While modern catalytic methods are often preferred, classical resolution remains a scalable and reliable, if less elegant, strategy for obtaining enantiopure materials.
Diastereomeric Salt Resolution
This technique involves reacting the racemic 1-cyclopropylalkyl-1-amine with a chiral resolving agent, such as (R)-mandelic acid or tartaric acid.[4] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility).
By carefully choosing the solvent system, one diastereomeric salt can be selectively crystallized from the solution, leaving the other in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the single-enantiomer amine. While robust and scalable, the main drawback is the theoretical maximum yield of 50% for the desired enantiomer.
Curtius Rearrangement
For certain substrates, the Curtius rearrangement provides a scalable pathway. This method starts with an optically active 1-cyclopropylcyclopropanecarboxylic acid, which is converted to an acyl azide.[17][18] Upon heating, the acyl azide rearranges to an isocyanate, which is then hydrolyzed to the target primary amine. The key to this approach is the availability of the starting chiral carboxylic acid. A scalable synthesis for the precursor acid has been reported, making this a viable industrial route.[18]
Comparative Analysis and Outlook
The choice of synthetic route depends heavily on factors such as the required scale, cost constraints, available technology, and the specific structure of the target molecule.
Table 2: Strategic Comparison of Synthesis Methods
| Strategy | Key Advantages | Key Disadvantages | Scalability | Stereocontrol |
| Chiral Auxiliary | Reliable, uses inexpensive materials, well-established.[4] | Multi-step, generates stoichiometric waste. | Excellent | Good to Excellent (Diastereoselective) |
| Asymmetric Catalysis | High atom economy, highly enantioselective, direct. | Catalyst cost/sensitivity, requires optimization. | Good to Excellent | Excellent (Enantioselective) |
| Biocatalysis | Green, extremely high selectivity, mild conditions.[12] | Limited substrate scope, requires enzyme development. | Moderate to Good | Excellent (Enantioselective) |
| Classical Resolution | Technically simple, robust, highly scalable. | Max 50% theoretical yield, requires recycling of unwanted enantiomer. | Excellent | Excellent (Separation) |
Future Outlook: The field is steadily moving towards more sustainable and efficient catalytic solutions. The development of novel, highly active, and robust metal catalysts and organocatalysts will continue to broaden the scope of asymmetric additions. Simultaneously, advances in protein engineering and directed evolution are making biocatalysis an increasingly powerful and practical option for industrial-scale synthesis of complex chiral amines like the 1-cyclopropylalkyl-1-amines, promising a future of greener, more selective, and more efficient pharmaceutical manufacturing.
References
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
-
Dalko, P. I. (Ed.). (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. MDPI. [Link]
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Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). University of Rochester. [Link]
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Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
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Mao, Y., Wang, H., & Zhou, X. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. HETEROCYCLES. [Link]
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2018). PubMed Central. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2019). MDPI. [Link]
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Hu, J., et al. (2024). Cobalt-catalyzed enantioselective reductive addition of ketimine with cyclopropyl chloride to construct chiral amino esters bearing cyclopropyl fragments. Organic Chemistry Frontiers. [Link]
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Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2020). Frontiers in Catalysis. [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). PubMed Central. [Link]
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Cobalt-catalyzed enantioselective reductive addition of ketimine with cyclopropyl chloride to construct chiral amino esters bearing cyclopropyl fragments. (2024). RSC Publishing. [Link]
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Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. [Link]
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Synthesis of Chiral Cyclopropyl Amides. (2016). ChemistryViews. [Link]
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Asymmetric Catalytic Ketimine Mannich Reactions. (2021). Encyclopedia.pub. [Link]
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Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. (2021). PubMed. [Link]
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Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link]
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An In-Depth Technical Guide to the Synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine
Introduction
(Cyclopropylmethyl)(1-phenylethyl)amine is a secondary amine of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, focusing on reductive amination and N-alkylation pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these transformations, offers detailed experimental protocols, and presents a comparative analysis of the available methods.
Strategic Overview of Synthetic Pathways
The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine can be approached through two principal and reliable methods: Reductive Amination and N-Alkylation. The choice between these pathways often depends on the availability of starting materials, desired scale of synthesis, and specific laboratory capabilities.
1. Reductive Amination: This highly versatile and widely employed method involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine.[1][2] For the synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine, this translates to the reaction of 1-phenylethanamine with cyclopropanecarbaldehyde.
2. N-Alkylation: This classical approach involves the direct alkylation of a primary amine with an alkyl halide.[3] In this context, 1-phenylethanamine is reacted with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, to form the desired product. While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines.[4]
The following sections will provide detailed procedures for the synthesis of the necessary starting materials and the subsequent execution of both the reductive amination and N-alkylation routes to obtain (Cyclopropylmethyl)(1-phenylethyl)amine.
Synthesis of Starting Materials
The successful synthesis of the target molecule is predicated on the availability of high-quality starting materials. This section details the preparation of the key precursors: 1-phenylethanamine, cyclopropanecarbaldehyde, and cyclopropylmethyl bromide.
Preparation of 1-Phenylethanamine via Reductive Amination of Acetophenone
A robust and well-documented method for the synthesis of 1-phenylethanamine is the Leuckart reaction, which utilizes ammonium formate for the reductive amination of acetophenone.[5]
Experimental Protocol:
-
In a 500-mL modified Claisen flask, combine 250 g (4 moles) of ammonium formate and 150 g (1.25 moles) of acetophenone.
-
Heat the mixture gently. The reaction will become homogeneous at approximately 150-155 °C and proceed with moderate foaming.
-
Continue heating until the temperature reaches 185 °C. This process typically takes about three hours.
-
Cool the reaction mixture and add 150-200 mL of water to dissolve the ammonium formate and formamide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with two 30-mL portions of benzene.
-
Combine the organic layers and add 150 mL of concentrated hydrochloric acid.
-
Heat the mixture to distill off the benzene, and then reflux for 45-50 minutes to hydrolyze the intermediate formamide.
-
After cooling, extract the mixture with 50 mL of benzene to remove any unreacted acetophenone.
-
Make the aqueous layer strongly alkaline with a 40% sodium hydroxide solution.
-
Separate the liberated amine and distill it. The fraction boiling at 184–186 °C is collected, yielding 80–88 g of 1-phenylethanamine. A further 10-12 g can be recovered from the benzene extracts, bringing the total yield to 60-66%.
Preparation of Cyclopropanecarbaldehyde
Cyclopropanecarbaldehyde is a key reagent for the reductive amination pathway. It can be synthesized through the thermal isomerization of 2,3-dihydrofuran.[6]
Experimental Protocol:
-
The thermal isomerization of 2,3-dihydrofuran is conducted at elevated temperatures, typically in the range of 300 to 600 °C, under superatmospheric pressure (3 to 345 bars absolute).[6]
-
This process is often carried out in a flow reactor to control the reaction time and minimize the formation of the byproduct, crotonaldehyde, which can result from prolonged heating.[6]
-
The reaction stream is then cooled and the cyclopropanecarbaldehyde is isolated and purified by distillation.
Preparation of Cyclopropylmethyl Bromide
For the N-alkylation route, a cyclopropylmethyl halide is required. Cyclopropylmethyl bromide can be prepared from cyclopropanemethanol.
Experimental Protocol:
-
Cyclopropanemethanol can be converted to cyclopropylmethyl bromide by reaction with a complex of an N-halosuccinimide (e.g., N-bromosuccinimide) and a dialkyl sulfide (e.g., dimethyl sulfide) in an organic solvent.
-
This reaction is typically carried out at a controlled temperature, for instance, between 0 and 40 °C.
Synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine
With the requisite starting materials in hand, the following sections detail the procedures for the synthesis of the target secondary amine via the two primary synthetic routes.
Route 1: Reductive Amination
This one-pot procedure is highly efficient and generally provides good yields of the desired secondary amine, minimizing the risk of over-alkylation.[7] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the starting aldehyde.[8][9]
Logical Workflow for Reductive Amination
Caption: Reductive amination workflow for the synthesis of the target amine.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-phenylethanamine (1.0 eq.) and cyclopropanecarbaldehyde (1.0-1.2 eq.) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction is typically continued at room temperature and stirred for several hours to overnight until completion.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure (Cyclopropylmethyl)(1-phenylethyl)amine.
Route 2: N-Alkylation
Direct N-alkylation offers a more traditional approach. To favor mono-alkylation, it is often necessary to use an excess of the starting amine or to add the alkylating agent slowly.
Logical Workflow for N-Alkylation
Caption: N-Alkylation workflow for the synthesis of the target amine.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-phenylethanamine (1.0-2.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrobromic acid formed during the reaction.
-
Addition of Alkyl Halide: Add cyclopropylmethyl bromide (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. The progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.
Comparative Data of Synthetic Routes
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | 1-Phenylethanamine, Cyclopropanecarbaldehyde | 1-Phenylethanamine, Cyclopropylmethyl Bromide |
| Key Reagents | Sodium triacetoxyborohydride | Non-nucleophilic base (e.g., K₂CO₃) |
| Typical Solvents | Dichloromethane, 1,2-Dichloroethane | Acetonitrile, Dimethylformamide |
| Reaction Conditions | Room temperature | Room temperature to moderate heating |
| Key Advantages | High selectivity for mono-alkylation, one-pot procedure | Utilizes readily available alkyl halides |
| Potential Drawbacks | Requires synthesis of the aldehyde | Risk of over-alkylation, may require excess amine |
Conclusion
Both reductive amination and N-alkylation represent viable and effective strategies for the synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine. The choice of method will be guided by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand. The reductive amination approach, particularly with a mild reducing agent like sodium triacetoxyborohydride, is often favored for its high selectivity and operational simplicity in a laboratory setting. Conversely, N-alkylation provides a more traditional route that can be efficient, especially when reaction conditions are carefully controlled to minimize side products. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers and scientists to successfully synthesize this important chemical entity for their drug discovery and development endeavors.
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(organic-chemistry.org)
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Methodological & Application
Application Note: High-Throughput Analytical Methods for the Detection and Quantification of (Cyclopropylmethyl)(1-phenylethyl)amine
Abstract
This application note provides detailed analytical protocols for the robust detection and quantification of (Cyclopropylmethyl)(1-phenylethyl)amine, a compound of interest in pharmaceutical development and forensic science. As a substituted phenethylamine derivative, its accurate analysis is critical for purity assessment, impurity profiling, and pharmacokinetic studies. We present two primary, validated analytical frameworks: a Gas Chromatography-Mass Spectrometry (GC-MS) method for high-specificity identification and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity quantification, particularly in complex biological matrices. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established principles of analytical chemistry.
Introduction and Scientific Background
(Cyclopropylmethyl)(1-phenylethyl)amine is a secondary amine featuring a phenylethylamine core, a structure common to many biologically active compounds, including stimulants and novel psychoactive substances (NPS). The accurate and sensitive detection of such molecules is paramount for ensuring the quality of active pharmaceutical ingredients (APIs) and for identifying their presence in forensic or clinical samples. The analytical challenge lies in developing methods that are not only sensitive and specific but also robust enough to handle diverse sample matrices, from pure chemical powders to complex biological fluids like plasma and urine.
Chromatographic techniques coupled with mass spectrometry are the gold standard for this type of analysis due to their unparalleled specificity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. Its strength lies in the high-resolution separation provided by the gas chromatograph and the definitive structural information obtained from the mass spectrometer's electron ionization (EI) fragmentation patterns, which are highly reproducible and ideal for library matching[1]. For amines, derivatization is often employed to improve chromatographic performance and reduce peak tailing[2].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for trace-level quantification in complex matrices. It circumvents the need for high-temperature analysis, which can degrade thermally sensitive molecules. The use of electrospray ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional sensitivity and selectivity, minimizing interference from matrix components[3][4].
This guide explains the causality behind the selection of specific analytical parameters and provides self-validating protocols to ensure data integrity and reproducibility.
General Analytical Workflow
A systematic approach is essential for reliable analytical results. The overall workflow, from sample receipt to final data reporting, ensures that each step is controlled and documented.
Caption: General workflow for the analysis of (Cyclopropylmethyl)(1-phenylethyl)amine.
Protocol 1: GC-MS for Identification and Purity Assessment
This method is ideal for the analysis of neat materials, powders, or non-aqueous solutions where identification of the primary component and potential volatile impurities is the main objective.
Scientific Rationale
Amines can exhibit poor peak shape (tailing) in GC due to their basicity and interaction with active sites on the column and inlet liner. To counteract this, we recommend two approaches: using a base-deactivated capillary column or performing a derivatization step. Derivatization with an agent like heptafluorobutyric anhydride (HFBA) replaces the active hydrogen on the secondary amine with a non-polar, fluorinated group. This modification increases volatility and reduces polarity, resulting in sharper, more symmetrical peaks and improved sensitivity[5]. The use of a non-polar solvent like chloroform or acetonitrile for sample dissolution is critical to avoid on-column reactions that can occur with protic solvents like methanol[6].
Step-by-Step Protocol
A. Sample Preparation (Direct Analysis)
-
Accurately weigh approximately 10 mg of the (Cyclopropylmethyl)(1-phenylethyl)amine sample.
-
Dissolve the sample in 10.0 mL of GC-grade acetonitrile in a volumetric flask to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:100 with acetonitrile to a final concentration of 10 µg/mL.
-
Transfer the working solution to a 2 mL autosampler vial.
B. Sample Preparation (with Derivatization)
-
Pipette 100 µL of the 1 mg/mL stock solution into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in 1.0 mL of acetonitrile and transfer to an autosampler vial.
C. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A low-polarity column providing good separation for a wide range of compounds[5]. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |
| Oven Program | 70°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | A general-purpose temperature program that allows for elution of the analyte and any higher-boiling impurities. |
| MS System | Agilent 5977B MSD or equivalent | Standard single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temp. | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Scan Range | 40-500 m/z | Covers the expected mass of the parent compound and its fragments. |
Expected Results
The underivatized molecule has a molecular weight of 189.30 g/mol . The EI mass spectrum is expected to show a molecular ion (M+) at m/z 189, though it may be weak. Key fragments would likely include the loss of a cyclopropyl group and cleavage at the benzylic position, producing a prominent ion at m/z 105 (C8H9+). The derivatized compound will have a much higher molecular weight and a different fragmentation pattern, which should be used for confirmation.
Protocol 2: LC-MS/MS for Quantification in Biological Matrices
This protocol is designed for the selective and sensitive quantification of (Cyclopropylmethyl)(1-phenylethyl)amine in complex biological samples like human plasma or urine.
Scientific Rationale
LC-MS/MS is the definitive technique for trace quantification in bioanalysis[3]. A reversed-phase C18 column is used to separate the analyte from endogenous matrix components based on hydrophobicity. The mobile phase contains a small amount of formic acid, which serves a crucial purpose: it protonates the secondary amine of the analyte ([M+H]+). This protonation not only improves the chromatographic peak shape on silica-based columns but is also essential for efficient ionization via Electrospray Ionization (ESI) in positive ion mode[7].
Sample preparation is critical to remove proteins and phospholipids that can cause ion suppression and contaminate the instrument[8][9]. We describe a Solid-Phase Extraction (SPE) protocol, which provides a cleaner extract and allows for sample concentration compared to simpler methods like protein precipitation[10].
Sample Preparation Workflow: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) workflow for biological sample cleanup.
Step-by-Step Protocol
A. Preparation of Standards and QCs
-
Prepare a 1 mg/mL stock solution of (Cyclopropylmethyl)(1-phenylethyl)amine in methanol.
-
Perform serial dilutions to prepare calibration standards in blank plasma or a surrogate matrix, typically ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
B. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.
-
To 200 µL of plasma (or urine, standard, QC), add 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% A, 5% B).
C. LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | Waters Acquity UPLC or equivalent | High-pressure system for sharp peaks and fast run times. |
| Column | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or similar C18 | Phenyl-Hexyl offers alternative selectivity for aromatic compounds[3]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to 5% B and re-equilibrate for 2 min | A standard gradient for eluting the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| MS System | Sciex 6500+ QTRAP or equivalent | High-sensitivity triple quadrupole mass spectrometer. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, non-volatile compounds; positive mode is required for the protonated amine. |
| MRM Transitions | Precursor Ion: 190.15 [M+H]+. Product Ions: To be determined by infusing a standard solution. Likely fragments would be at m/z 105.1 (loss of cyclopropylmethylamine) and 117.1 (loss of phenylethylene). | The precursor is the protonated parent molecule. Product ions are chosen for specificity and signal intensity. |
| Source Params. | Curtain Gas: 35, IS Voltage: 5500V, Temp: 550°C, Gas 1: 55, Gas 2: 60 | These parameters must be optimized for the specific instrument and compound to maximize signal. |
Method Validation and Data Presentation
For any analytical method to be considered reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or regulatory bodies[11][12]. The validation process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters
The following table summarizes the essential validation characteristics that must be assessed.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 85-115% for QCs (80-120% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% for QCs (≤ 20% at LLOQ). |
| LOD & LOQ | Lowest amount of analyte that can be detected and quantified with acceptable accuracy and precision. | LOD: Signal-to-Noise ≥ 3. LOQ: Signal-to-Noise ≥ 10, and meets accuracy/precision criteria. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, column temp) are slightly varied. |
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide a robust and reliable framework for the detection and quantification of (Cyclopropylmethyl)(1-phenylethyl)amine. The GC-MS protocol is a powerful tool for qualitative identification and purity assessment of bulk material, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. The causality-driven explanations for experimental choices and the inclusion of detailed, step-by-step protocols are intended to empower researchers to implement and validate these methods effectively in their own laboratories, ensuring data of the highest quality and integrity.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14619863, (Cyclopropylmethyl)(1-phenylethyl)amine. Retrieved from [Link]
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Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Available at: [Link][3]
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Meyer, E., et al. (1996). Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology, 20(3), 165-170. Available at: [Link][5][13]
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Rao, K. R., & Reddy, K. S. (2012). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
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Fadem, B., et al. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. U.S. Patent Application No. 17/351,623. Available at: [14]
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Smith, J. P., et al. (2015). Detection and quantification of New Psychoactive Substances (NPS) within the evolved “legal high” product, NRG-2, using High Performance Liquid Chromatography-Amperometric Detection (HPLC-AD). ResearchGate. Available at: [Link][15]
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Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Available at: [Link][4]
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Al-Saffar, F. J., et al. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 29(3), 678. Available at: [Link][1]
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Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113. Available at: [Link][2]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link][8]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link][11]
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Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Amine Analysis. Available at: [Link][16]
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Pérez-Gordillo, F., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1553. Available at: [Link][17]
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Clark, C. R., et al. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399-404. Available at: [Link][6]
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UNODC. (2013). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link][12]
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Papoutsis, I., et al. (2013). A validated LC-MS-MS method for multiresidual analysis of 13 illicit phenethylamines in amniotic fluid. Journal of Chromatography B, 928, 68-75. Available at: [Link][10]
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Iizuka, Y., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin, 70(1), 58-65. Available at: [Link][7]
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Anderson, N. L., & Huestis, M. A. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 3-24. Available at: [Link][18]
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Kamal, M. M., & Hayun, H. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 193, 113737. Available at: [Link][9]
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Application Notes & Protocols: Chiral Resolution of 1-Phenylethylamine Using Tartaric Acid
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. A significant number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that often exhibit profoundly different physiological effects. The classic, albeit tragic, example of thalidomide underscores this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 1:1 mixture of both enantiomers) is a cornerstone of modern organic chemistry. This process is known as chiral resolution.
This document provides a detailed guide to a classic and robust method for chiral resolution: the separation of racemic 1-phenylethylamine using a chiral resolving agent, (2R,3R)-(+)-tartaric acid. We will delve into the underlying principles, provide a field-tested experimental protocol, and discuss the critical parameters that ensure a successful and efficient separation.
Part 1: The Scientific Principle - From Enantiomers to Separable Diastereomers
Enantiomers possess identical physical properties, such as boiling point, melting point, and solubility in achiral solvents, making their direct separation by standard laboratory techniques like distillation or simple crystallization impossible[1][2]. The strategy behind this resolution protocol is to convert the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities, which can be exploited for separation[1][3].
The core of this process is an acid-base reaction between the racemic basic amine, (R,S)-1-phenylethylamine, and a single enantiomer of a chiral acid, in this case, the naturally abundant and inexpensive (2R,3R)-(+)-tartaric acid[3][4].
-
Reaction: The racemic amine contains two enantiomers: (R)-1-phenylethylamine and (S)-1-phenylethylamine. When reacted with (2R,3R)-(+)-tartaric acid, two diastereomeric salts are formed:
-
(R)-1-phenylethylammonium-(2R,3R)-tartrate
-
(S)-1-phenylethylammonium-(2R,3R)-tartrate
-
-
Differential Solubility: These two diastereomeric salts are not mirror images of each other and thus have different crystal lattice energies and, crucially, different solubilities in a given solvent[5]. In methanol, the (S)-1-phenylethylammonium-(2R,3R)-tartrate salt is significantly less soluble than its (R,R,R) diastereomer[1][6].
-
Separation: By carefully controlling the crystallization conditions, the less soluble diastereomer, (S)-1-phenylethylammonium-(2R,3R)-tartrate, will preferentially precipitate out of the methanolic solution[1]. This solid can then be physically separated by filtration.
-
Recovery: Once the diastereomeric salt is isolated, the chiral resolving agent (tartaric acid) can be removed by treating the salt with a strong base, such as sodium hydroxide (NaOH). This deprotonates the ammonium ion, regenerating the enantiomerically enriched (S)-(-)-1-phenylethylamine as a free base, which can be isolated via extraction[1][6].
Part 2: Experimental Protocol & Workflow
This protocol is designed to be a self-validating system. Each stage includes checkpoints and explanations to ensure the researcher understands the causality behind the steps, allowing for effective troubleshooting.
Workflow Overview
The entire process, from the racemic mixture to the isolated enantiomer, is visualized in the workflow diagram below.
Caption: Workflow for the Chiral Resolution of 1-Phenylethylamine.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| (dl)-1-Phenylethylamine | Racemic, ≥98% | Starting material |
| (+)-(2R,3R)-Tartaric Acid | Enantiomerically pure, ≥99% | Chiral resolving agent |
| Methanol | Anhydrous | Solvent for crystallization |
| Sodium Hydroxide (NaOH) | 50% (w/w) aqueous solution | Base for amine recovery |
| Diethyl Ether | Anhydrous | Extraction solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent |
| Erlenmeyer Flasks | 250 mL | Reaction & crystallization vessel |
| Buchner Funnel & Filter Flask | - | For vacuum filtration |
| Separatory Funnel | 250 mL | For liquid-liquid extraction |
| Rotary Evaporator | - | Solvent removal |
| Polarimeter | - | To measure optical rotation |
Step-by-Step Protocol
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution. Handle methanol in a fume hood as its vapors are toxic[3].
-
Once the tartaric acid is fully dissolved, remove the flask from the heat. Cautiously add 6.1 mL of racemic (dl)-1-phenylethylamine to the solution over about one minute[3].
-
Expert Insight: The acid-base reaction is exothermic, and the solution will heat up noticeably[3]. Adding the amine slowly prevents excessive boiling of the methanol. Swirl the flask during the addition to ensure homogenous mixing.
-
-
Loosely cork the flask and allow the solution to stand undisturbed at room temperature.
Step 2: Fractional Crystallization
-
Let the flask remain undisturbed, ideally until the next laboratory period (or for at least 8-12 hours)[3].
-
Expert Insight: Slow, undisturbed cooling is paramount for forming well-defined, pure crystals. Rapid cooling or agitation can trap impurities and the more soluble diastereomer within the crystal lattice, leading to a lower enantiomeric purity of the final product. Over time, prism-shaped crystals of the less soluble (S)-amine-(R,R)-tartrate salt will precipitate[3][6].
-
Step 3: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel[1][3].
-
Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual mother liquor containing the more soluble diastereomer[3].
-
Expert Insight: The wash solvent must be cold to minimize the dissolution of the desired crystalline product.
-
-
Press the crystals dry on the filter paper and record the yield. Crucially, do not discard the filtrate , as it contains the other enantiomer, which could be recovered in a separate procedure[1].
Step 4: Recovery of the Free Amine
-
Transfer the crystalline salt to a beaker and add approximately 20-50 mL of water. The salt may not dissolve completely[1][3].
-
Slowly add 4-5 mL of 50% aqueous sodium hydroxide solution while stirring. Continue adding base until the solution is strongly basic (test with pH paper)[1].
-
Causality: The strong base (OH⁻) deprotonates the ammonium salt, liberating the free 1-phenylethylamine, which is not soluble in the aqueous sodium hydroxide solution and will appear as an oily layer[6]. The tartaric acid is converted to the water-soluble sodium tartrate salt.
-
Step 5: Extraction and Purification
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Extract the mixture with 30 mL of diethyl ether. Invert the funnel and vent frequently to release pressure. Separate the layers.
-
Return the aqueous layer to the funnel and perform a second extraction with another 30 mL portion of ether[1].
-
Combine the two ether extracts and dry them over anhydrous sodium sulfate.
-
Decant the dried ether solution into a pre-weighed round-bottom flask and remove the ether using a rotary evaporator to yield the purified (S)-(-)-1-phenylethylamine as an oil.
Part 3: Validation and Data Analysis
The success of the resolution is quantified by measuring the optical purity of the isolated amine. This is achieved through polarimetry.
Polarimetry and Enantiomeric Excess (% ee)
-
Prepare a solution of the isolated amine of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
-
Measure the observed optical rotation (α_obs) using a polarimeter with a known path length (l, in dm).
-
Calculate the specific rotation [α] of the sample using the formula: [α] = α_obs / (c * l)
-
Calculate the enantiomeric excess (% ee) using the specific rotation of the pure enantiomer ([α]_pure), which for (S)-(-)-1-phenylethylamine is approximately -38.2°[1]. % ee = ([α]_sample / [α]_pure) * 100%
A high % ee indicates a successful resolution. It is common for a single crystallization to yield a product that is enriched in one enantiomer but not optically pure[5]. For higher purity, one or more recrystallizations of the diastereomeric salt may be necessary before proceeding to the amine recovery step[4][5].
Expected Data
| Parameter | Theoretical/Expected Value | Source |
| Specific Rotation of (S)-(-)-1-phenylethylamine | -38.2° | [1] |
| Specific Rotation of (R)-(+)-1-phenylethylamine | +38.2° | [1] |
| Density of 1-phenylethylamine | ~0.95 g/cm³ at 20 °C | |
| Boiling Point of 1-phenylethylamine | 184-187 °C | |
| Expected outcome of single crystallization | Enantiomerically enriched product, % ee may vary | [5] |
References
-
CHM2210L Exp 7 Prelab discussion Resolution of 1-Phenylethylamine. (2022). YouTube. Retrieved from [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). IPR2020-00770 Exhibit 1031. Retrieved from [Link]
-
6.5: Racemic Mixtures and the Resolution of Enantiomers. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Optical Resolution of (-)-1-Phenylethylamine Sources of Error. (2019). Reddit. Retrieved from [Link]
-
Gawroński, J., & Gajewy, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4933. Retrieved from [Link]
-
Siedlecka, R. (2013). Recent Developments in Optical Resolution. ResearchGate. Retrieved from [Link]
-
Could meso tartaric acid resolve racemic 1-phenethylamine (or similar bases) by forming diastereomers with different physical properties?. (2017). Quora. Retrieved from [Link]
-
Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved from [Link]
-
Question: This lab is Resolution of Racemic 1-Phenylethanamine. (2021). Chegg. Retrieved from [Link]
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Application Notes & Protocols: Asymmetric Synthesis of Chiral Cyclopropyl-Containing Amines Using (1-Phenylethyl)amine as a Chiral Auxiliary
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Abstract
This document provides a detailed guide to the asymmetric synthesis of chiral amines incorporating a cyclopropylmethyl moiety, leveraging the robust and well-established (R)- or (S)-1-phenylethylamine (α-PEA) as a chiral auxiliary. Chiral cyclopropylamines are valuable building blocks in medicinal chemistry, and their efficient synthesis is of significant interest. Herein, we move beyond a simple recitation of steps to explain the underlying principles of stereochemical control, provide detailed, field-tested protocols for diastereoselective reductive amination, and discuss the critical aspects of auxiliary cleavage and product analysis. The methodologies described are designed to be self-validating, offering researchers a reliable pathway to synthesize these high-value intermediates with a high degree of enantiopurity.
Introduction: The Power of a Privileged Auxiliary
In the field of asymmetric synthesis, the objective is to control the three-dimensional arrangement of atoms, producing a single desired enantiomer of a chiral molecule. One of the most reliable strategies to achieve this is through the use of a chiral auxiliary—a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[1]
1-Phenylethylamine (α-PEA) is considered a "privileged" chiral auxiliary.[2][3] It is inexpensive, commercially available in both enantiomeric forms, and its rigid phenyl group provides a powerful steric directing group for a wide range of reactions.[2][4][5] This guide focuses specifically on its application in the synthesis of chiral amines that feature a cyclopropyl group, a structural motif frequently found in active pharmaceutical ingredients due to its unique conformational and electronic properties. The core strategy involves the diastereoselective synthesis of an intermediate like (Cyclopropylmethyl)(1-phenylethyl)amine, from which the desired chiral primary amine can be liberated.
Section 1: The Chiral Auxiliary Workflow: Principle of Operation
The use of a chiral auxiliary transforms the challenge of creating a specific enantiomer (an enantioselective reaction) into the more manageable task of separating diastereomers or performing a diastereoselective reaction. The general workflow is outlined below.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Section 2: Core Strategy: Diastereoselective Reductive Amination
A highly effective and scalable method for synthesizing chiral cyclopropyl-containing amines is the diastereoselective reductive amination of a prochiral cyclopropyl ketone.[6] This process occurs in two main stages:
-
Imine Formation: A prochiral ketone, such as cyclopropyl methyl ketone, is condensed with one enantiomer of 1-phenylethylamine. This reaction forms a chiral imine intermediate.[7] The use of a Lewis acid like Titanium(IV) isopropoxide [Ti(OiPr)₄] is crucial as it acts as both a catalyst and an efficient water scavenger, driving the reaction equilibrium towards the imine product.[6]
-
Diastereoselective Reduction: The C=N bond of the imine is then reduced using a hydride source, such as sodium borohydride (NaBH₄). The pre-existing stereocenter from the 1-phenylethylamine auxiliary directs the approach of the hydride, leading to the preferential formation of one of two possible diastereomers of the resulting secondary amine.[8][9]
Figure 2: Reaction scheme for diastereoselective reductive amination.
Section 3: Mechanistic Rationale for Stereocontrol
The high diastereoselectivity of the reduction step is a direct consequence of steric hindrance. The chiral auxiliary organizes the three-dimensional space around the reactive imine double bond. The bulky phenyl group preferentially occupies a position that shields one face of the imine. Consequently, the hydride reagent (e.g., BH₄⁻) is forced to attack from the opposite, less sterically encumbered face. This controlled trajectory of attack ensures the formation of a new stereocenter with a predictable configuration relative to the auxiliary's stereocenter.
Figure 3: Steric model illustrating face-selective hydride attack on the imine.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine via Reductive Amination[6]
This protocol is adapted from established scalable synthesis procedures.[6]
Safety Precaution: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Titanium(IV) isopropoxide is moisture-sensitive and reacts with water. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Mmol | Eq. | Amount |
| (S)-(-)-α-Phenylethylamine | C₈H₁₁N | 121.18 | 825 | 1.0 | 100 g |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 867 | 1.05 | 72.9 g |
| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | 876 | 1.06 | 249 g |
| Sodium borohydride | NaBH₄ | 37.83 | 497 | 0.6 | 18.8 g |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | - | - | 700 mL |
| Ethanol (EtOH), 200 proof | C₂H₆O | - | - | - | 200 mL |
| Water (deionized) | H₂O | - | - | - | 100 mL |
| Celite® | - | - | - | - | 60 g |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 2 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (S)-(-)-α-phenylethylamine (100 g), cyclopropyl methyl ketone (72.9 g), and anhydrous THF (200 mL).
-
Imine Formation: Begin stirring the mixture at room temperature. Slowly add Titanium(IV) isopropoxide (249 g) to the mixture over a period of 30 minutes. Note: The addition may be slightly exothermic.
-
Heat the reaction mixture to 70°C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Reduction: After 3 hours, cool the reaction mixture to 0°C in an ice-water bath.
-
Carefully add sodium borohydride (18.8 g) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting suspension at 0°C for 1 hour.
-
Quenching: Slowly add ethanol (200 mL) to the reaction mixture at 0°C. Caution: Hydrogen gas evolution will occur. Stir for an additional hour at 0°C.
-
Workup: Add THF (500 mL) and Celite® (60 g) to the flask. Slowly and carefully quench the reaction by adding water (100 mL). Note: The formation of titanium salts will result in a thick slurry.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the slurry is easily filterable.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure to yield the crude secondary amine product. The product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 4.2: Auxiliary Cleavage via Hydrogenolysis[2][9]
This step removes the 1-phenylethyl group to yield the final, enantiomerically enriched primary amine.
Materials & Reagents:
| Reagent | Mmol | Eq. | Amount |
| Diastereomeric Amine Adduct | 100 | 1.0 | (e.g., 18.9 g) |
| Palladium on Carbon (10% Pd/C) | - | 5 mol % | ~1.0 g |
| Methanol or Ethanol | - | - | 200 mL |
| Hydrogen Gas (H₂) | - | - | Balloon or Parr shaker |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the diastereomerically enriched (Cyclopropylmethyl)(1-phenylethyl)amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or perform the reaction in a Parr hydrogenation apparatus (e.g., at 50 psi).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude chiral primary amine. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.[10]
Section 5: Alternative & Modern Approaches
Enzymatic Imine Reduction: A greener and highly selective alternative to chemical reductants is the use of imine reductases (IREDs).[11] These enzymes can catalyze the reduction of imines with exceptional enantioselectivity, often exceeding what is achievable with traditional reagents. Engineered IREDs have been successfully employed for the reduction of bulky N-cyclopropylmethyl-1-aryl-1-phenylmethylimines, providing the desired amine products in high yields and with ee values often >99%.[11] This biocatalytic approach avoids the use of metal reagents and often simplifies purification procedures.
Section 6: Data and Analysis
Expected Outcomes:
The diastereoselective reductive amination typically affords the target secondary amine with good to excellent diastereoselectivity.
| Substrate Ketone | Chiral Auxiliary | Reduction Conditions | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Phenylacetone | (S)-α-PEA | H₂, Raney Ni | ~60% | >96:4 | [9] |
| Cyclopropyl Methyl Ketone | (S)-α-PEA | NaBH₄, Ti(OiPr)₄ | High | Typically >90:10 | [6] |
Analysis of Stereochemical Purity:
-
Diastereomeric Ratio (d.r.): The ratio of diastereomers in the secondary amine product can be determined directly using ¹H NMR spectroscopy or gas chromatography (GC). The signals for the two diastereomers will be distinct and can be integrated.
-
Enantiomeric Excess (e.e.): After cleavage of the auxiliary, the enantiomeric excess of the final primary amine product must be determined. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.
References
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Skibiński, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Skibiński, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]
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Skibiński, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Semantic Scholar. [Link]
-
Siwicka, A., et al. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. [Link]
-
Wang, J., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed. [Link]
- Follmann, M., et al. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Pfau, M., et al. (1983). Enamine chemistry. Part 36. Alkylation of imines of medium–large ring ketones with electrophilic alkenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Kumar, P., et al. (2018). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. National Institutes of Health. [Link]
- He, Y. (2019). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
Pechen, P., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Institutes of Health. [Link]
-
Jurado-Gomez, A., et al. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. ResearchGate. [Link]
-
Pechen, P., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]
-
Wang, M., et al. (2022). Strategies for radical-mediated alkylation of imines. ResearchGate. [Link]
-
Aggarwal, V., et al. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. [Link]
-
de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]
- Nichols, D., et al. (1976). Asymmetric synthesis of phenylisopropylamines.
-
Szymoniak, J. & Bertus, P. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
-
Zamora, R., et al. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. PubMed. [Link]
-
Garrido, M., et al. α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. National Institutes of Health. [Link]
-
Gicquel, M. (2013). Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. ResearchGate. [Link]
-
Lindell, S., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
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Synthesis of Cyclopropylamine via Reductive Amination: A Detailed Guide for Researchers
Introduction: The Significance of the Cyclopropylamine Moiety in Modern Drug Discovery
The cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, prized for its unique conformational and electronic properties.[1] Its incorporation into drug candidates can lead to significant improvements in potency, metabolic stability, and pharmacokinetic profiles. The rigid, three-membered ring restricts the conformational flexibility of a molecule, which can lead to a more favorable binding entropy with its biological target. Furthermore, the cyclopropyl group is often more resistant to metabolic degradation than corresponding alkyl chains, prolonging the in vivo half-life of a drug.[2] As a result, cyclopropylamines are key components in a wide array of therapeutic agents, including antivirals, antidepressants, and anticancer drugs.[3][4]
This guide provides an in-depth exploration of reductive amination as a key synthetic strategy for accessing cyclopropylamine from cyclopropanecarboxaldehyde. We will delve into various protocols, discuss the rationale behind the choice of reagents and conditions, and provide detailed experimental procedures to empower researchers in their drug discovery and development endeavors.
The Core of the Synthesis: Understanding the Reductive Amination Mechanism
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[5] The reaction proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the corresponding amine.[6]
In the context of cyclopropylamine synthesis, the process begins with the reaction of cyclopropanecarboxaldehyde with an amine source, typically ammonia, to form a cyclopropyl imine. This initial step is often catalyzed by mild acid.[7] The subsequent reduction of the C=N double bond of the imine yields the desired cyclopropylamine. The choice of reducing agent is critical to the success of the reaction, influencing selectivity, yield, and the stability of the sensitive cyclopropyl ring.
Figure 1: General mechanism of reductive amination for cyclopropylamine synthesis.
Navigating the Protocols: A Comparative Analysis of Reducing Agents
The selection of an appropriate reducing agent is paramount in reductive amination. The ideal reagent should selectively reduce the imine intermediate in the presence of the starting aldehyde, be compatible with the reaction conditions, and not induce unwanted side reactions such as the opening of the strained cyclopropyl ring. Below, we detail protocols using three common borohydride-based reducing agents.
Protocol 1: The Workhorse - Sodium Borohydride (NaBH₄)
Sodium borohydride is a cost-effective and readily available reducing agent. However, its reactivity profile presents a key challenge: it can reduce both aldehydes and imines.[8] Therefore, a successful reductive amination using NaBH₄ often necessitates a two-step approach where the imine is pre-formed before the addition of the reducing agent to minimize the formation of cyclopropylmethanol as a byproduct.[9][10]
Step-by-Step Experimental Protocol:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the cyclopropyl imine. The progress of imine formation can be monitored by techniques like TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude cyclopropylamine can be purified by distillation.[11][12]
Causality and Trustworthiness: The sequential addition is crucial for this protocol's success. By allowing the imine to form first, the concentration of the starting aldehyde is minimized when the potent reducing agent is introduced, thus favoring the reduction of the imine. The use of protic solvents like methanol or ethanol is common with NaBH₄.
Protocol 2: The Selective Choice - Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent than NaBH₄.[13] Its key advantage lies in its ability to selectively reduce imines and iminium ions in the presence of aldehydes, allowing for a convenient one-pot procedure.[3] The steric bulk and electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde.[14]
Step-by-Step Experimental Protocol:
-
One-Pot Reaction: To a round-bottom flask, add cyclopropanecarboxaldehyde (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the ammonia source, such as ammonium acetate (1.5 eq) or a solution of ammonia in an appropriate solvent.
-
Stir the mixture at room temperature for 20-30 minutes to initiate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. A mild exotherm may be observed.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction's progress.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclopropylamine by distillation.
Causality and Trustworthiness: The one-pot nature of this protocol is a significant advantage in terms of operational simplicity and time efficiency. The selectivity of NaBH(OAc)₃ for the iminium ion intermediate over the aldehyde is the cornerstone of this method's reliability.[14] The reaction is typically performed under neutral or mildly acidic conditions, which are generally well-tolerated by the cyclopropyl ring.
Protocol 3: The Catalytic Approach - Hydrogenation over Nickel or Palladium
Catalytic hydrogenation offers a greener and often more atom-economical alternative to hydride-based reductions. In this approach, a mixture of the aldehyde and ammonia is treated with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor (autoclave), combine cyclopropanecarboxaldehyde (1.0 eq), a solvent (e.g., methanol or ethanol), and the ammonia source (e.g., a solution of ammonia in the solvent).
-
Add the hydrogenation catalyst, such as Raney Nickel (5-10 wt%) or 5-10% Pd/C (1-5 mol%).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclopropylamine by distillation.
Causality and Trustworthiness: This method avoids the use of stoichiometric hydride reagents, which can be advantageous in terms of cost and waste generation on a larger scale. The choice of catalyst, solvent, temperature, and pressure can significantly impact the reaction's efficiency and selectivity. Care must be taken to ensure the conditions are not so harsh as to cause ring-opening of the cyclopropyl group, although this is generally less of a concern under typical catalytic hydrogenation conditions compared to strongly acidic or electrophilic environments.
Quantitative Data Summary
| Protocol | Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages |
| 1 | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | 2-6 | 60-80 | Cost-effective, readily available |
| 2 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, DCE | Room Temperature | 12-24 | 70-90 | One-pot procedure, high selectivity |
| 3 | H₂/Catalyst | Methanol, Ethanol | 50-100 | 4-12 | 75-95 | Atom-economical, scalable |
Note: The provided yield ranges are typical for reductive amination reactions of this type and may vary depending on the specific reaction conditions and scale.
Visualizing the Workflow
Figure 2: Comparative workflow of the three reductive amination protocols.
Troubleshooting and Considerations for Robust Synthesis
-
Over-alkylation: The primary amine product can potentially react with another molecule of the aldehyde to form a secondary amine. Using an excess of the ammonia source can help to minimize this side reaction.
-
Aldehyde Reduction: With less selective reducing agents like NaBH₄, the reduction of the starting aldehyde to the corresponding alcohol is a common side reaction. Ensuring complete imine formation before adding the reducing agent is crucial.
-
Cyclopropyl Ring Stability: The cyclopropyl group is generally stable under the conditions described in these protocols. However, strongly acidic conditions or the presence of certain Lewis acids could potentially lead to ring-opening.[6] It is advisable to maintain neutral or mildly acidic conditions.
-
Purification: Cyclopropylamine is a low-boiling liquid (b.p. ~50 °C), which makes fractional distillation an effective method for purification.[3] Care should be taken during handling due to its volatility and potential toxicity.
Conclusion
Reductive amination provides a reliable and versatile entry point for the synthesis of cyclopropylamine, a valuable building block in medicinal chemistry. The choice of protocol depends on factors such as the desired scale, cost considerations, and available equipment. Sodium triacetoxyborohydride offers a convenient and selective one-pot procedure for laboratory-scale synthesis, while catalytic hydrogenation presents a more atom-economical and scalable option for larger quantities. By understanding the underlying mechanisms and the rationale behind the selection of reagents and conditions, researchers can effectively implement these protocols to accelerate their drug discovery programs.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 136-143. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5283-5337. Retrieved from [Link]
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Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1433-1448. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Taylor & Francis Online. (2012). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1334-1342. Retrieved from [Link]
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MDPI. (2023, April 6). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]
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PubMed. (2023, December 1). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. Retrieved from [Link]
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ACS Publications. (n.d.). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Inorganic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]
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ACS Publications. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]
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Who we serve. (2017, May 18). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Retrieved from [Link]
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ACS Publications. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]
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MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ammonia borane dehydrogenation and selective hydrogenation of functionalized nitroarene over a porous nickel–cobalt bimetallic catalyst. Retrieved from [Link]
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Application Notes & Protocols: (Cyclopropylmethyl)(1-phenylethyl)amine as a Versatile Scaffold in Modern Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Abstract
(Cyclopropylmethyl)(1-phenylethyl)amine is a chiral secondary amine that combines three structurally significant motifs of high value in medicinal chemistry: the phenethylamine core, the cyclopropylmethyl group, and a chiral center derived from 1-phenylethylamine. While not extensively studied as a standalone therapeutic agent, its true potential lies in its application as a versatile chiral building block and a foundational scaffold for the synthesis of novel compound libraries. This guide provides a comprehensive overview of the strategic use of (Cyclopropylmethyl)(1-phenylethyl)amine in pharmaceutical development, detailing its synthesis, potential applications in generating CNS-active and opioid-modulating candidates, and detailed protocols for its synthesis and subsequent biological screening.
Introduction: A Molecule of Strategic Importance
The design of novel pharmaceutical agents often relies on the strategic combination of well-characterized pharmacophores and structural motifs that confer desirable physicochemical and biological properties. (Cyclopropylmethyl)(1-phenylethyl)amine is a prime example of such a strategic construct. An analysis of its constituent parts reveals its inherent value:
-
The Phenethylamine Backbone: This structure is the foundation for a vast array of neuroactive compounds, including endogenous neurotransmitters and numerous synthetic drugs.[1][2] Its presence suggests a high potential for interaction with targets within the central nervous system (CNS).[3][4]
-
The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a widely used tactic in modern drug design to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects.[5][6] Its strained ring structure provides conformational rigidity and can favorably influence binding affinity.[6][7]
-
The N-Cyclopropylmethyl Moiety: This specific group is a classic feature in opioid receptor pharmacology, famously present in antagonists like naltrexone and partial agonists like buprenorphine.[8][9] Its inclusion can confer high affinity and modulate activity at mu, kappa, and delta opioid receptors.
-
The Chiral 1-Phenylethyl Group: Chirality is a critical factor in drug efficacy and safety.[10] 1-Phenylethylamine is a cost-effective and highly effective chiral auxiliary used to introduce stereospecificity in asymmetric synthesis, ensuring the production of enantiomerically pure compounds.[11][12]
Therefore, (Cyclopropylmethyl)(1-phenylethyl)amine should be viewed not as a final product, but as a sophisticated starting material—a chiral scaffold poised for derivatization to explore new chemical space and generate potent, selective, and stereochemically defined drug candidates.
Physicochemical Properties & Synthesis Overview
A scalable and reliable synthesis is paramount for any building block in drug discovery. (Cyclopropylmethyl)(1-phenylethyl)amine can be efficiently prepared via reductive amination, a robust and widely used reaction in medicinal chemistry.[13]
| Property | Value |
| IUPAC Name | N-(cyclopropylmethyl)-1-phenylethanamine |
| Molecular Formula | C₁₂H₁₇N |
| Molar Mass | 175.27 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Chirality | Contains a stereocenter |
The general synthetic approach involves the condensation of 1-phenylethylamine with cyclopropanecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[13][14]
Caption: Workflow for CNS Drug Discovery.
Precursor for Novel Opioid Receptor Modulators
The N-cyclopropylmethyl group is a powerful tool for targeting opioid receptors. [8]This scaffold can be used to create novel ligands where the 1-phenylethyl portion serves as a unique, sterically defined element for exploring interactions within the receptor binding pocket. This approach could lead to the discovery of ligands with unique pharmacological profiles, such as biased agonists or antagonists with improved selectivity, potentially offering safer and more effective treatments for pain or addiction.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis and initial biological evaluation of compounds derived from the (Cyclopropylmethyl)(1-phenylethyl)amine scaffold.
Protocol 4.1: Synthesis of (R)-(Cyclopropylmethyl)(1-phenylethyl)amine
Causality: This protocol utilizes sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent. It is milder and more selective for imines than other hydrides like sodium borohydride, reducing the risk of side reactions and simplifying the workup. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under these conditions.
Materials:
-
(R)-(+)-1-Phenylethylamine (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (R)-(+)-1-Phenylethylamine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclopropanecarboxaldehyde (1.1 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 4.2: In Vitro Screening Cascade for MAO Inhibition
Self-Validation: This protocol includes both a primary screen for activity and a secondary screen for selectivity, a crucial step in validating initial hits. A known non-selective inhibitor (e.g., Pargyline) and selective inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) should be run in parallel as positive controls to validate assay performance.
Caption: Screening Cascade for MAO Inhibitors.
Procedure:
-
Primary Screening (e.g., using a luminescent assay kit like MAO-Glo™):
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the test compounds.
-
Add the MAO enzyme (recombinant human MAO-A or MAO-B) and substrate to the wells according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time.
-
Add the luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to vehicle (DMSO) controls.
-
-
Secondary Screening (IC₅₀ Determination):
-
For compounds showing >50% inhibition in the primary screen, perform a full dose-response curve against both MAO-A and MAO-B isoforms separately.
-
Use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.
-
-
Data Analysis:
-
Record the IC₅₀ values for both MAO-A and MAO-B.
-
Calculate the selectivity index (SI) = IC₅₀ (MAO-B) / IC₅₀ (MAO-A) or vice versa. An SI > 10 is generally considered selective.
-
| Compound ID | Primary Screen (% Inh. @ 10µM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (B/A) |
| Example-01 | 85% | 150 | 4500 | 30 |
| Example-02 | 92% | 25 | 30 | 1.2 |
| Control-A | 99% | 8 | 1200 | 150 |
| Control-B | 98% | 3500 | 20 | 0.005 |
Conclusion
(Cyclopropylmethyl)(1-phenylethyl)amine represents a strategically valuable yet underutilized scaffold in pharmaceutical research. Its true strength lies not in its intrinsic biological activity but in its role as a versatile and stereochemically defined starting point. By leveraging its constituent pharmacophores, drug discovery teams can efficiently generate and screen novel compound libraries targeting a range of debilitating conditions, from neurodegenerative disorders to chronic pain. The protocols and workflows outlined in this guide provide a robust framework for unlocking the full potential of this promising chemical entity.
References
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-
Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Source: Longdom Publishing URL: [Link]
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Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Source: National Institutes of Health (NIH) URL: [Link]
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Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Source: MDPI URL: [Link]
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Title: 2-Phenethylamines in Medicinal Chemistry: A Review. Source: National Institutes of Health (NIH) URL: [Link]
- Title: Process for the preparation of cyclopropylmethyl alkyl amines.
-
Title: 1-Phenylethylamine. Source: Wikipedia URL: [Link]
-
Title: A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. Source: ResearchGate URL: [Link]
-
Title: Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Source: MDPI URL: [Link]
-
Title: 2-Phenethylamines in Medicinal Chemistry: A Review. Source: ResearchGate URL: [Link]
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Title: The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Substituted phenethylamine. Source: Wikipedia URL: [Link]
-
Title: Metabolism of cyclopropyl groups. Source: Hypha Discovery Blogs URL: [Link]
-
Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Source: Biomolecules & Therapeutics URL: [Link]
-
Title: Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: PubMed URL: [Link]
-
Title: Cyclopropyl group. Source: Wikipedia URL: [Link]
-
Title: 2-Phenylethylamine. Source: American Chemical Society URL: [Link]
-
Title: A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Source: ResearchGate URL: [Link]
-
Title: Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-[(R)-1-hydroxyl-1-methyl. Source: Korean Chemical Society URL: [Link]
-
Title: Methylphenidate. Source: Wikipedia URL: [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Chiral Purity Determination of 1-Phenylethylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 1-phenylethylamine. The separation of (R)- and (S)-1-phenylethylamine is critical in pharmaceutical and chemical synthesis, where one enantiomer often exhibits desired therapeutic effects or serves as a key chiral building block while the other may be inactive or possess undesirable properties[1]. This guide provides a comprehensive protocol, from method development principles to a step-by-step workflow, designed for immediate application in research and quality control environments. The methodology is grounded in established chromatographic principles and adheres to validation standards outlined by the International Council for Harmonisation (ICH)[2][3].
Introduction: The Imperative of Chiral Separation
The differential physiological and pharmacological activity of enantiomers has made chiral separation an indispensable tool in drug development and chemical manufacturing[4]. 1-Phenylethylamine is a fundamental chiral precursor used in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals[5]. Consequently, a reliable and accurate analytical method to determine its enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most powerful and versatile technique for this purpose, offering direct separation without the need for derivatization[4].
This document explains the causality behind the chosen analytical parameters, provides a ready-to-use protocol, and outlines the necessary steps for method validation to ensure trustworthiness and scientific integrity.
The Principle of Enantioseparation on a Chiral Stationary Phase
The cornerstone of this method is the Chiral Stationary Phase (CSP). Enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable on standard HPLC columns. A CSP creates a chiral environment within the column. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (1-phenylethylamine) and the chiral selector of the CSP.
The differing steric and electronic interactions result in one enantiomer forming a more stable complex with the CSP than the other. This difference in interaction energy leads to a difference in retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a broad range of chiral compounds, including basic amines like phenylethylamine[5].
Caption: Principle of chiral separation via transient diastereomeric complexes.
Method Development Strategy: A Scientist's Perspective
Developing a successful chiral separation method involves a systematic approach to selecting the column and mobile phase. The choices outlined below are based on extensive field experience and established literature.
-
Column Selection: The choice of CSP is the most critical parameter. For primary amines like 1-phenylethylamine, polysaccharide-based columns are a robust starting point. Specifically, an amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate), often provides excellent enantioselectivity[5]. Another viable option includes crown ether-based columns, which are also effective for primary amines[6]. The selection process is often empirical, but starting with a column known to work for structurally similar compounds is a sound strategy[4][7].
-
Mobile Phase Composition: A normal-phase mobile phase, typically a mixture of a non-polar solvent and an alcohol, is highly effective with polysaccharide CSPs.
-
Primary Solvents: n-Hexane or heptane are common non-polar components.
-
Polar Modifier: An alcohol, such as ethanol or isopropanol, is used to modulate retention time and selectivity.
-
Additive: The key to achieving sharp, symmetrical peaks for basic analytes like phenylethylamine is the inclusion of an additive. An acidic additive like Trifluoroacetic Acid (TFA) can protonate the amine, reducing its interaction with residual silanols on the silica support and improving peak shape. Conversely, a basic additive like Diethylamine (DEA) can compete for acidic sites on the CSP, also leading to better chromatography[5][8]. The choice between an acidic or basic additive depends on the specific CSP and may require empirical testing.
-
-
Detection: 1-Phenylethylamine contains a phenyl group, which is a strong chromophore. UV detection at a low wavelength, such as 210 nm, provides high sensitivity[6]. A wavelength of 254 nm can also be used, though with potentially less sensitivity[7].
Detailed Application Protocol
This protocol provides a validated starting point for the chiral analysis of 1-phenylethylamine.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak® IA or equivalent), 250 mm x 4.6 mm.
-
Chemicals: HPLC-grade n-Hexane, HPLC-grade Ethanol, Trifluoroacetic Acid (TFA).
-
Standards: (R)-1-Phenylethylamine (≥99% purity), (S)-1-Phenylethylamine (≥99% purity).
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm | Proven CSP for enantioseparation of a broad spectrum of chiral bases[5]. |
| Mobile Phase | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) | Normal-phase elution with an acidic additive to ensure sharp, symmetrical peaks for the basic analyte. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run time for a standard 4.6 mm ID column. |
| Column Temperature | 25 °C | Ensures reproducible retention times and selectivity. |
| Detection Wavelength | 210 nm | Maximizes sensitivity for the phenylethylamine chromophore[6]. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Run Time | Approximately 15 minutes (adjust as needed based on elution) | Sufficient to allow for the elution of both enantiomers. |
Preparation of Solutions
-
Mobile Phase: Carefully measure and mix 900 mL of n-Hexane, 100 mL of Ethanol, and 1.0 mL of TFA. Sonicate for 10 minutes to degas.
-
Diluent: Use the mobile phase as the diluent for all standards and samples to ensure peak shape integrity.
-
System Suitability Solution (Racemic Standard): Accurately weigh about 5 mg each of (R)- and (S)-1-phenylethylamine into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL for each enantiomer.
-
Test Sample Solution: Accurately weigh about 10 mg of the 1-phenylethylamine sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
Experimental Workflow and System Suitability
The protocol's trustworthiness is established by a rigorous System Suitability Test (SST) performed before any sample analysis.
Caption: Overall experimental workflow from preparation to reporting.
System Suitability Test (SST) Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution five times consecutively.
-
Evaluate the results from the five replicate injections against the criteria in the table below.
| SST Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | Rs ≥ 2.0 | Ensures baseline separation between the two enantiomer peaks, which is critical for accurate integration. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms good peak symmetry, preventing integration errors associated with peak tailing. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection system. |
Do not proceed with sample analysis if the SST criteria are not met.
Analysis and Calculation
-
After passing the SST, inject the diluent (as a blank) once to ensure no carryover.
-
Inject each Test Sample Solution in duplicate.
-
Integrate the peak areas for the (S)- and (R)-enantiomers.
-
Calculate the percentage of each enantiomer using the area normalization method, which assumes an equal detector response for both enantiomers[6].
Formula: % Enantiomer A = (Area of Enantiomer A / (Area of Enantiomer A + Area of Enantiomer B)) x 100
Method Validation Synopsis (ICH Q2(R1) Framework)
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability for the intended purpose[3]. The validation should demonstrate the method's specificity, linearity, accuracy, precision, and robustness[2][9].
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by achieving baseline resolution (Rs ≥ 2.0) between the enantiomers. |
| Linearity | A series of solutions of the minor enantiomer are prepared over a specified range (e.g., LOQ to 2.0% of the major enantiomer concentration). The peak area response versus concentration is plotted. A correlation coefficient (r²) ≥ 0.998 is typically required[9]. |
| Accuracy | Determined by spiking the main enantiomer sample with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analysis of at least six samples at 100% of the test concentration. The %RSD should be ≤ 2.0%. Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. Typically established where the signal-to-noise ratio is approximately 10:1[10]. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C). |
Conclusion
This application note provides a scientifically sound and detailed HPLC method for the chiral separation of 1-phenylethylamine. By explaining the rationale behind the method's parameters and incorporating system suitability and validation guidelines, this protocol is designed to be both immediately implementable and adaptable. The use of a polysaccharide-based chiral stationary phase with a normal-phase eluent offers a robust and reliable solution for researchers, scientists, and drug development professionals tasked with ensuring the enantiomeric purity of this critical chemical building block.
References
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
-
Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. Available at: [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. database.ich.org [database.ich.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 7. redalyc.org [redalyc.org]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust Ion Chromatography Method for the Determination of Cyclopropylamine in Pharmaceutical Drug Substances
Abstract
This application note presents a detailed, validated ion chromatography (IC) method for the sensitive and specific determination of cyclopropylamine (CPA) in pharmaceutical drug substances. Cyclopropylamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), and its residual presence must be carefully controlled.[1] This method utilizes a cation-exchange column with a simple isocratic mobile phase and conductivity detection, offering a reliable and efficient solution for quality control and drug development professionals. The methodology has been developed to be stability-indicating, ensuring that the quantification of cyclopropylamine is accurate even in the presence of degradation products.[2]
Introduction: The Rationale for Cyclopropylamine Quantification
Cyclopropylamine is a critical building block in the synthesis of numerous pharmaceutical compounds.[1] However, as a reactive primary amine, its presence as an impurity in the final drug substance is a significant concern. Regulatory bodies like the FDA and international guidelines such as those from the International Conference on Harmonisation (ICH) mandate strict control over impurities in pharmaceuticals to ensure patient safety and product efficacy.[3][4] Therefore, a sensitive, specific, and robust analytical method for the quantification of residual cyclopropylamine is essential for pharmaceutical manufacturers.
Ion chromatography is an ideal technique for this application due to its ability to separate and quantify ionic species, such as protonated amines, with high selectivity and sensitivity.[5][6] This application note provides a comprehensive protocol for the determination of cyclopropylamine, moving beyond a simple recitation of steps to explain the fundamental principles and justifications for the chosen analytical parameters.
The Analytical Challenge: Selectivity and Sensitivity
The primary challenge in analyzing cyclopropylamine in pharmaceutical matrices is achieving adequate separation from the active pharmaceutical ingredient (API) and other potential ionic impurities. Furthermore, the method must be sensitive enough to detect and quantify cyclopropylamine at trace levels, often in the parts-per-million (ppm) range. This method addresses these challenges through the careful selection of the stationary phase, mobile phase, and detection technique.
Methodological Framework: An Overview
This method employs cation-exchange chromatography to separate the positively charged cyclopropylammonium ion from other components in the sample matrix. A conductometric detector is used for quantification.[2] The overall workflow is depicted in the diagram below.
Figure 1: A schematic overview of the analytical workflow for cyclopropylamine determination.
Experimental Protocol
This protocol is based on a validated method for the determination of cyclopropylamine in nevirapine and moxifloxacin HCl drug substances, demonstrating its applicability to different pharmaceutical matrices.[2]
Instrumentation and Consumables
A standard ion chromatography system equipped with a conductivity detector is required.
| Component | Specification | Rationale |
| IC System | Isocratic pump, autosampler, column oven, conductivity detector | Standard configuration for robust and reproducible analysis. |
| Analytical Column | Metrosep C4, 5 µm (250 mm × 4.0 mm) or equivalent cation-exchange column | The Metrosep C4 provides efficient separation for small amines.[2] Alternative cation-exchange columns like the Dionex IonPac CS19 may also be suitable for moderately hydrophobic amines.[5] |
| Detector | Suppressed or non-suppressed conductivity detector | Conductivity detection is a universal method for ionic species. Non-suppressed detection is simpler, while suppressed detection can offer lower baseline noise and improved sensitivity for some analytes.[3][7][8] For this method, non-suppressed detection has been shown to be effective.[2] |
| Data Acquisition | Chromatography software for instrument control and data processing | Essential for system control, peak integration, and quantification. |
| Sample Filtration | 0.45 µm syringe filters (e.g., nylon or PVDF) | Removal of particulate matter to protect the column and instrument. |
Reagents and Standards
-
Cyclopropylamine (CPA) , analytical standard grade
-
Hydrochloric Acid (HCl) , analytical grade
-
Acetonitrile (ACN) , HPLC grade
-
Deionized (DI) Water , resistivity ≥ 18.2 MΩ·cm
Preparation of Mobile Phase and Solutions
-
Mobile Phase: Prepare a 5 mM hydrochloric acid solution containing 10% (v/v) acetonitrile in deionized water.[2]
-
Causality: The acidic eluent ensures that the cyclopropylamine is protonated and can be retained by the cation-exchange column. Acetonitrile is added to the mobile phase to improve peak shape and reduce the retention time of more hydrophobic components, including some APIs, preventing interference.[2]
-
-
Diluent: Use the mobile phase as the diluent for all sample and standard preparations to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (e.g., 100 µg/mL of CPA): Accurately weigh approximately 10 mg of cyclopropylamine and dissolve it in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 to 2.0 µg/mL).[2]
Chromatographic Conditions
| Parameter | Setting | Justification |
| Mobile Phase | 5 mM Hydrochloric Acid with 10% Acetonitrile | As described above, this provides good retention and peak shape for cyclopropylamine.[2] |
| Flow Rate | 0.9 mL/min | This flow rate provides a good balance between analysis time and chromatographic resolution.[2] |
| Column Temperature | 27 °C | Maintaining a constant column temperature ensures reproducible retention times.[2] |
| Injection Volume | 20 µL | A typical injection volume for achieving good sensitivity without overloading the column.[2] |
| Detection | Non-suppressed Conductivity | Offers a simple and robust detection method for this application.[2][9] |
| Run Time | Approximately 15 minutes | Sufficient to allow for the elution of cyclopropylamine and any potential interfering peaks. |
Sample Preparation
-
Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a volumetric flask.
-
Add the diluent to dissolve the sample completely.
-
Sonicate if necessary to ensure complete dissolution.
-
Make up to the final volume with the diluent.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an autosampler vial.
System Suitability and Validation
Before sample analysis, the system suitability must be verified. This typically includes:
-
Repeatability: Multiple injections of a standard solution should yield a relative standard deviation (RSD) of the peak area of less than 2%.
-
Tailing Factor: The peak for cyclopropylamine should have a tailing factor of less than 2.0.
-
Theoretical Plates: The column should exhibit a high number of theoretical plates for the cyclopropylamine peak.
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For this method, the following performance has been demonstrated:[2]
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.37 µg/mL to 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| LOD | 0.10 µg/mL |
| LOQ | 0.37 µg/mL |
| Accuracy (Recovery) | 97.0% - 98.0% |
Data Analysis and Interpretation
A calibration curve is constructed by plotting the peak area of the cyclopropylamine standards against their corresponding concentrations. The concentration of cyclopropylamine in the sample is then determined by interpolating its peak area from the calibration curve. The final result is typically reported as a percentage or in ppm relative to the initial weight of the drug substance.
Troubleshooting and Expert Insights
-
Peak Tailing: If significant peak tailing is observed, it may indicate secondary interactions with the stationary phase. Ensure the mobile phase pH is sufficiently low to fully protonate the amine. The addition of a small amount of an organic modifier like acetonitrile can also help mitigate this issue.
-
Poor Resolution: If cyclopropylamine co-elutes with the API or other impurities, the mobile phase composition may need to be adjusted. Modifying the concentration of the acid or the percentage of the organic modifier can alter the selectivity of the separation.
-
Baseline Noise: High baseline noise with conductivity detection can result from a poorly prepared mobile phase or a contaminated system. Ensure high-purity water and reagents are used and that the system is thoroughly flushed. While not used in the primary cited method, employing a suppressor can significantly reduce baseline conductivity and improve the signal-to-noise ratio.[3][7]
Conclusion
The ion chromatography method detailed in this application note provides a sensitive, specific, and reliable means for the determination of cyclopropylamine in pharmaceutical drug substances. The use of a straightforward isocratic mobile phase and conductivity detection makes this method easy to implement in a quality control laboratory. By understanding the principles behind the methodological choices, researchers and analysts can confidently apply and adapt this protocol for the analysis of cyclopropylamine in various pharmaceutical matrices, ensuring compliance with regulatory requirements and contributing to the overall safety and quality of pharmaceutical products.
References
-
Raju, N. J., et al. (2015). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 53(8), 1341–1347. Retrieved from [Link]
-
ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
-
KIET. (2026). Ion Chromatography Validation For The Analysis Of Anions. Retrieved from [Link]
-
PubMed. (2007). Determination of biogenic amines in alcoholic beverages by ion chromatography with suppressed conductivity detection and integrated pulsed amperometric detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2023). determination of selected atmospheric amines in the presence of inorganic cations by isocratic ion chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Chromatography – A Versatile Tool in Pharma Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
Sources
- 1. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 2. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Pharmaceuticals by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. metrohm.com [metrohm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Synthesis of Cyclopropylmethyl Alkyl Amines from Cyclopropyl Cyanide: A Detailed Guide to Core Synthetic Strategies
An Application Guide for Drug Development Professionals
Abstract
The cyclopropylmethyl amine moiety is a privileged structural motif in modern medicinal chemistry, valued for its unique conformational properties and its ability to modulate physicochemical parameters such as lipophilicity and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-alkylated cyclopropylmethyl amines, starting from the readily accessible precursor, cyclopropyl cyanide. We will delve into the two-stage synthetic pathway: the initial reduction of the nitrile to the primary amine, followed by subsequent N-alkylation. This guide emphasizes the causality behind experimental choices, provides self-validating, detailed protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Cyclopropylmethyl Amine Scaffold
The cyclopropane ring is the smallest carbocycle and its incorporation into drug candidates often imparts favorable properties. When appended to a methylamine, the resulting cyclopropylmethyl amine (CPMA) group acts as a versatile building block. Its rigid structure can enforce specific ligand-receptor binding conformations, while its unique electronic nature can influence pKa and metabolic pathways. The synthesis of diverse libraries of N-substituted CPMA derivatives is therefore a critical task in lead optimization. This guide focuses on a robust and scalable approach starting from cyclopropyl cyanide, a commercially available and convenient starting material.
The overall synthetic strategy is a two-part process. First, the nitrile group of cyclopropyl cyanide is reduced to a primary amine, yielding cyclopropylmethylamine. Second, this primary amine is functionalized via N-alkylation to introduce the desired alkyl substituents.
Caption: Simplified mechanism for the reduction of cyclopropyl cyanide using LiAlH₄.
Comparative Data & Protocols: Part I
| Parameter | Method A: Catalytic Hydrogenation | Method B: LiAlH₄ Reduction |
| Key Reagents | H₂, Rh/C (or other suitable catalyst) | LiAlH₄, Dry Ether/THF, H₂O/H⁺ |
| Typical Conditions | 1-300 atm H₂, 0-100 °C [1] | 0 °C to reflux, atmospheric pressure |
| Advantages | Atom economical, scalable, no metal salts in waste | Fast, high yield, reliable for small scale |
| Disadvantages | Requires specialized high-pressure equipment | Highly reactive/pyrophoric reagent, generates H₂ gas upon quenching, stoichiometric aluminum waste |
| Safety Concerns | Handling of flammable H₂ gas under pressure | Extreme caution with water, fire risk [2] |
Protocol 1: LiAlH₄ Reduction of Cyclopropyl Cyanide
Materials:
-
Cyclopropyl cyanide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
3-necked round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Dropping funnel
-
Ice bath
-
Distilled water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Under a nitrogen atmosphere, charge the 3-necked flask with LiAlH₄ and anhydrous diethyl ether. Cool the slurry to 0 °C in an ice bath.
-
Addition: Dissolve cyclopropyl cyanide in anhydrous diethyl ether and add it to the dropping funnel. Add the cyanide solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material. Gentle reflux may be applied if the reaction is sluggish. [3]4. Quenching (Critical Safety Step): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O). This will produce vigorous hydrogen gas evolution. Maintain a steady nitrogen flow and ensure adequate ventilation.
-
Workup: Following the water addition, slowly add 15% NaOH solution ('x' mL for 'x' g of LiAlH₄), followed by another portion of water (3*'x' mL for 'x' g of LiAlH₄). This sequence (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the white solid precipitate. Wash the filter cake thoroughly with several portions of diethyl ether.
-
Purification: Combine the organic filtrates, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude cyclopropylmethylamine can be purified by distillation if necessary.
Part II: N-Alkylation of Cyclopropylmethylamine
Once the primary amine is synthesized, the next step is to introduce alkyl groups to the nitrogen atom. The two most common approaches are reductive amination and direct N-alkylation with alkyl halides.
Method C: Reductive Amination
Reductive amination is a highly efficient and controlled method for preparing secondary and tertiary amines. [4]The process involves the reaction of the primary amine (cyclopropylmethylamine) with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the final amine. [4][5] Expertise & Causality: This one-pot procedure is often preferred over direct alkylation because it minimizes the risk of over-alkylation. [1]The key is to use a reducing agent that is mild enough to selectively reduce the C=N double bond of the imine intermediate without reducing the starting carbonyl compound. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB) are ideal for this purpose. [6]NaBH₃CN and STAB are particularly useful as they are stable in mildly acidic conditions which are often used to catalyze imine formation.
Caption: General workflow for N-alkylation via reductive amination.
Method D: Direct N-Alkylation with Alkyl Halides
This classic method involves the nucleophilic substitution of a halide from an alkyl halide by the primary amine. [1] Expertise & Causality: While straightforward, this method's primary drawback is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and even a third to form a quaternary ammonium salt. To favor mono-alkylation, a large excess of the primary amine can be used, but this is often impractical if the amine is valuable. Alternatively, using exactly one equivalent of the alkylating agent and carefully monitoring the reaction can work, but mixtures are common. [7]A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction.
Comparative Data & Protocols: Part II
| Parameter | Method C: Reductive Amination | Method D: Direct N-Alkylation |
| Key Reagents | Aldehyde/Ketone, NaBH₄ or NaBH₃CN, MeOH/DCE | Alkyl Halide (R-X), Base (e.g., K₂CO₃) |
| Control | Excellent control, favors mono-alkylation | Poor control, risk of over-alkylation |
| Scope | Broad; depends on aldehyde/ketone availability | Generally limited to simple alkyl halides |
| Advantages | High selectivity, one-pot procedure | Simple concept, no metal hydrides needed |
| Disadvantages | Requires a carbonyl precursor | Often produces mixtures, requires separation |
Protocol 2: Reductive Amination with an Aldehyde
Materials:
-
Cyclopropylmethylamine (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.0 - 1.1 eq)
-
Sodium borohydride (NaBH₄) (1.2 - 1.5 eq)
-
Methanol (MeOH)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Setup: In the round-bottom flask, dissolve cyclopropylmethylamine and the aldehyde in methanol. Stir the solution at room temperature for 1-2 hours to allow for imine formation. A few drops of acetic acid can be added to catalyze this step. [6]2. Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours or until analysis shows completion.
-
Workup: Carefully add water to quench any remaining NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Take up the remaining aqueous residue in ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude secondary amine. The product can be purified by column chromatography or distillation.
Conclusion
The synthesis of N-alkyl cyclopropylmethyl amines from cyclopropyl cyanide is a versatile and robust process central to many drug discovery programs. The two-stage approach, beginning with the reduction of the nitrile followed by N-alkylation, offers flexibility and access to a wide range of derivatives. For the initial reduction, catalytic hydrogenation is ideal for scale-up, while LiAlH₄ reduction provides a rapid and reliable lab-scale method. For the subsequent N-alkylation step, reductive amination stands out as the superior method for achieving controlled and selective synthesis of the desired secondary or tertiary amine products, avoiding the common pitfalls of over-alkylation associated with direct alkylation routes. By understanding the principles and causality behind each step, researchers can confidently and efficiently generate novel cyclopropylmethyl amine-containing molecules for biological evaluation.
References
- Process for the preparation of cyclopropylmethyl alkyl amines. (1974).
- Reduction of nitriles. (n.d.). Chemguide.
- Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
- Reductions with Lithium Aluminium Hydride. (n.d.).
- Cyclopropane's reaction with lithium aluminium hydride. (2019). Chemistry Stack Exchange.
- Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry.
- Reductive amin
- Reductive Amination [Video]. (2023, March 16). YouTube.
- All About Reductive Amination [Video]. (2019, January 24). YouTube.
- Cyclopropylmethylamine | 2516-47-4. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- How to carry out mono alkylation of amines? (2022).
- L-VALINOL. (n.d.). Organic Syntheses.
Sources
- 1. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of 1-Phenylethylamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Enduring Legacy of a Versatile Chiral Amine
In the landscape of medicinal chemistry, the quest for enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers underscore the necessity for precise stereochemical control in drug design and synthesis.[1] Within the chemist's toolkit, few reagents have demonstrated the versatility and enduring utility of 1-phenylethylamine (α-methylbenzylamine). This seemingly simple chiral primary amine, available in both (R) and (S) forms, has established itself as a cornerstone in asymmetric synthesis, primarily through its application as a chiral resolving agent and as a foundational building block for chiral auxiliaries.[1][2]
This comprehensive guide delineates the critical applications of 1-phenylethylamine in medicinal chemistry. It moves beyond a mere recitation of facts to provide in-depth, field-proven insights into the causality behind experimental choices, self-validating protocols, and the authoritative scientific principles that underpin its use.
Core Application I: Chiral Resolution via Diastereomeric Salt Formation
The classical and still widely practiced method of resolving racemic mixtures of acidic or basic compounds relies on the formation of diastereomeric salts. The fundamental principle is the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]
Causality of Experimental Choices:
The choice of 1-phenylethylamine as a resolving agent for racemic carboxylic acids is predicated on its basic nature, commercial availability in high enantiopurity, and the often-favorable crystallization properties of the resulting diastereomeric ammonium salts. The selection of the solvent system is critical; it must be one in which the two diastereomeric salts exhibit a significant solubility difference. Alcohols, such as methanol or ethanol, are frequently employed due to their ability to facilitate salt formation and crystallization.
Experimental Protocol: Resolution of Racemic Ibuprofen with (R)-1-Phenylethylamine
This protocol provides a representative workflow for the resolution of a racemic carboxylic acid.
Materials:
-
Racemic Ibuprofen
-
(R)-(+)-1-Phenylethylamine
-
Methanol
-
10% Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol. Warm the mixture gently if necessary to ensure complete dissolution.
-
Addition of Resolving Agent: To the ibuprofen solution, add 6.05 g (50 mmol) of (R)-(+)-1-phenylethylamine. Stir the solution at room temperature. The formation of the diastereomeric salts is typically exothermic.
-
Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate the crystallization of the less soluble diastereomeric salt, ((R)-1-phenylethylammonium (S)-ibuprofenate).
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Transfer the crystalline salt to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. Add 10% HCl dropwise until the aqueous layer is acidic (pH ~2), which will protonate the carboxylate and liberate the free (S)-ibuprofen into the ether layer.
-
Extraction and Drying: Separate the ether layer and extract the aqueous layer with an additional 20 mL of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation of (S)-Ibuprofen: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-ibuprofen. The enantiomeric excess can be determined by chiral HPLC or polarimetry.
Data Presentation:
| Parameter | Value |
| Racemic Ibuprofen | 10.3 g |
| (R)-1-Phenylethylamine | 6.05 g |
| Theoretical Yield of (S)-Ibuprofen | 5.15 g |
| Typical Enantiomeric Excess | >95% |
Visualization of Chiral Resolution Workflow:
Caption: Workflow for Chiral Resolution.
Core Application II: 1-Phenylethylamine as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. 1-Phenylethylamine is a highly effective chiral auxiliary due to its ability to form stable amides or imines and its steric bulk, which effectively shields one face of the reactive center.[2]
Causality of Experimental Choices:
The diastereoselectivity of reactions employing 1-phenylethylamine-based auxiliaries arises from the steric hindrance imposed by the phenyl and methyl groups of the auxiliary. This steric bias forces the incoming reagent to approach the substrate from the less hindered face, leading to the preferential formation of one diastereomer. The choice of reaction conditions, such as low temperatures and specific bases or Lewis acids, can further enhance this diastereoselectivity.
Application in Pharmaceutical Synthesis: The Case of (R)-Ramatroban and (+)-Lortalamine
The 1-phenylethylamine scaffold is integral to the synthesis of numerous pharmaceuticals. For instance, (R)-1-phenylethylamine has been utilized as a chiral auxiliary in the synthesis of (R)-ramatroban , a treatment for allergic rhinitis and asthma.[2] Similarly, (S)-1-phenylethylamine serves as a key chiral auxiliary in the synthesis of (+)-lortalamine .[2]
Experimental Protocol: Diastereoselective Alkylation of a 1-Phenylethylamine-Derived Amide
This protocol illustrates a general procedure for the asymmetric alkylation of a carboxylic acid derivative using (S)-1-phenylethylamine as a chiral auxiliary.
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Propionyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
SFC or Chiral HPLC for diastereomeric ratio determination
Step-by-Step Methodology:
-
Amide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5.0 g (41.2 mmol) of (S)-(-)-1-phenylethylamine and 6.3 mL (45.3 mmol) of triethylamine in 100 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath. Add 3.9 mL (45.3 mmol) of propionyl chloride dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up of Amide: Quench the reaction by the slow addition of 50 mL of water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral amide.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the chiral amide (e.g., 35 mmol) in 150 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add one equivalent of n-BuLi dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add one equivalent of benzyl bromide dropwise. Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under acidic or basic hydrolysis to yield the enantioenriched carboxylic acid.
Visualization of Asymmetric Synthesis Workflow:
Caption: Asymmetric Synthesis Workflow.
Pharmacological Significance of 1-Phenylethylamine Derivatives
The 1-phenylethylamine scaffold is not only a tool for asymmetric synthesis but also a privileged structure in medicinal chemistry, forming the core of many psychoactive compounds. These derivatives interact with various targets in the central nervous system, most notably monoamine transporters and G-protein coupled receptors.
Dopamine Reuptake Inhibition
Many derivatives of phenethylamine are potent inhibitors of the dopamine transporter (DAT).[4] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. Inhibition of DAT leads to an increase in the synaptic concentration and duration of dopamine, resulting in stimulant effects. The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring and the amine can significantly modulate the potency and selectivity of these compounds as DAT inhibitors.[4]
Visualization of Dopamine Transporter (DAT) Inhibition:
Caption: Dopamine Transporter Inhibition.
5-HT₂A Receptor Agonism
Another significant target for phenethylamine derivatives is the serotonin 2A (5-HT₂A) receptor.[5] This G-protein coupled receptor is implicated in a wide range of physiological and cognitive processes. Agonism at the 5-HT₂A receptor is the primary mechanism of action for classic psychedelic compounds. The binding of a phenethylamine agonist to the 5-HT₂A receptor initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[6]
Visualization of 5-HT₂A Receptor Signaling Pathway:
Caption: 5-HT2A Receptor Signaling.
Conclusion
1-Phenylethylamine stands as a testament to the power of fundamental chiral building blocks in medicinal chemistry. Its dual role as a classical resolving agent and a versatile chiral auxiliary has enabled the synthesis of a vast array of enantiomerically pure pharmaceuticals. Furthermore, its core structure continues to inspire the design of novel psychoactive compounds with tailored pharmacological profiles. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for leveraging the full potential of this indispensable chiral amine in their pursuit of new and improved therapeutics.
References
-
Czarnocki, Z., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 683-689. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. (2021). Molecules, 26(16), 4995. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). PubMed. [Link]
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González-López, V., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 12, 29–54. [Link]
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Schematic representations of signaling pathways from 5-HT receptors to... (n.d.). ResearchGate. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics, 30(5), 455-464. [Link]
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Dopamine transporter. (n.d.). Wikipedia. [Link]
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Overview of the structure and function of the dopamine transporter and its protein interactions. (2023). Frontiers in Neuroscience, 17. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). PubMed. [Link]
-
5-HT2A receptor. (n.d.). Wikipedia. [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Course Hero. [Link]
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The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2016). Database, 2016, baw065. [Link]
-
The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (2020). Metropolitan State University of Denver. [Link]
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Does Phenethylamine (PEA) increase dopamine release in the brain? (n.d.). Consensus. [Link]
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The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. (2019). Frontiers in Immunology, 10, 290. [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Biomolecules & Therapeutics. [Link]
-
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2021). bioRxiv. [Link]
-
Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. (2023). ACS Chemical Neuroscience. [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2015). Journal of Medicinal Chemistry, 58(21), 8614–8628. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021). Crystal Growth & Design, 21(12), 7014–7026. [Link]
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Amphetamine. (n.d.). Wikipedia. [Link]
-
Dopamine. (n.d.). Wikipedia. [Link]
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β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. (2014). PLoS ONE, 9(8), e104404. [Link]
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Application Notes and Protocols: (Cyclopropylmethyl)(1-phenylethyl)amine as a Versatile Chiral Building Block in Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Fusion of Chirality and Constrained Scaffolds
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to achieving molecular complexity and desired pharmacological profiles. (Cyclopropylmethyl)(1-phenylethyl)amine emerges as a bifunctional building block of significant interest, integrating two high-value motifs: the chiral (R)- or (S)-1-phenylethyl group and the cyclopropylmethyl moiety.
The 1-phenylethylamine (α-PEA) fragment is a well-established and privileged chiral auxiliary and inducer, widely employed in the synthesis of enantiomerically pure compounds due to its commercial availability in both enantiomeric forms and its robust performance in directing stereoselective transformations.[1][2] Its utility spans from classical resolution to diastereoselective synthesis of natural products and medicinal substances.[2]
Concurrently, the cyclopropyl group has garnered immense attention in drug design.[3] Its unique structural and electronic properties—including a strained three-membered ring, enhanced π-character in its C-C bonds, and conformational rigidity—can impart significant advantages to a drug candidate.[3][4] These benefits often include enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target activity by locking the molecule into a more receptor-favorable conformation.[3]
This guide details the synthesis, properties, and key applications of (Cyclopropylmethyl)(1-phenylethyl)amine, presenting it as a valuable intermediate for introducing chirality and the beneficial cyclopropyl scaffold into complex target molecules.
Physicochemical Properties and Spectroscopic Data
While detailed experimental data for (Cyclopropylmethyl)(1-phenylethyl)amine is not broadly published, its properties can be reliably inferred from its constituent precursors, 1-phenylethylamine and cyclopropylmethylamine.
| Property | Value (Estimated/Inferred) | Source/Justification |
| Molecular Formula | C₁₂H₁₇N | - |
| Molecular Weight | 175.27 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on properties of similar secondary amines.[5][6] |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from 1-phenylethylamine (187 °C)[5] and the addition of a C₄H₇ group. |
| Density | ~0.93 - 0.96 g/mL | Inferred from 1-phenylethylamine (~0.94 g/mL).[5] |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, EtOAc, MeOH). | Common for small organic amines.[6] |
| ¹H NMR (CDCl₃) | Expected signals: Phenyl protons (multiplet, ~7.2-7.4 ppm), CH-phenyl (quartet), NH (broad singlet), CH₂-cyclopropyl (doublet), CH-cyclopropyl (multiplet), CH₃ (doublet), cyclopropyl protons (multiplets, ~0.0-0.8 ppm). | Based on standard chemical shifts and analysis of similar structures.[7] |
| ¹³C NMR (CDCl₃) | Expected signals: Aromatic carbons (~126-145 ppm), benzylic CH, aliphatic CH₂, aliphatic CH, methyl C, cyclopropyl carbons. | Based on standard chemical shift values. |
Section 1: Synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine
The most direct and efficient synthesis of the title compound is achieved via reductive amination. This process involves the condensation of a primary amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding secondary amine.
Causality Behind Experimental Choices:
-
Reactants: Chiral (R)- or (S)-1-phenylethylamine is used to introduce the stereocenter. Cyclopropanecarboxaldehyde provides the cyclopropylmethyl fragment.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is milder than other hydrides like NaBH₄ and is particularly effective for reductive aminations. It is stable in anhydrous solvents and selectively reduces the protonated imine intermediate (iminium ion) much faster than the starting aldehyde, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants and the reducing agent.
-
Additive: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the neutral imine.
Workflow for Synthesis
Caption: Figure 1. Synthetic Workflow via Reductive Amination
Detailed Experimental Protocol: Synthesis of (S)-(Cyclopropylmethyl)(1-phenylethyl)amine
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-phenylethylamine (1.0 eq, e.g., 5.0 g, 41.3 mmol).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 100 mL).
-
Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.05 eq, 3.03 g, 43.3 mmol) to the solution.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.1 eq, 0.25 g, 4.1 mmol). Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 13.1 g, 62.0 mmol). Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (S)-(Cyclopropylmethyl)(1-phenylethyl)amine.
Section 2: Applications in Organic Synthesis
Application 1: Precursor to Chiral Primary Cyclopropylmethyl Amines
A key application of this building block is to serve as a precursor to valuable, enantiomerically enriched primary amines. The 1-phenylethyl group can be viewed as a chiral "traceless" auxiliary or protecting group that can be removed via hydrogenolysis, leaving behind the desired chiral amine. This strategy is particularly valuable for synthesizing compounds like the (S)-1-cyclopropylethylamine mentioned in patent literature, which is a key building block for RORγ modulators used in treating inflammatory diseases.[8]
Logical Framework for Debenzylation
Caption: Figure 2. Debenzylation to Access Chiral Primary Amines
Protocol: Debenzylation to (S)-1-Cyclopropylethylamine
This protocol is adapted from a similar transformation described in the literature.[8]
-
Setup: To a high-pressure hydrogenation vessel, add the synthesized (S)-(Cyclopropylmethyl)(1-phenylethyl)amine (1.0 eq).
-
Catalyst and Solvent: Add ethanol as the solvent and 10% Palladium on Carbon (Pd/C) as the catalyst (approx. 5-10 mol% Pd).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 10 bar).
-
Reaction: Heat the mixture to 70 °C and stir vigorously for 24-48 hours.
-
Monitoring: After cooling and carefully venting the vessel, monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting primary amine can be used directly or purified further by distillation or conversion to a salt.
Section 3: Safety and Handling
As a substituted amine, (Cyclopropylmethyl)(1-phenylethyl)amine should be handled with appropriate care, following safety guidelines for analogous compounds.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][11] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12][13]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
(Cyclopropylmethyl)(1-phenylethyl)amine stands as a highly practical and strategic building block for modern organic synthesis. It provides a direct route to introduce a desirable cyclopropylmethyl group while leveraging the robust and predictable stereocontrol of the 1-phenylethylamine auxiliary. Its utility as a precursor to enantiopure primary amines further enhances its value, particularly in the synthesis of complex pharmaceutical targets. The protocols outlined herein provide a solid foundation for researchers to synthesize and apply this versatile reagent in their synthetic campaigns.
References
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Skibiński, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
-
Skibiński, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). [Link]
-
1-Phenylethylamine. Wikipedia. [Link]
-
1-Phenethylamine. PubChem. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Human Metabolome Database. [Link]
-
Muthyala, M. K., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
de Meijere, A., et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. ResearchGate. [Link]
- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (2019).
-
Fakhraian, H., et al. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. ResearchGate. [Link]
-
Kostakis, I. K., et al. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. National Institutes of Health (NIH). [Link]
-
The 1 H NMR spectra of a-phenylethylamine. ResearchGate. [Link]
-
Bellido, M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
Muthyala, M. K., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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- 13. (S)-(-)-1-Phenylethylamine | 2627-86-3 | TCI AMERICA [tcichemicals.com]
Troubleshooting & Optimization
Navigating the Labyrinth of Cyclopropylamine Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Cyclopropylamine Synthesis. Cyclopropylamines are invaluable structural motifs in modern medicinal chemistry, lending unique conformational rigidity and metabolic stability to drug candidates. However, their synthesis is often fraught with challenges, leading to frustratingly low yields and complex purification procedures. This guide is designed to be your companion in the lab, providing in-depth, field-proven insights to help you navigate the common pitfalls and side reactions encountered during the synthesis of these critical building blocks.
I. The Kulinkovich-Szymoniak Reaction: A Double-Edged Sword
The Kulinkovich-Szymoniak reaction, a powerful tool for converting nitriles into primary cyclopropylamines, is a cornerstone of modern synthetic chemistry. The reaction proceeds via a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent workup with a Lewis acid liberates the desired cyclopropylamine. While elegant, this reaction is sensitive to stoichiometry and reaction conditions, often leading to a trio of competing side reactions.
FAQ 1: My Kulinkovich-Szymoniak reaction is giving me a complex mixture of products, with low yield of the desired cyclopropylamine. What's going wrong?
This is a classic issue with the Kulinkovich-Szymoniak reaction and almost always points to one of three main culprits: the formation of a tertiary carbinamine, a ketone, or unreacted starting material.
Causality and Mechanism of Side Reactions:
The key to understanding these side reactions lies in the stoichiometry of the Grignard reagent and the titanium(IV) isopropoxide catalyst.[1] The desired reaction requires a precise 2:1 ratio of Grignard reagent to titanium catalyst to form the active titanacyclopropane intermediate.
-
Formation of Tertiary Carbinamine: An excess of the Grignard reagent (more than two equivalents relative to the titanium catalyst) can lead to the formation of a tertiary carbinamine.[1] After the formation of the azatitanacyclopentene intermediate, the excess Grignard reagent can act as a nucleophile, attacking the imine-like carbon of the intermediate. This leads to the formation of a tertiary carbinamine upon workup, consuming your desired product.
-
Formation of Ketone: Conversely, using a substoichiometric amount of the Grignard reagent or an excess of the titanium catalyst can favor the formation of a ketone byproduct.[1] In this scenario, the azatitanacyclopentene intermediate can undergo hydrolysis during workup before the final reduction to the amine can occur, leading to the corresponding ketone.
-
Unreacted Starting Material: If the reaction does not go to completion, it could be due to several factors including poor quality of the Grignard reagent, inactive titanium catalyst, or insufficient reaction time or temperature.
Troubleshooting Protocol:
-
Scrutinize Your Grignard Reagent: Use freshly prepared or titrated Grignard reagent to ensure accurate stoichiometry. The quality of the Grignard reagent is paramount; old or poorly stored reagents can contain significant amounts of magnesium hydroxides and other byproducts that can interfere with the reaction.
-
Control Stoichiometry with Precision: Carefully control the addition of the Grignard reagent to the reaction mixture containing the nitrile and titanium(IV) isopropoxide. A slow, dropwise addition at low temperature is recommended to maintain control over the reaction.
-
Optimize Catalyst Loading: While the reaction can be catalytic in titanium, stoichiometric amounts often give better yields, especially for less reactive nitriles.[2]
-
Lewis Acid Workup: The final step of the Kulinkovich-Szymoniak reaction requires the addition of a Lewis acid, such as BF₃·OEt₂, to facilitate the conversion of the azatitanacycle to the cyclopropylamine.[1] Ensure that the Lewis acid is added after the initial reaction is complete and at a low temperature to avoid degradation of the product.
Data Presentation: Impact of Stoichiometry on Product Distribution
| Molar Ratio (Grignard:Ti(OiPr)₄) | Desired Cyclopropylamine Yield | Tertiary Carbinamine Byproduct | Ketone Byproduct |
| < 2:1 | Low | Low | High |
| ~ 2:1 (Optimal) | High | Low | Low |
| > 2:1 | Low | High | Low |
Note: Yields are qualitative and can vary depending on the substrate and specific reaction conditions.
Experimental Protocol: Optimized Kulinkovich-Szymoniak Reaction
-
To a solution of the nitrile (1.0 equiv) and titanium(IV) isopropoxide (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of ethylmagnesium bromide (2.0 equiv) in THF dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to -78 °C and add BF₃·OEt₂ (1.5 equiv) dropwise.
-
Warm the mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. The Curtius Rearrangement: Avoiding the Urea Trap
The Curtius rearrangement is a classic and reliable method for converting carboxylic acids to primary amines, making it a valuable tool for the synthesis of cyclopropylamines from cyclopropanecarboxylic acids. The reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis or reaction with a trapping agent yields the desired amine. The primary side reaction to contend with in this sequence is the formation of a symmetrical urea.
FAQ 2: My Curtius rearrangement is producing a significant amount of a white, insoluble solid, and my desired cyclopropylamine yield is low. What is this byproduct and how can I prevent its formation?
The white, insoluble solid is almost certainly a symmetrical urea, a common byproduct in the Curtius rearrangement.[3][4]
Causality and Mechanism of Urea Formation:
The formation of urea is a direct consequence of the presence of water in the reaction mixture. The isocyanate intermediate is highly electrophilic and will readily react with any available nucleophile.
-
Reaction with Water: If water is present, it will attack the isocyanate to form a carbamic acid.
-
Decarboxylation: Carbamic acids are unstable and readily decarboxylate to form the primary amine.
-
Reaction with Isocyanate: This newly formed primary amine is now a potent nucleophile and can react with another molecule of the isocyanate intermediate to form a stable, and often insoluble, symmetrical urea.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the introduction of atmospheric moisture.
-
Choice of Reagents: Use high-purity starting materials. Ensure that the carboxylic acid is completely dry before converting it to the acyl azide.
-
Efficient Trapping: If the goal is to isolate the amine, ensure that the hydrolysis of the isocyanate is carried out efficiently. If a carbamate is the desired product, use a sufficient excess of the alcohol trapping agent.
Experimental Protocol: Curtius Rearrangement with Minimized Urea Formation
-
To a solution of cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 equiv) followed by triethylamine (1.2 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acyl azide is complete (monitor by IR for the characteristic azide stretch at ~2130 cm⁻¹).
-
Heat the reaction mixture to 80-100 °C to initiate the rearrangement to the isocyanate. The evolution of nitrogen gas will be observed.
-
After the gas evolution ceases, cool the reaction mixture and add a suitable nucleophile (e.g., tert-butanol for Boc-protection, or carefully add water/acid for hydrolysis to the amine).
-
Work up the reaction as appropriate for the desired product.
III. Simmons-Smith Cyclopropanation: Taming the Carbenoid
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes. When applied to the synthesis of cyclopropylamines, it typically involves the reaction of an enamine or a related nitrogen-containing alkene with a zinc carbenoid, usually generated from diiodomethane and a zinc-copper couple. While generally reliable, side reactions can occur, particularly with more complex substrates.
FAQ 3: My Simmons-Smith reaction on an enamine is giving a poor yield and a mixture of products. What are the likely side reactions?
While the Simmons-Smith reaction is known for its reliability, side reactions can arise from the electrophilic nature of the zinc carbenoid and the potential for competing reaction pathways.
Causality and Mechanism of Side Reactions:
-
Formation of Homoallylic Amines: In some cases, instead of cyclopropanation, a ring-opening of a transient cyclopropylamine intermediate or a rearrangement of the initial adduct can occur, leading to the formation of a homoallylic amine. This is more likely with substrates that can stabilize a positive charge on the carbon adjacent to the nitrogen.
-
Reaction with Other Functional Groups: The Simmons-Smith reagent is generally chemoselective for alkenes, but it can react with other functional groups, especially if they are in close proximity to the double bond and can coordinate to the zinc.
-
Low Diastereoselectivity: For chiral enamines, achieving high diastereoselectivity can be challenging. The stereochemical outcome is influenced by the steric bulk of the substituents on the enamine and the reaction conditions.[5]
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.
-
Solvent Choice: The choice of solvent can impact the reactivity of the carbenoid. Ethereal solvents like diethyl ether or THF are commonly used.
-
Purity of Reagents: Ensure the diiodomethane is free of iodine, which can be removed by washing with a solution of sodium thiosulfate. The zinc-copper couple should be freshly prepared and activated.
-
Directed Cyclopropanation: If the substrate contains a directing group, such as a hydroxyl group, it can be used to control the stereochemistry of the cyclopropanation.
IV. The Fragile Nature of Cyclopropylamines: Post-Synthesis Challenges
Even after a successful synthesis, the journey is not over. Cyclopropylamines are known to be sensitive to certain conditions, and improper handling during workup or purification can lead to the loss of your hard-earned product through ring-opening reactions.
FAQ 4: I've successfully synthesized my cyclopropylamine, but I'm losing a significant amount of product during purification. What's happening?
The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly in the presence of strong acids or upon exposure to oxidative conditions.[6]
Causality and Mechanism of Ring-Opening:
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the amine group of the cyclopropylamine can be protonated. This can facilitate the opening of the cyclopropane ring to form a more stable carbocation, which can then be trapped by a nucleophile or undergo rearrangement.
-
Oxidative Ring Opening: Cyclopropylamines can also undergo ring-opening upon exposure to certain oxidizing agents or even light and air over prolonged periods. This often proceeds through a radical cation intermediate.
Troubleshooting Protocol:
-
Avoid Strong Acids: During workup and purification, use mild acidic conditions if necessary, and avoid prolonged exposure to strong acids. If an acidic extraction is required, use a dilute acid and perform the extraction quickly at low temperatures.
-
Inert Atmosphere: Handle and store purified cyclopropylamines under an inert atmosphere to minimize exposure to oxygen.
-
pH Control: The stability of cyclopropylamines can be pH-dependent. In some cases, converting the amine to its hydrochloride salt can improve its stability for long-term storage.[7]
-
Purification Method: Consider using purification methods that avoid harsh conditions, such as flash chromatography on neutral or basic alumina, or distillation under reduced pressure for volatile amines.
V. References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). The Kulinkovich reaction and its variants. In Titanium and Zirconium in Organic Synthesis (pp. 327-410). Wiley-VCH. [Link]
-
de Armas, A. G., & de la Torre, M. C. (2014). The Curtius rearrangement in the synthesis of natural products. Natural Product Reports, 31(7), 896-921. [Link]
-
Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]
-
Process for the manufacture of cyclopropylamine. (1986). Google Patents.
-
Kulinkovich reaction. Wikipedia. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]
-
Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]
-
Urea Formation. Organic-Chemistry.org. [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Publishing. [Link]
-
Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3. RSC Publishing. [Link]
-
Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]
-
1 Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. PubMed. [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]
-
Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. ACS Publications. [Link]
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (Cyclopropylmethyl)(1-phenylethyl)amine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of (Cyclopropylmethyl)(1-phenylethyl)amine. The methodologies and troubleshooting advice presented here are synthesized from established chemical principles and field-proven insights to ensure you can navigate the common and uncommon challenges encountered during your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques applicable to (Cyclopropylmethyl)(1-phenylethyl)amine?
A1: The choice of purification technique is dictated by the scale of your synthesis, the nature of the impurities, and the desired final purity. The three primary methods are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and for large-scale purification where the product is thermally stable. Given the structure, the boiling point will be significantly higher than its precursors and will require reduced pressure.
-
Column Chromatography: The most versatile method for removing structurally similar impurities. However, secondary amines can interact strongly with silica gel, requiring careful optimization of the mobile phase.
-
Diastereomeric Salt Crystallization: This is the method of choice for separating stereoisomers if you have synthesized a racemic or diastereomeric mixture. It involves forming a salt with a chiral acid or base, which can then be separated by fractional crystallization due to differing solubilities.[1][2][3]
Q2: What are the most common impurities I should expect from the synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine?
A2: Impurities are typically residuals from the synthetic route. Assuming a standard reductive amination pathway (e.g., reacting 1-phenylethylamine with cyclopropanecarboxaldehyde followed by reduction, or reacting cyclopropylmethylamine with acetophenone), you should anticipate:
-
Unreacted Starting Materials: 1-phenylethylamine, cyclopropyl methyl ketone, or cyclopropanecarboxaldehyde.
-
Imine Intermediate: The Schiff base formed before the reduction step.
-
Over-alkylation Products: Tertiary amines formed if the product amine reacts with the cyclopropylmethyl source.
-
Byproducts from the Reducing Agent: Borate salts from NaBH₄ or related species.
-
Structural Isomers: If isomeric starting materials were used.[][5]
Q3: My purified amine is clear initially but turns yellow/brown over time. What is causing this degradation and how can I prevent it?
A3: Amines, particularly those with a benzylic proton like (Cyclopropylmethyl)(1-phenylethyl)amine, are susceptible to air oxidation. The discoloration is due to the formation of oxidized impurities. To ensure long-term stability:
-
Store under an inert atmosphere: Displace air in the storage vessel with nitrogen or argon.[6]
-
Use amber glass vials: Protect the compound from light, which can accelerate oxidation.
-
Store at low temperatures: Refrigeration (0-8 °C) is recommended to slow down degradation rates.[7]
-
Ensure purity: Trace metal impurities can catalyze oxidation. Ensure your purification method effectively removes them.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low Recovery from Silica Gel Column Chromatography
-
Question: I am purifying my amine on a standard silica gel column, but my product yield is extremely low. What is happening and how can I fix it?
-
Answer & Rationale: Secondary amines are basic and can bind irreversibly to the acidic silanol groups on the surface of standard silica gel, leading to significant product loss on the column. This is a common issue in amine purification.
-
Solutions:
-
Mobile Phase Modification (Recommended): Add a small amount of a competitive base to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol). This additive will occupy the acidic sites on the silica, allowing your product to elute properly.
-
Use Deactivated Silica: Purchase silica gel that has been pre-treated or "end-capped" to reduce the number of acidic sites.
-
Switch to Alumina: Basic or neutral alumina is an alternative stationary phase that is more compatible with basic compounds. Start with a non-polar eluent and gradually increase polarity.
-
Issue 2: My Product is "Oiling Out" During Salt Crystallization
-
Question: I'm attempting to form a diastereomeric salt for chiral resolution, but instead of crystals, I'm getting an intractable oil. What should I do?
-
Answer & Rationale: Oiling out occurs when the salt is more soluble in the solvent than the starting materials, or when the rate of precipitation is too rapid for an ordered crystal lattice to form. The goal is to find conditions where the desired diastereomeric salt is significantly less soluble than the other.[3]
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. If you are using a very polar solvent like methanol where solubility is high, try switching to or adding a less polar co-solvent like isopropanol, ethyl acetate, or acetonitrile to decrease the salt's solubility.[1][3]
-
Control Cooling Rate: Cool the solution very slowly. A rapid temperature drop favors amorphous precipitation (oiling out) over crystallization. Try letting the solution cool to room temperature slowly, then transfer it to a refrigerator.
-
Seeding: If you have a small crystal of the desired salt, add it to the supersaturated solution to initiate controlled crystal growth.
-
Concentration Adjustment: Your solution may be too concentrated. Dilute slightly and re-attempt the crystallization.
-
Issue 3: Incomplete Separation During Vacuum Distillation
-
Question: During vacuum distillation, my product fraction is contaminated with a lower-boiling impurity. How can I improve the separation?
-
Answer & Rationale: This indicates that the boiling points of your product and the impurity are too close for simple distillation to be effective. The likely culprit is unreacted 1-phenylethylamine (Boiling Point: ~187 °C)[8].
-
Solutions:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) between your distillation flask and the condenser. This provides multiple theoretical plates for separation, significantly improving efficiency.[9]
-
Acid Wash Pre-treatment: Before distillation, dissolve the crude product in a suitable organic solvent (like MTBE or ethyl acetate) and wash it with dilute HCl. Your secondary amine product will form a water-soluble salt and move to the aqueous layer. Unreacted starting materials or non-basic impurities will remain in the organic layer. Separate the aqueous layer, basify it (e.g., with NaOH) to regenerate the free amine, and then extract your purified product back into an organic solvent. Dry the organic layer and proceed with distillation. This removes most impurities beforehand.[10]
-
Optimize Vacuum: Ensure you are using an appropriate vacuum level. A lower pressure will reduce the boiling point and may increase the boiling point difference between your product and impurities.
-
Workflow & Methodologies
Decision Workflow: Selecting the Right Purification Technique
The following diagram outlines a logical workflow for choosing the most appropriate purification method based on your experimental needs.
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. (S)-(-)-1-Phenylethylamine | 2627-86-3 | TCI AMERICA [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (S)-(-)-1-Phenylethylamine for the resolution of racemates for synthesis 2627-86-3 [sigmaaldrich.com]
- 9. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 10. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine
Welcome to the technical support guide for the synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common experimental hurdles, and improve overall yield and purity. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: The Core Reaction - Reductive Amination
The most direct and widely employed method for synthesizing (Cyclopropylmethyl)(1-phenylethyl)amine is the reductive amination of 1-phenylethanamine with cyclopropanecarboxaldehyde. This transformation is a cornerstone of amine synthesis, valued for its efficiency and broad applicability[1][2]. The reaction proceeds in two fundamental stages:
-
Imine Formation: A nucleophilic attack of the primary amine (1-phenylethanamine) on the carbonyl carbon of the aldehyde (cyclopropanecarboxaldehyde) forms a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final secondary amine product.
The overall yield is critically dependent on the efficiency and selectivity of both stages.
Caption: General workflow for reductive amination synthesis.
Understanding the interplay between these two steps is the key to troubleshooting and optimization. For instance, the conditions that favor imine formation (mildly acidic) are also crucial for the activity of selective reducing agents[3].
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is critically low. Where should I start my investigation?
A low yield is the most common issue, and it can stem from several factors. A systematic approach is essential for diagnosis. The primary culprits are typically incomplete imine formation, undesirable side reactions involving the starting materials, or product loss during workup and purification.
Use the following decision tree to diagnose the potential cause:
Caption: Decision tree for troubleshooting low yield issues.
Q2: My reaction stalls, with significant amounts of unreacted amine and aldehyde. How can I drive the imine formation forward?
Imine formation is a reversible equilibrium reaction that produces water. According to Le Châtelier's principle, removing water will shift the equilibrium toward the imine product, increasing its concentration for the subsequent reduction step.
Causality & Solution:
-
pH is Critical: The reaction requires mild acid catalysis (typically pH 4-5). The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, strongly acidic conditions (pH < 4) will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Conversely, basic conditions do not sufficiently activate the aldehyde.
-
Action: Buffer the reaction with a mild acid like acetic acid.
-
-
Water Removal: The presence of water can hydrolyze the imine back to the starting materials.
-
Action 1: Perform the reaction in a solvent like toluene or THF using a Dean-Stark apparatus to azeotropically remove water.
-
Action 2: Incorporate a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄). The Lewis acid acts as a potent water scavenger and also activates the aldehyde carbonyl group, significantly promoting imine formation[4].
-
-
Reagent Purity: Ensure the 1-phenylethanamine is the free base and not an ammonium salt (e.g., the hydrochloride salt), which is not nucleophilic.
Q3: I am isolating a significant amount of cyclopropylmethanol as a byproduct. How do I prevent this?
This indicates that your reducing agent is reducing the starting aldehyde in competition with the imine. This is a common issue when using powerful, less selective reducing agents like sodium borohydride (NaBH₄)[3].
Causality & Solution:
The C=O bond of the aldehyde and the C=N bond of the imine are both susceptible to reduction. The key to a high yield is to use a reducing agent that is significantly more reactive toward the protonated imine (iminium ion) than the neutral aldehyde.
-
Action: Switch to a more selective ("tamed") hydride reagent.
-
Sodium Triacetoxyborohydride (STAB, Na(OAc)₃BH): This is often the reagent of choice. It is mild enough not to reduce most aldehydes or ketones but readily reduces iminium ions. It is particularly effective for one-pot reactions[2][5].
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for imines, especially under the mildly acidic conditions (pH 4-5) that favor iminium ion formation[6]. Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions or during an acidic workup. Proper quenching procedures are essential.
-
| Reducing Agent | Selectivity | Optimal pH | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Low (reduces aldehydes/ketones) | Neutral-Basic | Inexpensive, readily available | Significant alcohol byproduct formation, lower yield |
| Sodium Cyanoborohydride (NaBH₃CN) | High (selective for imines) | 4-6 | Excellent selectivity, high yields | Toxic cyanide byproduct potential, moisture sensitive |
| Sodium Triacetoxyborohydride (STAB) | Excellent (highly selective for imines) | 4-6 | Mild, high selectivity, non-toxic byproducts | More expensive, moisture sensitive |
| H₂ with Pd/C Catalyst | High | N/A | Clean reaction, high atom economy | Requires specialized hydrogenation equipment, potential for cyclopropane ring hydrogenolysis[7] |
Q4: My reaction TLC shows multiple unidentified spots, and I suspect cyclopropane ring instability. Is this possible?
While the cyclopropyl group is generally robust, it is a strained ring system. Under certain harsh conditions, particularly catalytic hydrogenation with aggressive catalysts or at high temperatures and pressures, hydrogenolysis (cleavage) of the C-C bonds in the ring can occur[7]. Similarly, very strong acidic conditions might promote ring-opening.
Causality & Solution:
-
Action: Employ milder reaction conditions. If using catalytic hydrogenation, screen different catalysts (e.g., PtO₂ might be milder than some Pd catalysts) and use lower pressures and temperatures. The use of chemical hydride reagents like STAB or NaBH₃CN completely avoids the risk of catalytic hydrogenolysis and is the preferred method to preserve the cyclopropyl moiety.
Q5: Purification is challenging due to emulsions during workup. How can I achieve a clean separation?
The product is a basic amine, a property that can be exploited for highly effective purification via acid-base extraction. Emulsions often form due to the surfactant-like properties of amine salts at the aqueous-organic interface.
Causality & Solution:
-
Action: Implement a pH-driven extraction protocol.
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or MTBE) and water.
-
Acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2. The amine product will be protonated and move into the aqueous layer as the hydrochloride salt. Neutral impurities, like any unreacted aldehyde or cyclopropylmethanol byproduct, will remain in the organic layer.
-
Separate the layers and discard the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent one more time to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH or K₂CO₃) to a pH > 11. This deprotonates the amine salt, regenerating the free-base product which will become insoluble in water.
-
Extract the free amine product into a fresh organic solvent (e.g., ethyl acetate).
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine. This method effectively separates the basic product from non-basic impurities.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal stoichiometry of reactants?
-
A: It is common practice to use a slight excess of one reagent to drive the reaction to completion. Using a slight excess of the less expensive or more easily removed reagent is a good strategy. Typically, using 1.0 equivalent of the aldehyde with 1.1-1.2 equivalents of the amine is a good starting point. The reducing agent is typically used in excess (1.5-2.0 equivalents) to ensure complete reduction.
-
-
Q: Which solvent is best for this reaction?
-
A: The choice depends on the reducing agent. For STAB, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. For NaBH₃CN and NaBH₄, methanol or ethanol are commonly used, as they are protic enough to facilitate the reaction but do not violently react with the hydride reagent[2].
-
-
Q: What is a typical reaction time and temperature?
-
A: Most reductive aminations are run at room temperature (20-25 °C). The reaction time can vary from a few hours to overnight (12-24 hours). For less reactive substrates, gentle heating (40-50 °C) may be beneficial, but this should be monitored carefully to avoid side reactions.
-
-
Q: How do I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 20-30% ethyl acetate in hexanes. You should monitor the disappearance of the limiting starting material (usually the aldehyde). The product amine will have a different Rf value. Staining with ninhydrin can help visualize the amine spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for tracking the formation of the product mass and the disappearance of reactants.
-
Section 4: Recommended Experimental Protocol
This protocol utilizes Sodium Triacetoxyborohydride (STAB) for its high selectivity and operational simplicity.
Materials:
-
1-Phenylethanamine (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~5% v/v of solvent)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-phenylethanamine (1.0 eq) and dichloromethane (DCM).
-
Add cyclopropanecarboxaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
In portions, carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the aldehyde.
-
Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If further purification is needed, utilize the acid-base extraction detailed in Q5 or perform column chromatography on silica gel.
References
-
Gajda, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Available at: [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Google Patents. (1974). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Akhtar, T., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. Available at: [Link]
-
ResearchGate. (2018). Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Available at: [Link]
-
Royal Society of Chemistry. (2021). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry. Available at: [Link]
-
PubMed Central. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine.... Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. Available at: [Link]
- Google Patents. (2018). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
Organic Syntheses. α-Phenylethylamine. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Nochemlab. (2023). Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]
-
Harvard University. Experiment #5: Resolution of (R,S)–1–Phenylethylamine.... Available at: [Link]
-
PubChem. Cyclopropanemethanamine. Available at: [Link]
-
The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Available at: [Link]
-
ResearchGate. (2017). Flow reductive amination to afford N-benzylaniline 16. Available at: [Link]
-
OPPI BRIEFS. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. nbinno.com [nbinno.com]
- 7. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
Stability issues of (Cyclopropylmethyl)(1-phenylethyl)amine under stress conditions
Welcome to the technical support center for (Cyclopropylmethyl)(1-phenylethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered during experimental work. Our goal is to equip you with the scientific rationale behind the stability of this molecule and practical, field-proven solutions to common challenges.
Introduction to the Stability Profile of (Cyclopropylmethyl)(1-phenylethyl)amine
(Cyclopropylmethyl)(1-phenylethyl)amine is a secondary amine featuring both a cyclopropylmethyl and a 1-phenylethyl substituent. This unique structure presents a distinct stability profile that requires careful consideration during its handling, storage, and formulation. The secondary amine functionality is a primary site for oxidative degradation, while the phenylethyl group can be susceptible to photo-oxidation. The cyclopropylmethyl group, while generally imparting stability to adjacent carbocationic intermediates, can also be prone to ring-opening reactions under harsh acidic or thermal stress.[1]
This guide will delve into the potential degradation pathways and provide systematic approaches to identify and mitigate stability-related issues.
Core Stability Considerations
Understanding the inherent stability of (Cyclopropylmethyl)(1-phenylethyl)amine is the first step in preventing degradation. Forced degradation studies are crucial for identifying potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods.[2][3]
Key Stress Factors:
-
Oxidation: Secondary amines are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and other degradation products.[4] The presence of a benzylic proton on the 1-phenylethyl group also presents a potential site for oxidation.
-
pH: The stability of amines is often highly pH-dependent.[5][6] Both acidic and basic conditions can catalyze degradation reactions, including hydrolysis of any susceptible functional groups or promoting oxidative pathways.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a variety of breakdown products.[8][9] Thermal degradation of amines can be complex, sometimes involving condensation reactions.[10][11]
-
Light (Photostability): Compounds with a chromophore, such as the phenyl group in (Cyclopropylmethyl)(1-phenylethyl)amine, can be susceptible to photodegradation.[12] This process can be initiated by the absorption of light, leading to the formation of reactive species.
Troubleshooting Guide: Common Stability Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter.
Q1: I'm observing a new, unexpected peak in my HPLC chromatogram after storing my sample in solution at room temperature. What could be the cause?
A1: The appearance of a new peak suggests degradation of your compound. Given the structure of (Cyclopropylmethyl)(1-phenylethyl)amine, the most likely culprits for degradation at room temperature in solution are oxidation and/or pH-mediated reactions.
Causality:
-
Oxidative Degradation: Dissolved oxygen in your solvent can lead to the oxidation of the secondary amine. The benzylic position on the phenylethyl group is also a potential site for oxidation.
-
pH Effects: The pH of your solution, even if unbuffered, can significantly impact stability. Trace acidic or basic impurities in the solvent can catalyze degradation over time.
Troubleshooting Protocol:
-
Characterize the Degradant: Use LC-MS to obtain the mass of the new peak. This information is critical for proposing a structure and identifying the degradation pathway.[13]
-
Control for Oxygen: Prepare a fresh solution using a de-gassed solvent and store it under an inert atmosphere (e.g., nitrogen or argon). If the new peak does not appear or its formation is significantly slowed, oxidation is the likely cause.
-
Investigate pH: Measure the pH of your sample solution. Prepare buffered solutions at different pH values (e.g., pH 3, 5, 7, and 9) and monitor the stability over time. This will help you identify the optimal pH range for stability.
-
Recommended Storage: Based on your findings, store solutions at the optimal pH, protected from light, and at a reduced temperature (e.g., 2-8 °C or -20 °C) to minimize degradation.
Q2: My solid-state sample of (Cyclopropylmethyl)(1-phenylethyl)amine has changed color (e.g., turned yellowish) after exposure to light. Is this a sign of degradation?
A2: Yes, a change in color of a solid sample upon exposure to light is a strong indicator of photodecomposition.
Causality: The phenyl ring in (Cyclopropylmethyl)(1-phenylethyl)amine absorbs UV light. This energy absorption can lead to the formation of excited states that are more reactive and can undergo various degradation reactions, often involving atmospheric oxygen. The resulting degradation products are frequently colored.
Troubleshooting Protocol:
-
Conduct a Confirmatory Photostability Study: Following ICH Q1B guidelines, expose a thin layer of your solid sample to a controlled light source (e.g., a photostability chamber with both UV and visible light).[14][15]
-
Analyze the Exposed Sample: Use a stability-indicating HPLC method to quantify the parent compound and detect any new degradation products.[16] Compare the chromatogram to a control sample stored in the dark.
-
Identify Photodegradants: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify the structures of the major photodegradation products.
-
Implement Protective Measures: Store the solid material in a light-protected container (e.g., an amber vial or a container wrapped in aluminum foil).
Q3: I'm performing a forced degradation study and see significant decomposition under thermal stress. What are the likely degradation pathways?
A3: Thermal stress can induce several degradation pathways for (Cyclopropylmethyl)(1-phenylethyl)amine.
Causality: High temperatures provide the activation energy for various reactions. For this molecule, potential thermal degradation pathways include:
-
Oxidation: Thermal conditions can accelerate oxidative degradation, especially in the presence of oxygen.
-
Elimination Reactions: The phenylethyl group could potentially undergo elimination reactions at high temperatures.
-
Ring Opening: While the cyclopropylmethyl cation is relatively stable, the high energy input from thermal stress could potentially lead to the opening of the cyclopropane ring, especially in the presence of acidic or nucleophilic species.
-
Condensation: Amine degradation at high temperatures can sometimes lead to the formation of dimers or other condensation products.[10]
Troubleshooting Protocol:
-
Systematic Thermal Stress Testing: Conduct thermal stress studies at various temperatures (e.g., 40°C, 60°C, 80°C) and time points. Perform the study under both inert and oxygen-rich atmospheres to differentiate between purely thermal and thermo-oxidative degradation.
-
Characterize Degradation Products: Employ LC-MS, GC-MS, and NMR to identify the structures of the thermal degradants. This will provide direct evidence for the degradation pathways.
-
Kinetic Analysis: Plot the degradation of (Cyclopropylmethyl)(1-phenylethyl)amine over time at different temperatures to understand the degradation kinetics. This can help in predicting the shelf-life under different storage conditions.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for (Cyclopropylmethyl)(1-phenylethyl)amine?
A: For long-term storage, the solid material should be stored in a well-sealed, light-protected container at a controlled low temperature (e.g., 2-8 °C or -20 °C) under an inert atmosphere if possible. Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and in a buffer system that has been shown to maximize stability.
Q: How does the presence of excipients affect the stability of (Cyclopropylmethyl)(1-phenylethyl)amine in a formulation?
A: Excipients can have a significant impact on stability. For example:
-
Reducing sugars can potentially react with the secondary amine (Maillard reaction).
-
Oxidizing agents or excipients containing peroxide impurities can accelerate oxidative degradation.
-
Hygroscopic excipients can attract moisture, which may facilitate hydrolytic or other degradation pathways.
-
pH-modifying excipients will directly influence the pH of the microenvironment and thus the stability.
It is crucial to conduct compatibility studies with all potential excipients during formulation development.
Q: What analytical techniques are best suited for stability studies of this compound?
A: A validated, stability-indicating HPLC method with UV detection is the primary tool for quantifying the parent compound and its degradation products.[16] LC-MS is invaluable for the identification and characterization of unknown degradants.[13] Other techniques like GC-MS may be useful for volatile degradation products.
Data Summary & Visualizations
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | Potential cyclopropane ring opening, hydrolysis of impurities |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | Base-catalyzed oxidation or elimination |
| Oxidation | 3% H₂O₂ at room temperature | N-oxidation, oxidation at the benzylic position |
| Thermal Degradation | 80 °C (solid and solution) | Complex degradation, oxidation, elimination, potential ring-opening |
| Photodegradation | ICH Q1B conditions | Photo-oxidation, formation of colored degradants |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of (Cyclopropylmethyl)(1-phenylethyl)amine under stress.
Diagram 2: Troubleshooting Workflow for Unexpected Peaks in HPLC
Caption: Systematic workflow for troubleshooting the appearance of unknown peaks in HPLC.
References
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. (2014). Retrieved from [Link]
-
(PDF) Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - ResearchGate. (n.d.). Retrieved from [https://www.researchgate.net/publication/249852239_Degradation_of_RPA_202248_U-14C-phenyl]alpha--cyclopropylcarbonyl-2-methylsulfonyl-beta-oxo-4-trifluromethylbenzenepropanenitrile_the_primary_degradation_product_of_isoxaflutole_in_an_outdoor_aquatic_microcosm_system]([Link])
-
Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009). PubMed. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Kinetic Study on Thermal Degradation of Crosslinked Polyethylene Cable Waste. (2022). MIT Open Access Articles. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
-
(PDF) Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde - ResearchGate. (2025). Retrieved from [Link]
-
Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed. (n.d.). Retrieved from [Link]
-
Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - MDPI. (2022). Retrieved from [Link]
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. (n.d.). Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Retrieved from [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022). Retrieved from [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Retrieved from [Link]
-
Analytical Techniques In Stability Testing | Separation Science. (2025). Retrieved from [Link]
-
(PDF) The Effects of pH and Excipients on Exenatide Stability in Solution - ResearchGate. (2025). Retrieved from [Link]
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Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed. (2018). Retrieved from [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.). Retrieved from [Link]
-
How Does Degradation Temperature Relate To Polymer Stability? - Chemistry For Everyone. (2025). Retrieved from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (n.d.). Retrieved from [Link]
-
Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. (n.d.). Retrieved from [Link]
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Stability Tests and Analytical Methods of Tacrolimus: A Review - ImmunoAnalysis. (2022). Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]
-
Influence of PH On The Stability of Pharmaceutical - Scribd. (n.d.). Retrieved from [Link]
-
Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities - MDPI. (2022). Retrieved from [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014). Retrieved from [Link]
-
Phenethylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]
-
Thermal degradation comparison of polypropylene glycol and its complex with β-cyclodextrin - R Discovery. (2010). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved from [Link]
-
Time-course of the oxidation of 2-phenylethylamine by monoamine... - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Stability Tests and Analytical Methods of Tacrolimus: A Review - ResearchGate. (2023). Retrieved from [Link]
-
(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025). Retrieved from [Link]
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. (2023). Retrieved from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025). Retrieved from [Link]
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Overcoming challenges in the scale-up of cyclopropylamine synthesis
Technical Support Center: Cyclopropylamine Synthesis Scale-Up
A Senior Application Scientist's Guide to Overcoming Industrial Production Challenges
Welcome to the technical support center for cyclopropylamine (CPA) synthesis. As a critical building block in numerous pharmaceutical and agrochemical products, the successful scale-up of CPA synthesis is paramount. However, transitioning from laboratory-scale procedures to robust, industrial-scale production is fraught with challenges, from managing hazardous reagents and exothermic reactions to optimizing yields and ensuring purity.
This guide, structured in a practical question-and-answer format, is designed for researchers, chemists, and process engineers. It provides field-proven insights and troubleshooting strategies to navigate the complexities of large-scale cyclopropylamine manufacturing.
Part 1: Frequently Asked Questions - Strategic Considerations for Scale-Up
This section addresses high-level strategic questions regarding the common synthetic routes and their associated challenges when moving from the bench to the plant.
Q1: What are the primary industrial synthesis routes for cyclopropylamine, and what are their main drawbacks at scale?
A1: While several lab-scale methods exist, two routes have been predominantly explored for industrial application, each with distinct challenges:
-
The γ-Butyrolactone Route: This is a multi-step process that starts from the inexpensive and readily available γ-butyrolactone.[1] The typical sequence involves:
-
Ring-opening to form a 4-halobutyric acid derivative.
-
Esterification to protect the carboxylic acid.
-
Cyclization to form a cyclopropane carboxylate ester.
-
Amidation to produce cyclopropane carboxamide (CPAM).
-
Hofmann Rearrangement of CPAM to yield cyclopropylamine.
-
Drawbacks: This is a lengthy sequence. Key challenges include managing the hazardous reagents (e.g., sodium hypochlorite), controlling highly exothermic steps (especially the Hofmann rearrangement), and preventing side reactions like ester hydrolysis during cyclization.[1][2]
-
-
The Nitrile-Grignard Route (Kulinkovich-Szymoniak Reaction): This method offers a more direct, one-step approach by coupling an alkanenitrile with a Grignard reagent, mediated by a titanium (II) catalyst and a Lewis acid.[3]
-
Drawbacks: This reaction can be difficult to control and scale. Reproducibility has been cited as a significant issue, with some attempts resulting in poor yields (15-20%) and impure products requiring extensive purification, which is often impractical at an industrial scale.[3][4] The success of the reaction is highly dependent on the precise coordination of the titanium catalyst and Lewis acid.[3]
-
The diagram below illustrates the most common industrial pathway starting from γ-Butyrolactone.
Caption: Industrial synthesis pathway from γ-Butyrolactone to Cyclopropylamine.
Q2: Why are sterically hindered esters, like secondary or tertiary butyl esters, preferred over simple methyl or ethyl esters in the γ-butyrolactone route?
A2: The choice of the ester group is critical for the success of the cyclization step. When converting the 4-chlorobutyrate ester to the cyclopropane carboxylate ester using a base (like sodium hydroxide), a competing hydrolysis reaction can cleave the ester, significantly reducing the yield.[2]
-
Expertise & Experience: Primary esters (methyl, ethyl) are highly susceptible to this base-catalyzed hydrolysis. Sterically hindered esters, such as those derived from secondary (e.g., 2-butyl) or tertiary alcohols (e.g., tert-butyl), physically shield the carbonyl group from nucleophilic attack by hydroxide ions. This steric hindrance dramatically minimizes the hydrolysis side reaction, favoring the desired intramolecular cyclization. While tertiary esters can give nearly 100% ring closure, they are often more difficult to prepare, making secondary esters like 2-butyl 4-chlorobutyrate a cost-efficient and high-yielding compromise for large-scale production.[2][5]
Q3: What role does a phase transfer catalyst (PTC) play in the cyclization step?
A3: In the cyclization of the 4-chlorobutyrate ester, an aqueous solution of a strong base (like NaOH) is often used with the organic ester. These two phases are immiscible. A phase transfer catalyst (PTC), typically a quaternary ammonium salt like tributylmethylammonium chloride, is used to facilitate the reaction between the reagents in the different phases. The PTC transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase, where it can act as a base to deprotonate the α-carbon of the ester, initiating the ring-closing substitution reaction. This enhances the reaction rate and allows for milder conditions, which are highly desirable for industrial processes.[2][5]
Part 2: Troubleshooting Guide - A Problem/Solution Approach
This section provides direct answers to specific problems you might encounter during a synthesis campaign.
Stage: Amidation of Hindered Cyclopropane Carboxylate Esters
Problem: I am experiencing very low conversion (<10%) when trying to amidate my 2-butyl cyclopropanecarboxylate ester with ammonia. Standard amidation conditions are not working.
-
Causality: This is an expected challenge. The same steric hindrance that protected the ester during cyclization now makes it resistant to nucleophilic attack by ammonia.[2] Traditional amidation methods are often ineffective for these hindered esters.
-
Solution: A specialized catalytic system is required. The most effective approach for scaling up this step involves reacting the hindered ester with ammonia in the presence of an alkali metal salt of a polyhydric alcohol , such as sodium ethylene glycoxide.[2] This catalyst facilitates the conversion to cyclopropanecarboxamide (CPAM) in high yields (93-97%).[1]
Recommended Protocol: Catalytic Amidation of Hindered Esters [1][2]
-
Catalyst Preparation: Prepare sodium ethylene glycoxide by adding solid NaOH or KOH to ethylene glycol and stripping the resulting water. This avoids the use of hazardous sodium metal.
-
Reaction Setup: Charge the pressure reactor with the hindered cyclopropane carboxylate ester and the sodium ethylene glycoxide catalyst solution.
-
Ammonia Charge: Flush the reactor with gaseous ammonia, then seal and heat to the target temperature (typically 85-115 °C).
-
Pressure Control: Maintain the pressure by adding ammonia as needed to stay within the 3.5-6.2 bar (50-90 psi) range.
-
Reaction Time: Hold at temperature and pressure for 2-3 hours to ensure complete conversion.
-
Work-up: Cool the reactor, vent excess pressure, and proceed with the isolation of the cyclopropanecarboxamide product.
| Parameter | Recommended Range | Optimum Target | Rationale |
| Temperature | 25 - 150 °C | 85 - 115 °C | Balances reaction rate and yield. Lower temperatures are too slow; higher temperatures (>140°C) can shift equilibrium back to the ester.[5] |
| Pressure | 3.45 - 6.2 bar | ~5 bar | Ensures sufficient ammonia concentration in the reaction phase.[1] |
| Catalyst | Alkali metal salt of a polyhydric alcohol | Sodium Ethylene Glycoxide | Specifically overcomes the steric hindrance of secondary/tertiary esters for amidation.[2] |
Stage: Hofmann Rearrangement of Cyclopropane Carboxamide (CPAM)
Problem: During the scale-up of the Hofmann rearrangement, I am facing extreme difficulty in controlling the reaction temperature, leading to pressure spikes and potential runaway reactions.
-
Causality: The Hofmann rearrangement is notoriously exothermic. On a large scale, the heat generated can quickly overwhelm the cooling capacity of the reactor. The boiling point of the cyclopropylamine product is low (~50°C). If the temperature exceeds this, a large volume of CPA vapor is generated rapidly, which can lead to dangerous over-pressurization of the vessel.[1][2]
-
Solution: Avoid a traditional batch process where all reagents are mixed and then heated. A continuous or semi-continuous process is a much safer and more controllable alternative at scale.[1] This involves keeping the bulk of the reaction mixture cold and only introducing a small portion at a time into a hot zone where the reaction proceeds quickly and the product is immediately removed.
The following decision tree outlines a troubleshooting process for Hofmann rearrangement issues.
Caption: Troubleshooting Decision Tree for the Hofmann Rearrangement Step.
Problem: My final product is contaminated with a significant amount of dicyclopropylurea. How can I prevent this?
-
Causality: The formation of the urea byproduct is a known side reaction in the Hofmann rearrangement. It occurs if the reaction is heated before a sufficient amount of sodium hydroxide has been added.[6] The intermediate N-chloroamide can react with the product amine under neutral or slightly acidic conditions to form the urea.
-
Solution: Maintain a strongly basic environment throughout the reaction. It is critical to add the entire portion of sodium hydroxide solution to the cold reaction mixture (near 0°C) before warming the batch to the reaction temperature of 40-50°C. This ensures the reaction medium is sufficiently caustic to favor the desired rearrangement pathway over byproduct formation.[6]
Part 3: Process Safety & Hazard Management
Q: Beyond the Hofmann exotherm, what are the other major safety hazards in cyclopropylamine synthesis?
A: Several key hazards must be managed:
-
Flammability & Toxicity: Cyclopropylamine is a flammable liquid with a low boiling point and its vapors can form explosive mixtures with air. It is also toxic and can cause irritation to the skin, eyes, and respiratory system.[7] All handling must be done in well-ventilated areas, using appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.[7]
-
Hazardous Reagents:
-
Sodium Hypochlorite (Bleach): A strong oxidizer. Must be stored away from organic materials and acids to prevent dangerous reactions.
-
Sodium Hydroxide (Caustic): Highly corrosive. Causes severe burns.
-
Anhydrous Hydrogen Chloride: A corrosive and toxic gas used in the ring-opening of γ-butyrolactone. Requires specialized handling equipment.[5]
-
-
Pressurized Systems: The amidation step is typically run in a pressurized reactor. All equipment must be properly rated and maintained, with appropriate pressure relief systems in place.[1]
References
-
Process for the manufacture of cyclopropylamine. European Patent Office. [2]
-
EP0205403B1 - Process for the manufacture of cyclopropylamine. Google Patents. [1]
-
US4590292A - Process for the manufacture of cyclopropylamine. Google Patents. [5]
-
Gardarsdottir H (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. [7]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [4]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [3]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
-
How to prepare Cyclopropylamine? - FAQ. Guidechem.
-
US3711549A - Process for manufacturing cyclopropylamine. Google Patents. [6]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate.
-
CYCLOPROPYLAMINE. Ataman Kimya.
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- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 6. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
Technical Support Center: Identification of Route-Specific Impurities in Amine Synthesis
Welcome to the technical support center dedicated to the complex challenge of identifying and controlling route-specific impurities in amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the practical, day-to-day issues of ensuring the purity and safety of amine-containing active pharmaceutical ingredients (APIs).
The synthesis of an amine is rarely a perfectly clean transformation. The chosen chemical path—from the starting materials and reagents to the reaction conditions—leaves a unique fingerprint of impurities. Understanding this "impurity profile" is not just an analytical exercise; it is a cornerstone of drug safety, efficacy, and regulatory compliance.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and navigate the complexities of impurity analysis.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding impurities in amine synthesis.
Q1: What are "route-specific" impurities and why are they important?
A: Route-specific impurities are chemical substances that are uniquely formed or introduced during a specific synthetic process and would likely not be present if a different synthetic route were used.[4][5] Their identification is critical for several reasons:
-
Process Understanding: They provide deep insights into the reaction mechanism, including side reactions and the impact of process parameters.
-
Quality Control: Monitoring these "marker compounds" can serve as a robust method to ensure consistency between batches and to confirm that the validated synthetic process was followed.[6]
-
Regulatory Compliance: Regulatory bodies require a thorough understanding of the impurity profile. Demonstrating control over route-specific impurities is a key part of any drug submission.[7]
-
Safety Assessment: Some impurities may be toxic or genotoxic, and their presence must be strictly controlled to ensure patient safety.[2][8]
Q2: What are the primary classes of impurities encountered in pharmaceutical manufacturing?
A: Impurities are generally categorized into three main types as defined by international guidelines:
-
Organic Impurities: These arise from the manufacturing process and can include starting materials, intermediates, by-products, and degradation products.[3][9]
-
Inorganic Impurities: These are often derived from reagents, catalysts, or manufacturing equipment and can include heavy metals or inorganic salts.[3][9]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification stages that are not completely removed.[3][9]
Q3: What are the key regulatory guidelines I should be aware of for impurity control?
A: The primary guidelines are from the International Council for Harmonisation (ICH).
-
ICH Q3A/B: These guidelines establish the thresholds for reporting, identifying, and qualifying impurities in new drug substances (Q3A) and drug products (Q3B).[10] Qualification is the process of establishing the biological safety of an impurity at a specified level.[11]
-
ICH M7: This guideline specifically addresses the assessment and control of DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk.[10] It introduces the concept of the Threshold of Toxicological Concern (TTC), a value representing an acceptable intake for a genotoxic impurity that is associated with a negligible cancer risk (typically 1.5 µ g/day ).[11]
-
FDA and EMA Guidelines: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued specific guidances, particularly concerning genotoxic impurities like nitrosamines, which are a significant concern in amine synthesis.[10][11][12][13]
Q4: What are the workhorse analytical techniques for impurity profiling?
A: A multi-technique approach is essential. The most common and powerful methods include:
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the gold standard for separating and quantifying organic impurities in APIs.[3][9]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, especially residual solvents, often using a headspace sampler (HS-GC).[3][9][14]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of unknown impurities once they have been isolated.[1][7]
Troubleshooting Guide: Common Route-Specific Issues
This section addresses specific problems you might encounter during the synthesis and analysis of amines via common synthetic routes.
Route 1: Reductive Amination
Reductive amination, the conversion of a carbonyl group to an amine via an imine intermediate, is one of the most common methods for amine synthesis.[15][16]
Problem 1: My chromatogram shows a significant peak corresponding to the unreacted starting aldehyde/ketone and/or the intermediate imine.
-
Causality: This issue points directly to an incomplete reaction, which can stem from several factors:
-
Inefficient Imine Formation: The equilibrium between the carbonyl/amine and the imine might not favor the imine, especially if water is not effectively removed.
-
Insufficient Reducing Agent: The amount of reducing agent may be inadequate to reduce the imine completely.
-
Deactivated Reducing Agent: Many borohydride reagents are sensitive to moisture or acidic/protic conditions, leading to decomposition and loss of activity.[17] For example, sodium triacetoxyborohydride (STAB) is water-sensitive.[17]
-
Low Reactivity: Sterically hindered ketones or electron-poor amines can be slow to react.
-
-
Troubleshooting Steps & Solutions:
-
Verify Reagent Stoichiometry: Ensure at least a stoichiometric amount of the amine and reducing agent are used. A slight excess (1.1-1.5 equivalents) of the reducing agent is common practice.
-
Control Reaction Conditions:
-
If imine formation is the issue, consider adding a dehydrating agent (e.g., molecular sieves) or using a solvent system that allows for azeotropic removal of water.
-
For reducing agents like sodium borohydride (NaBH₄), which can also reduce the starting carbonyl, ensure sufficient time is allowed for imine formation before adding the reductant.[15][17]
-
-
Choose the Right Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and STAB are often preferred as they are more selective for the imine/iminium ion over the carbonyl starting material.[15][18] STAB is generally effective in aprotic solvents like DCE or THF, whereas NaBH₃CN works well in methanol.[17]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a rapid LC-MS method to track the disappearance of starting materials and the formation of the product. Do not proceed to workup until the reaction is complete.
-
Problem 2: I am observing over-alkylation, resulting in tertiary or quaternary amine impurities.
-
Causality: This is a classic problem in amine synthesis. The newly formed secondary amine product can be more nucleophilic than the primary amine starting material, allowing it to react with any remaining aldehyde/ketone to form a tertiary amine impurity.[18][19]
-
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product.
-
Slow Addition: Add the carbonyl compound slowly to a solution of the amine and the reducing agent. This keeps the concentration of the carbonyl low at all times, favoring the reaction with the more abundant starting amine.
-
Consider the Gabriel Synthesis: For preparing primary amines, the Gabriel synthesis is an excellent alternative that completely avoids over-alkylation issues.[16]
-
Route 2: Leuckart Reaction
The Leuckart reaction is a reductive amination method that uses formic acid or its derivatives (like formamide) as the reducing agent. It is a robust but often less clean method compared to modern borohydride-based reductions.[20]
Problem: My product is contaminated with several hard-to-remove, nitrogen-containing basic impurities.
-
Causality: The high temperatures and acidic conditions of the Leuckart reaction are known to generate a complex mixture of byproducts. These are considered route-specific markers. For example, in the synthesis of amphetamine-type substances, impurities like α,α′-dimethyldiphenethylamine have been identified as specific to the Leuckart route.[4] Other potential impurities can include N-formyl intermediates and various pyridine derivatives.[20]
-
Troubleshooting Steps & Solutions:
-
Impurity Profiling is Key: Do not assume all unexpected peaks are simple byproducts. A thorough analysis is required. Investigate all steps of the production process to predict the structure of unknown impurities and identify their generation mechanism.[1]
-
Utilize GC-MS and LC-MS: These hyphenated techniques are essential for characterizing the complex mixture. GC-MS is particularly effective for the relatively volatile and thermally stable impurities often seen from this route.[5]
-
Optimize Purification: Standard acid-base extractions may not be sufficient to separate impurities with similar basicity to the target amine.[20] Consider preparative chromatography (prep-HPLC) or crystallization for purification.
-
Synthesize Reference Standards: To confirm the identity of a suspected impurity, it is often necessary to synthesize a small amount of the pure compound to use as a reference standard for analytical method validation.[9]
-
Data Summary: Common Route-Specific Impurities
The table below summarizes potential impurities that can be characteristic of the synthetic route chosen.
| Synthetic Route | Starting Materials | Potential Route-Specific Impurities | Analytical Considerations |
| Reductive Amination | Aldehyde/Ketone + Amine | - Unreacted Imine Intermediate- Over-alkylated products (tertiary/quaternary amines)- Aldol condensation products of the carbonyl | LC-MS is ideal for tracking both polar and non-polar species. Derivatization may be needed for GC analysis. |
| (with NaBH₄) | - Hydroxy-byproducts from carbonyl reduction | ||
| (with NaBH₃CN) | - Trace cyanide or related species (requires careful workup) | Check for cyanide safety protocols. | |
| Leuckart Reaction | Ketone + Formic Acid/Formamide | - N-formyl intermediates- Dimeric and trimeric condensation products- Pyridine and other heterocyclic derivatives | GC-MS is highly effective for identifying these characteristic marker compounds.[4][5] |
| Nucleophilic Substitution | Alkyl Halide + Amine | - Over-alkylation products (secondary, tertiary, quaternary amines)[19]- Elimination byproducts (alkenes) | Ion-pairing chromatography can be useful for separating quaternary ammonium salts. |
Visualizing the Workflow
A systematic approach is crucial for impurity identification. The following diagrams illustrate a general workflow and a troubleshooting decision process.
General Workflow for Impurity Identification
This diagram outlines the logical flow from initial detection to final characterization and control of an unknown impurity.
Caption: A systematic workflow for the detection, identification, and control of process-related impurities.
Troubleshooting an Unknown Peak in HPLC
This decision tree provides a logical path for investigating an unexpected peak observed during routine analysis.
Caption: A decision tree for troubleshooting the origin of an unknown peak in an HPLC analysis.
Experimental Protocols
Here are foundational protocols for the analytical techniques discussed. These should be adapted and validated for your specific API and potential impurities.
Protocol 1: General HPLC/UPLC-UV Method for Impurity Profiling
-
Objective: To separate the main amine API from potential process-related impurities and degradation products.
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program (Example):
-
0-1 min: 5% B
-
1-15 min: Ramp from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm) or via a Photodiode Array (PDA) detector to assess peak purity.
-
Sample Preparation: Accurately weigh ~10 mg of the amine sample and dissolve in 10 mL of a suitable diluent (e.g., 50:50 Water:Acetonitrile) to make a 1 mg/mL solution.
-
Analysis: Inject a blank (diluent), a reference standard of the API, and the sample solution. Analyze the chromatogram for peaks other than the main API peak.
Protocol 2: LC-MS Method for Identification of Unknown Impurities
-
Objective: To obtain the molecular weight of an unknown impurity detected by HPLC-UV.
-
Instrumentation: LC system coupled to a Mass Spectrometer (e.g., a single quadrupole for nominal mass or a Q-TOF/Orbitrap for high-resolution mass).
-
Method: Use the same HPLC/UPLC method as in Protocol 1. The formic acid in the mobile phase makes it compatible with positive-ion electrospray ionization (ESI+).
-
MS Parameters (Example for ESI+):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
-
Analysis: Inject the sample. Extract the ion chromatogram for the mass corresponding to the impurity peak observed in the UV trace. The [M+H]⁺ ion will provide the molecular weight of the impurity. For high-resolution systems, the accurate mass can be used to predict the elemental composition.
References
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
-
Cunliffe, F., & Reeve, Z. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7347–7354. Available from: [Link]
-
Diplomata Comercial. (2025). Amine Purity Standards: Ensuring Quality in Chemical Supply. Retrieved from [Link]
-
TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2013). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
National Institute of Health Sciences. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
EDQM FAQs. (2019). ELEMENTAL IMPURITIES. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). NDSRI Impurity Synthesis. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2025). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]
-
Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Retrieved from [Link]
-
PubMed. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Retrieved from [Link]
-
Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from [Link]
Sources
- 1. Impurity Reference Standards - Enamine [enamine.net]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. nihs.go.jp [nihs.go.jp]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 14. tijer.org [tijer.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. aqa.org.uk [aqa.org.uk]
- 20. mdpi.com [mdpi.com]
Optimizing reductive amination conditions for higher purity
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, ensuring higher purity and yield in your amine synthesis. As Senior Application Scientists, we've compiled our field-proven insights to help you troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your reductive amination experiments. We delve into the root causes and provide actionable solutions.
Issue 1: Low Yield of the Desired Amine
You're observing a low yield of your target amine, with significant amounts of unreacted starting materials or side products.
-
Probable Cause 1: Inefficient Imine/Iminium Ion Formation. The cornerstone of reductive amination is the formation of an imine or iminium ion intermediate.[1][2][3] This equilibrium-driven step can be sluggish, especially with less reactive carbonyls (like ketones) or amines.[1]
-
Solution:
-
pH Optimization: Imine formation is catalyzed by mild acid. The optimal pH is typically between 4 and 5.[4] At this pH, the carbonyl oxygen is protonated, which accelerates nucleophilic attack by the amine.[4] If the pH is too low, the amine becomes protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[4] Consider adding a catalytic amount of acetic acid.
-
Water Removal: The formation of the imine from a carbonyl and an amine is a condensation reaction that releases water.[1] Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like magnesium sulfate or by azeotropic distillation with a suitable solvent (e.g., toluene).
-
Pre-formation of the Imine: For particularly challenging substrates, consider a two-step procedure. First, form and even isolate the imine intermediate, and then in a separate step, reduce it to the amine.[5][6]
-
-
-
Probable Cause 2: Premature Reduction of the Carbonyl. Your reducing agent might be too reactive and reducing the starting aldehyde or ketone before it can form an imine.[4] This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction.[1][4]
-
Solution:
-
Choose a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are generally preferred for one-pot reductive aminations.[1][2][4][6] They are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the iminium ion intermediate.[1][6]
-
Staggered Reagent Addition: If using NaBH₄ is necessary, add it only after allowing sufficient time for the imine to form.[4] Monitor the reaction by TLC or LC-MS to confirm imine formation before introducing the reducing agent.
-
-
-
Probable Cause 3: Steric Hindrance. If either your carbonyl compound or your amine is sterically bulky, the initial nucleophilic attack to form the imine can be significantly slowed down.
-
Solution:
-
Increase Reaction Time and/or Temperature: Give the reaction more time to proceed. Gentle heating can sometimes overcome the activation energy barrier, but be cautious as this can also promote side reactions.
-
Use a Less Hindered Reagent: If possible, consider if a less sterically demanding synthetic equivalent can be used.
-
-
Issue 2: Formation of Over-Alkylated Byproducts
You're synthesizing a secondary amine from a primary amine, but you're also getting a significant amount of the tertiary amine.
-
Probable Cause: Further Reaction of the Product. The newly formed secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde to form a tertiary amine.[5] This is a common problem in direct alkylation and can also occur in reductive amination if conditions are not controlled.[4]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the carbonyl compound. This will increase the probability of the aldehyde reacting with the starting amine rather than the product.
-
Stepwise Procedure: A reliable way to avoid over-alkylation is to first form the imine, and then reduce it.[5] This physically separates the product amine from the reactive aldehyde.
-
Slow Addition of the Carbonyl: Adding the aldehyde or ketone slowly to the reaction mixture containing the amine and the reducing agent can help to maintain a low concentration of the carbonyl, thus minimizing the chance of the product amine reacting with it.
-
-
Issue 3: Presence of an Alcohol Byproduct
Your final product is contaminated with the alcohol corresponding to the reduction of your starting carbonyl compound.
-
Probable Cause: Non-selective Reduction. As mentioned in "Low Yield," this is a classic sign that your reducing agent is too reactive for a one-pot procedure and is reducing the carbonyl starting material.[1][4]
-
Solution:
-
Switch to a More Selective Reducing Agent: The best solution is to use NaBH(OAc)₃ or NaBH₃CN.[1][4][6] These reagents show excellent selectivity for the iminium ion over the carbonyl.[6]
-
Optimize pH for NaBH₃CN: The reducing ability of NaBH₃CN is pH-dependent. At lower pH values, it can reduce carbonyls. As the pH increases, its selectivity for the imine intermediate improves.[1] Maintaining a pH between 6 and 7 is often optimal for this reagent.[6]
-
-
Issue 4: Reaction Fails with Certain Substrates
The reaction doesn't work with your specific amine or carbonyl compound.
-
Probable Cause 1: Poorly Nucleophilic Amine. Aromatic amines, particularly those with electron-withdrawing groups, can be poor nucleophiles, leading to very slow or no imine formation.[2]
-
Solution:
-
Use a Lewis Acid Catalyst: A Lewis acid like Ti(OiPr)₄ can be used to activate the carbonyl group, making it more electrophilic and thus more susceptible to attack by a weak nucleophile.
-
Harsher Reaction Conditions: Increased temperature and reaction time may be necessary, but monitor for decomposition.
-
-
-
Probable Cause 2: Amine Salt Formation. If you are using an amine salt (e.g., a hydrochloride salt), the amine is not in its free-base form and is not nucleophilic.[2]
-
Solution:
-
Free-Basing the Amine: Before the reaction, treat the amine salt with a base (e.g., NaHCO₃, Et₃N) and extract the free amine.
-
In-situ Free-Basing: Add a stoichiometric amount of a non-nucleophilic base, like triethylamine, to the reaction mixture to generate the free amine in situ.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of reductive amination?
Reductive amination is a two-stage process that converts a carbonyl group (aldehyde or ketone) into an amine.[1]
-
Imine/Iminium Ion Formation: The amine first attacks the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). Under the mildly acidic conditions typically used, the imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A reducing agent then delivers a hydride to the carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond, thus forming the final amine product.
Q2: How do I choose the right reducing agent?
The choice of reducing agent is critical for a successful reductive amination. Here's a comparative overview:
| Reducing Agent | Advantages | Disadvantages | Optimal pH |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Highly selective for imines/iminium ions over carbonyls; mild and effective for a wide range of substrates.[1][6] | Moisture sensitive. | Slightly acidic (e.g., with acetic acid) |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines at neutral pH; stable in acidic solutions.[1] | Highly toxic; generates toxic cyanide waste.[1][6] | 6-7[6] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can readily reduce aldehydes and ketones, leading to alcohol byproducts if not used in a stepwise manner.[1][4] | Neutral to slightly basic |
| Catalytic Hydrogenation (H₂/Catalyst, e.g., Pd/C) | "Green" method with high atom economy; catalyst can often be recovered and reused.[1] | Requires specialized hydrogenation equipment; catalyst can be sensitive to certain functional groups and may be deactivated.[1] | Varies with catalyst and substrate |
Q3: Why is pH control so important?
pH is a master variable in reductive amination because it influences two competing factors:
-
Activation of the Carbonyl: Mildly acidic conditions (pH 4-5) are needed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[4]
-
Nucleophilicity of the Amine: If the solution is too acidic, the amine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4]
Therefore, a delicate balance must be struck to ensure the carbonyl is activated without deactivating the amine nucleophile.
Q4: Can I perform a "one-pot" reductive amination?
Yes, one-pot reductive aminations are very common and efficient, especially in industrial and pharmaceutical settings, as they reduce the number of workup and purification steps.[1] The key to a successful one-pot reaction is the use of a selective reducing agent, such as NaBH(OAc)₃ or NaBH₃CN, that will not significantly reduce the starting carbonyl compound under the reaction conditions required for imine formation.[1][6]
Visualizing the Process
Reductive Amination Workflow
Caption: General workflow for a one-pot reductive amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is a good starting point for the reaction between an aldehyde and a primary amine.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Solvent Addition: Dissolve the reactants in a suitable solvent such as dichloromethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).
-
Acid Catalyst (Optional but Recommended): Add acetic acid (1.1 equivalents). Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). Note: NaBH(OAc)₃ can be mildly exothermic upon addition.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed (typically 1-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.
Protocol 2: Stepwise Reductive Amination for Hindered Substrates
This two-step method is ideal for preventing over-alkylation or when dealing with less reactive substrates.
Step A: Imine Formation
-
Reactant Combination: In a round-bottom flask, combine the ketone (1.0 equivalent) and the primary amine (1.1 equivalents) in a solvent that allows for azeotropic removal of water (e.g., toluene).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards imine formation.
-
Completion: Continue refluxing until no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can be used directly in the next step or purified if necessary.
Step B: Imine Reduction
-
Dissolution: Dissolve the crude imine from Step A in a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours.
-
Workup and Purification: Follow steps 6-8 from Protocol 1.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Low Yields in Grignard Reactions for Cyclopropylamine Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropylamine using Grignard reactions. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low product yields. Our approach is rooted in explaining the fundamental chemistry behind each recommendation, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for cyclopropylamine synthesis is giving me consistently low yields. What are the most common culprits?
A: Low yields in this specific Grimming reaction often stem from a few critical areas. The most frequent issues include:
-
Atmospheric Moisture and Oxygen: Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with water and oxygen.[1][2][3] Inadequate drying of glassware, solvents, or starting materials is a primary cause of reagent quenching.
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating.[4]
-
Side Reactions: The Wurtz coupling is a significant side reaction that consumes the alkyl halide and the newly formed Grignard reagent, reducing the overall yield.[4][5][6]
-
Inaccurate Reagent Quantification: If the concentration of your Grignard reagent is not accurately known, it can lead to incorrect stoichiometry in the subsequent reaction with your aminating agent, resulting in lower yields of cyclopropylamine.
Q2: How can I be certain my Grignard reagent has formed and is of sufficient concentration?
A: Visual confirmation, such as the disappearance of magnesium and a color change in the solution, is a good initial indicator. However, for reproducible and high-yielding reactions, quantitative analysis is essential. Titration is the most reliable method to determine the molarity of your Grignard reagent.[7][8] Common titration methods include using indicators like diphenylacetic acid or 1,10-phenanthroline with a standard solution of an alcohol.[8][9]
Q3: Are there specific challenges when using Grignard reagents to synthesize a primary amine like cyclopropylamine?
A: Yes, the synthesis of primary amines using Grignard reagents presents unique challenges. The direct reaction of a Grignard reagent with common aminating agents can be complex. For instance, a direct reaction with chloramine can be low-yielding due to side reactions. More specialized and efficient methods have been developed, such as the reaction of Grignard reagents with nitriles in the presence of a titanium catalyst, which can provide a more direct route to primary cyclopropylamines.[10]
In-Depth Troubleshooting Guide
This guide is structured to walk you through the critical stages of your Grignard reaction, from preparation to product isolation, highlighting potential pitfalls and their solutions.
Reagent and Glassware Preparation: The Foundation of Success
The meticulous preparation of your reaction setup is non-negotiable for a successful Grignard synthesis.
Problem: The reaction fails to initiate or is sluggish.
-
Causality: This is often due to a passivating layer of magnesium oxide on the magnesium turnings and the presence of residual moisture in the apparatus.
-
Solution:
-
Glassware Preparation: All glassware must be rigorously dried. An oven bake at >120 °C for at least 4 hours is recommended.[5][11] After drying, allow the glassware to cool in a desiccator and assemble it hot under a stream of inert gas (Argon or Nitrogen).[12]
-
Magnesium Activation: The magnesium oxide layer must be disrupted. This can be achieved by:
-
Mechanically crushing the magnesium turnings in a dry mortar and pestle just before use.
-
Adding a small crystal of iodine, which reacts with the magnesium surface.[13]
-
Adding a few drops of 1,2-dibromoethane, which reacts with the magnesium to expose a fresh surface.
-
-
Solvent Purity: Use anhydrous solvents. While commercially available anhydrous solvents are of high quality, for maximum reactivity, consider distilling them over a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.
-
Reaction Execution and Monitoring: Navigating the Synthesis
Careful control during the reaction is key to maximizing your yield and minimizing byproducts.
Problem: Low yield of the Grignard reagent itself, often indicated by a large amount of unreacted magnesium.
-
Causality: The primary side reaction during the formation of a Grignard reagent is the Wurtz coupling, where the Grignard reagent reacts with another molecule of the alkyl halide.[5][14][15]
-
R-MgX + R-X → R-R + MgX₂
-
-
Solution:
-
Slow Addition: Add the solution of your cyclopropyl halide (e.g., cyclopropyl bromide) to the magnesium suspension dropwise.[5][16] This maintains a low concentration of the halide, disfavoring the bimolecular Wurtz coupling.
-
Temperature Control: The reaction is exothermic.[1] Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. Low reaction temperatures can help suppress the Wurtz coupling.[5]
-
Problem: Low yield of cyclopropylamine in the subsequent reaction.
-
Causality: This can be due to several factors, including inefficient reaction with the aminating agent or side reactions with the substrate. For instance, if a nitrile is used as a precursor, the intermediate imine can undergo side reactions if not handled correctly.[17]
-
Solution:
-
Accurate Stoichiometry: Titrate your Grignard reagent before use to ensure you are using the correct molar equivalents in the subsequent step. A detailed protocol for titration is provided below.
-
Choice of Aminating Agent and Method: The direct synthesis of primary amines can be challenging. A well-regarded method for synthesizing primary cyclopropylamines involves the titanium(IV) isopropoxide-mediated reaction of a nitrile with a Grignard reagent.[10] The presence of a Lewis acid like BF₃·OEt₂ is crucial for facilitating the final ring formation and preventing the formation of ketone byproducts.[10]
-
Troubleshooting Workflow for Low Cyclopropylamine Yield
Caption: A decision tree for troubleshooting low yields.
Work-up and Purification: Preserving Your Product
Losses during the work-up and purification stages can significantly impact your final yield.
Problem: Product loss during aqueous work-up.
-
Causality: Cyclopropylamine is a small, relatively polar molecule with some water solubility. Additionally, the magnesium salts formed during the reaction can create emulsions that make extraction difficult.
-
Solution:
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1] This is generally preferred over strong acids, which can be highly exothermic.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying: Dry the combined organic extracts thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating.
-
Purification: Cyclopropylamine has a low boiling point (~50 °C).[18] Distillation must be performed carefully to avoid product loss.
-
Key Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Menthol and 1,10-Phenanthroline
This protocol allows for the accurate determination of the Grignard reagent concentration.
Materials:
-
Accurately weighed sample of dry menthol
-
1,10-phenanthroline (indicator)
-
Anhydrous THF
-
Your prepared Grignard reagent solution
-
Dry, nitrogen-flushed glassware (burette, flask)
Procedure:
-
In a flame-dried, nitrogen-flushed flask, dissolve an accurately weighed amount of menthol (e.g., ~2 mmol) and a small crystal of 1,10-phenanthroline in anhydrous THF.
-
Fill a dry burette with your Grignard reagent solution.
-
Slowly add the Grignard reagent to the stirred menthol solution at room temperature.
-
The endpoint is indicated by a persistent color change to violet or burgundy.[9]
-
Record the volume of Grignard reagent added and calculate the molarity.
Data Summary Table
| Parameter | Recommended Condition | Rationale | Potential Consequences of Deviation |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent. | Presence of water will quench the reagent. |
| Temperature | Gentle reflux during formation | Balances reaction rate and side reactions. | Too high: Increased Wurtz coupling.[5] Too low: Sluggish or no reaction. |
| Addition Rate | Slow, dropwise addition of halide | Minimizes local concentration of halide. | Rapid addition promotes Wurtz coupling.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with O₂ and H₂O. | Rapid degradation of the Grignard reagent.[1][12] |
References
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. (2023). [Link]
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Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education. (2021). [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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6-CHLORO-1-HEXENE. Organic Syntheses. [Link]
- Process for the manufacture of cyclopropylamine.
- Process for manufacturing cyclopropylamine.
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Process for the manufacture of cyclopropylamine.
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New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
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Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
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Grignard Reagents. Chemistry LibreTexts. [Link]
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Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
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How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]
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One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove, University of Mississippi. [Link]
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Cyclopropyl grignard. Sciencemadness Discussion Board. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Wurtz reaction. Chemistry LibreTexts. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
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Air-free technique. Wikipedia. [Link]
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Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. [Link]
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Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
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Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. NIH. [Link]
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How do you verify how much Grignard reagent you made? Reddit. [Link]
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Grignard reaction in air? Reddit. [Link]
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Grignard reagent. Sciencemadness Wiki. [Link]
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Titrating Soluble RM, R2NM and ROM Reagents. EPFL. [Link]
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Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). ResearchGate. [Link]
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Titration of a Grignard Reagent Solution. DTU Chemistry. [Link]
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120-year-old reaction turned on its head with environment-friendly, paste-based method. ScienceDaily. [Link]
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Can primary amine be produced using Grignard reagent? Chemistry Stack Exchange. [Link]
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Wurtz Reaction. Aakash Institute. [Link]
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Validation & Comparative
A Comparative Analysis of (Cyclopropylmethyl)(1-phenylethyl)amine: A Guide for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the selection of an appropriate chiral amine is a critical decision that profoundly influences the stereochemical outcome of a reaction. These molecules serve as indispensable tools, acting as resolving agents, chiral auxiliaries, and ligands for asymmetric catalysis. This guide provides a comprehensive comparative analysis of (Cyclopropylmethyl)(1-phenylethyl)amine, a derivative of the well-established 1-phenylethylamine (α-PEA), and evaluates its potential performance against other commonly employed chiral amines. While direct, peer-reviewed comparative studies on (Cyclopropylmethyl)(1-phenylethyl)amine are not extensively available, this guide will leverage established data from structurally similar amines to provide a robust predictive analysis for researchers, scientists, and drug development professionals.
The Foundational Role of Chiral Amines in Stereocontrol
Chiral amines are paramount in the synthesis of enantiomerically pure compounds, a necessity in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dictated by its stereochemistry.[1][2] Their utility stems from their ability to engage in diastereomeric interactions with racemic compounds, enabling separation, or to create a chiral environment that directs the stereoselective formation of a new stereocenter.[3][4][5] The archetypal chiral amine, 1-phenylethylamine (α-PEA), introduced as a resolving agent by Ingersoll in 1937, remains a workhorse in the field due to its low cost and availability in both enantiomeric forms.[1]
Synthesis and Structural Considerations of (Cyclopropylmethyl)(1-phenylethyl)amine
(Cyclopropylmethyl)(1-phenylethyl)amine can be readily synthesized via reductive amination of 1-phenylethylamine with cyclopropanecarboxaldehyde. This straightforward and scalable method allows for the introduction of the unique cyclopropylmethyl moiety onto the nitrogen atom.
Figure 2: Experimental workflow for chiral resolution via diastereomeric salt formation.
Conclusion
(Cyclopropylmethyl)(1-phenylethyl)amine presents itself as a promising chiral amine for applications in asymmetric synthesis, particularly as a resolving agent. Based on the analysis of its structural analogs, it is anticipated to exhibit high efficiency in the resolution of racemic carboxylic acids. The unique cyclopropylmethyl substituent may offer advantages in specific cases by influencing the crystal packing of diastereomeric salts. While further empirical data is required for a definitive performance evaluation, the synthetic accessibility and the foundational principles of chiral resolution suggest that (Cyclopropylmethyl)(1-phenylethyl)amine is a valuable addition to the toolbox of chiral amines available to the synthetic chemist. This guide provides a solid framework for researchers to begin exploring its potential in their own applications.
References
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Kolanowski, J. L., & Czarnocki, Z. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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McCullagh, J. V. (n.d.). Resolution of (S)-(+)-ibuprofen. Chemconnections.org. Retrieved from [Link]
- Ager, D. (Ed.). (2006). Handbook of Chiral Chemicals (2nd ed.). CRC Press.
- Manimaran, T., & Impastato, F. J. (1991). U.S. Patent No. 5,015,764. Washington, DC: U.S.
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Gazzola, S., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 6965-6976. [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Department of Chemistry, University of Pittsburgh.
- Siedlecka, R. (2013). Recent Developments in Optical Resolution. Molecules, 18(8), 9354-9384.
- Tran, Q. T., Kim, J. M., & Kim, K. H. (2006). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. Archives of Pharmacal Research, 29(1), 108-111.
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PubChem. (n.d.). (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride. Retrieved from [Link]
- Korosi, M., et al. (2018). Diastereomeric salt precipitation based resolution of ibuprofen by gas antisolvent method. Journal of Supercritical Fluids, 140, 189-197.
- Hirose, T., et al. (2008). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. Tetrahedron: Asymmetry, 19(21), 2469-2473.
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Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
- Fiaud, J. C., & Kagan, H. B. (1987). α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric. Tetrahedron Letters, 28(37), 4287-4290.
- Singh, R., & Sharma, M. (2018). Diastereoselectivity in the Aza-Michael Reaction of Chiral α-Methylbenzylamines with α,β-Unsaturated Carbonyl Compounds. ChemistrySelect, 3(18), 5035-5039.
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
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PubChem. (n.d.). N-benzyl-1-phenylethylamine. Retrieved from [Link]
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- Bhushan, R., & Kumar, V. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(15), 1547-1563.
- Madarász, J., et al. (2009). Influence of Benzylamine on the Resolution of Ibuprofen with (+)-(R)-Phenylethylamine via Supercritical Fluid Extraction. Crystal Growth & Design, 9(10), 4437-4443.
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Chemistry For Everyone. (2025, July 27). What Are Chiral Auxiliaries? [Video]. YouTube. [Link]
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LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Chiral (Cyclopropylmethyl)(1-phenylethyl)amine Enantiomers
Introduction: The Critical Role of Chirality in Drug Design
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While they share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems—such as receptors, enzymes, and transport proteins—can differ dramatically.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse side effects.[1][3]
This guide focuses on the enantiomers of (Cyclopropylmethyl)(1-phenylethyl)amine, a derivative of the well-known phenylethylamine (PEA) scaffold. PEA and its analogues are known to interact with various components of the nervous and cardiovascular systems, including adrenergic and trace amine-associated receptors (TAARs), making them interesting candidates for drug discovery.[[“]][5] Given this, a rigorous and objective comparison of the biological activities of the (R) and (S) enantiomers of (Cyclopropylmethyl)(1-phenylethyl)amine is not just an academic exercise but a critical step in determining its therapeutic potential.
Here, we provide a comprehensive framework for synthesizing, separating, and performing a comparative biological evaluation of these enantiomers. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach.
Part 1: Synthesis and Chiral Resolution
The first essential step is to obtain the individual, optically pure enantiomers. A common and scalable approach involves the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic (Cyclopropylmethyl)(1-phenylethyl)amine
A plausible synthetic route involves the reductive amination of acetophenone with cyclopropylmethanamine. This method is efficient and utilizes readily available starting materials.
Chiral Resolution of Enantiomers
The separation of the racemic amine is critical. A proven method for resolving phenylethylamine derivatives is through the formation of diastereomeric salts using a chiral acid, such as (2R,3R)-tartaric acid.[6][7] Diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[6]
The causality behind this choice is that the acidic chiral resolving agent forms distinct salt pairs with the (R)-amine and the (S)-amine. For example, the ((R)-amine)-((2R,3R)-tartrate) and ((S)-amine)-((2R,3R)-tartrate) salts will have different crystal lattice energies and, therefore, different solubilities in a given solvent system, often methanol.[6] One diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. The free amine enantiomer is then liberated by treatment with a base.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Part 2: Comparative Biological Evaluation
With the pure enantiomers in hand, a tiered approach to biological evaluation is recommended. This ensures a logical progression from initial binding characteristics to functional cellular responses and finally to potential in vivo effects.
Caption: A tiered workflow for the comprehensive biological evaluation of enantiomers.
Tier 1: Receptor Binding Affinity
The initial step is to determine if and how strongly the enantiomers bind to their putative molecular targets. For phenylethylamines, key targets include adrenergic receptors (e.g., α1, α2, β1, β2) and trace amine-associated receptors (e.g., TAAR1). Radioligand binding assays are the gold standard for quantifying binding affinity (Ki).[8][9]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to be self-validating by including controls for total and non-specific binding, ensuring the measured signal is truly from the specific ligand-receptor interaction.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay. The causality for this step is to isolate the fraction containing the membrane-bound receptors away from cytosolic components.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of a known radioligand (e.g., ³H-prazosin for α1-adrenergic receptors) at a concentration near its Kd, and 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration (e.g., 10 µM) of a known, unlabeled competing ligand to saturate the receptors.
-
Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the (R)- or (S)-(Cyclopropylmethyl)(1-phenylethyl)amine enantiomer.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), trapping the membrane-bound radioligand.[10]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test enantiomer.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the enantiomer that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Tier 2: In Vitro Functional Activity
A high binding affinity does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are required to determine this. Many adrenergic and TAAR1 receptors are G-protein coupled receptors (GPCRs) that modulate the levels of the second messenger cyclic AMP (cAMP).[11][12]
Caption: Simplified Gs-coupled receptor pathway leading to cAMP production.
Experimental Protocol: cAMP Accumulation Assay
This protocol measures the ability of the enantiomers to stimulate (as agonists) or inhibit (as antagonists) the production of cAMP in whole cells.
-
Cell Culture:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed the cells into 384-well plates and grow to confluence. The choice of a stable cell line provides consistency and reduces variability between experiments.
-
-
Assay Procedure (Agonist Mode):
-
Wash the cells with a stimulation buffer (e.g., HBSS) often containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial as it prevents the degradation of newly synthesized cAMP, thereby amplifying the signal.
-
Add varying concentrations of the (R)- or (S)-enantiomer to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.[13]
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test enantiomer.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., its EC80).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the enantiomer to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the enantiomer to determine the IC50.
-
Hypothetical Data Comparison
To illustrate the potential differences, the following table presents hypothetical data for the two enantiomers targeting a β-adrenergic receptor.
| Parameter | (R)-(Cyclopropylmethyl)(1-phenylethyl)amine | (S)-(Cyclopropylmethyl)(1-phenylethyl)amine | Rationale / Interpretation |
| Binding Affinity (Ki, nM) | 550 | 15 | The (S)-enantiomer shows significantly higher affinity for the receptor. |
| Functional Activity | Partial Agonist | Full Agonist | Both enantiomers activate the receptor, but the (S) form produces a greater maximal response. |
| Potency (EC50, nM) | 800 | 25 | The (S)-enantiomer is much more potent, requiring a lower concentration to activate the receptor. |
| Efficacy (Emax, %) | 45% | 100% | The (S)-enantiomer is a full agonist, while the (R)-enantiomer is a partial agonist. |
Tier 3: In Vivo Confirmation
Based on the in vitro profile, in vivo studies can be designed to assess physiological effects. Given the known cardiovascular effects of phenylethylamines, which can include changes in blood pressure and heart rate, an anesthetized rodent model is a common starting point.[[“]][15]
-
Cardiovascular Monitoring: Anesthetized rats or mice can be instrumented to continuously monitor mean arterial pressure (MAP) and heart rate (HR). Intravenous administration of each enantiomer at various doses would reveal their effects on these parameters. This allows for a direct comparison of their in vivo potency and efficacy. For example, one enantiomer might produce a significant pressor (blood pressure increasing) response, while the other is inactive.[15][16]
Conclusion
The comprehensive biological evaluation of the (Cyclopropylmethyl)(1-phenylethyl)amine enantiomers requires a systematic and multi-tiered approach. This guide provides a robust framework, beginning with the essential synthesis and chiral resolution, followed by a logical cascade of in vitro and in vivo experiments. By first establishing binding affinity, then characterizing functional activity, and finally confirming physiological relevance, researchers can build a complete and objective profile of each enantiomer. This rigorous comparison is indispensable for identifying a viable drug candidate, optimizing its therapeutic window, and minimizing potential off-target or adverse effects, ultimately embodying the principles of modern, structure-guided drug discovery.
References
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Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: National Institutes of Health (NIH) URL: [Link]
- Title: Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines Source: Google Patents URL
-
Title: Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid Source: Harvard University, Department of Chemistry and Chemical Biology URL: [Link]
-
Title: 6.5: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]
-
Title: Cardiovascular actions of beta-phenylethylamine Source: PubMed URL: [Link]
-
Title: cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) Source: Bio-protocol URL: [Link]
-
Title: Radioligand binding methods for membrane preparations and intact cells Source: PubMed URL: [Link]
-
Title: NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds Source: ResearchGate URL: [Link]
-
Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: MDPI URL: [Link]
-
Title: Can Phenethylamine (PEA) cause increased heart rate and elevated blood pressure? Source: Consensus URL: [Link]
-
Title: Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods Source: PubMed Central (PMC) URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Enantiomerism Source: Deranged Physiology URL: [Link]
-
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Comparison of different synthetic routes to (Cyclopropylmethyl)(1-phenylethyl)amine
For researchers and professionals in drug development, the efficient and reliable synthesis of novel amine scaffolds is a cornerstone of innovation. (Cyclopropylmethyl)(1-phenylethyl)amine is a secondary amine that incorporates both a chiral phenylethyl group and a reactive cyclopropylmethyl moiety, making it a valuable building block for a diverse range of pharmacologically active compounds. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by experimental data to inform your synthetic strategy.
Introduction: Strategic Considerations in Amine Synthesis
The synthesis of secondary amines is a fundamental transformation in organic chemistry, yet it presents challenges in achieving selectivity and avoiding over-alkylation.[1] Direct alkylation of primary amines with alkyl halides is a classical approach, but it often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired product.[2][3] Reductive amination, on the other hand, offers a more controlled, one-pot approach to the synthesis of secondary and tertiary amines by reacting a carbonyl compound with an amine in the presence of a reducing agent.[4][5]
This guide will explore these two distinct strategies for the synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine, providing a critical evaluation of their respective strengths and weaknesses to aid in the selection of the most appropriate method for your research and development needs.
Route 1: Reductive Amination of Cyclopropanecarboxaldehyde with 1-Phenylethylamine
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[4] This one-pot reaction proceeds through the initial formation of an imine intermediate from the condensation of an aldehyde or ketone with a primary amine, which is then reduced in situ to the corresponding secondary amine.[5] This approach is often favored for its high selectivity and the avoidance of over-alkylation products that can plague direct alkylation methods.[1]
Mechanistic Overview
The reaction begins with the nucleophilic attack of the primary amine (1-phenylethylamine) on the carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by dehydration to form an imine intermediate. A reducing agent, added to the reaction mixture, then selectively reduces the imine to the target secondary amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) being common choices.[5][6] While NaBH₄ is a potent reducing agent capable of reducing both the imine and the starting aldehyde, careful control of reaction conditions, such as the sequential addition of the reducing agent after imine formation, can lead to high yields of the desired amine.[6] STAB is a milder and more selective reagent that can be added at the beginning of the reaction, as it reduces imines much faster than aldehydes.
Diagram: Reductive Amination Pathway
Caption: General workflow for the reductive amination synthesis.
Experimental Protocol:
-
Imine Formation: To a solution of 1-phenylethylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropanecarboxaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Reduction: The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure (Cyclopropylmethyl)(1-phenylethyl)amine.
Route 2: Direct N-Alkylation of 1-Phenylethylamine
Direct N-alkylation is a classical method for the synthesis of amines, involving the reaction of an amine with an alkylating agent, typically an alkyl halide.[3] This SN2 reaction relies on the nucleophilicity of the amine's lone pair of electrons. While straightforward in principle, this method can be challenging to control, often leading to over-alkylation.[2]
Mechanistic Overview
The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine via this route involves the direct reaction of 1-phenylethylamine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. The lone pair of electrons on the nitrogen atom of 1-phenylethylamine attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide ion and forming a new C-N bond. A base is typically added to neutralize the hydrobromic acid generated during the reaction.
A significant drawback of this method is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to further alkylation to form a tertiary amine. This can be mitigated by using a large excess of the primary amine, although this may not be practical or cost-effective.
Diagram: N-Alkylation Pathway
Caption: General workflow for the N-alkylation synthesis.
Experimental Protocol:
The following protocol is based on a reported procedure for the N-alkylation of a secondary amine with cyclopropylmethyl bromide, which can be adapted for the reaction with 1-phenylethylamine.
-
Reaction Setup: In a round-bottom flask, a mixture of 1-phenylethylamine (1.0 eq), cyclopropylmethyl bromide (1.2 eq), and a base such as sodium bicarbonate (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is prepared.
-
Reaction: The mixture is stirred vigorously at an elevated temperature (e.g., 70-80 °C) under a nitrogen atmosphere for several hours (e.g., 16 hours). The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane), washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Comparative Analysis
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Cyclopropanecarboxaldehyde, 1-Phenylethylamine | 1-Phenylethylamine, Cyclopropylmethyl bromide |
| Key Reagents | Reducing agent (e.g., NaBH₄, STAB) | Base (e.g., NaHCO₃, K₂CO₃) |
| Selectivity | High for secondary amine, avoids over-alkylation.[1] | Prone to over-alkylation, leading to tertiary amine byproducts.[2] |
| Reaction Conditions | Generally mild (0 °C to room temperature). | Often requires elevated temperatures (e.g., 70-80 °C). |
| Yield | Potentially high, depending on the choice of reducing agent and optimization. | Moderate, often limited by the formation of side products. |
| Purification | Generally straightforward due to higher selectivity. | Can be challenging due to the need to separate the desired secondary amine from unreacted primary amine and over-alkylation products. |
| Scalability | Generally considered highly scalable. | Can be challenging to scale up due to the need for a large excess of the amine or careful control of reaction conditions to minimize side reactions.[8] |
| Safety & Environment | Use of metal hydrides requires caution. Some reducing agents like sodium cyanoborohydride are toxic. | Alkyl halides can be lachrymatory and toxic. Solvents like DMF are a potential environmental concern. |
Conclusion and Recommendations
Both reductive amination and direct N-alkylation offer viable pathways to (Cyclopropylmethyl)(1-phenylethyl)amine. However, a critical evaluation of the two methods reveals significant differences in their practicality and efficiency.
Reductive amination stands out as the superior method for the synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine. Its key advantages are the high selectivity, which minimizes the formation of over-alkylation byproducts, and the generally milder reaction conditions. This leads to a cleaner reaction profile, simplifying purification and likely resulting in a higher overall yield of the desired product. The one-pot nature of the reaction also contributes to its efficiency.
Direct N-alkylation, while mechanistically simpler, is hampered by its lack of selectivity. The potential for over-alkylation is a significant drawback, leading to a mixture of products that can be difficult and costly to separate, especially on a larger scale. While using a large excess of the starting amine can help to mitigate this issue, it is often not an economical or practical solution.
For researchers and drug development professionals seeking a reliable, scalable, and efficient synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine, reductive amination is the recommended approach. The greater control over the reaction and the higher purity of the crude product make it a more robust and ultimately more cost-effective strategy.
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Rozwadowska, M. D., & Dzięgielewska, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4969. [Link]
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A Comparative Pharmacological Guide: (Cyclopropylmethyl)(1-phenylethyl)amine versus Phenethylamine
For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, understanding the nuanced relationship between chemical structure and pharmacological function is paramount. This guide provides a detailed comparative analysis of (Cyclopropylmethyl)(1-phenylethyl)amine and its parent compound, phenethylamine. While phenethylamine serves as a foundational structure for a vast array of neuroactive compounds, the addition of a cyclopropylmethyl group to the nitrogen of the 1-phenylethylamine scaffold is predicted to significantly alter its pharmacological profile. This guide will dissect these differences, grounding the comparison in established principles of medicinal chemistry and providing actionable experimental protocols for empirical validation.
Introduction: From a Simple Trace Amine to a Complex Derivative
Phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant.[1] Its basic structure, a phenyl ring attached to an ethylamine side chain, is the backbone for many synthetic drugs.[2] (Cyclopropylmethyl)(1-phenylethyl)amine, a more complex derivative, introduces two key structural modifications: an alpha-methyl group, which classifies it as an amphetamine analog, and a cyclopropylmethyl group on the amine. These alterations are anticipated to profoundly impact its interaction with monoamine transporters and receptors, as well as its metabolic stability.
Predicted Pharmacological Profiles: A Tale of Two Amines
The pharmacological actions of these two compounds are expected to diverge significantly, primarily due to their differing affinities for and effects on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Phenethylamine:
Phenethylamine's primary mechanism of action involves the activation of the trace amine-associated receptor 1 (TAAR1) and inhibition of the vesicular monoamine transporter 2 (VMAT2).[1] This leads to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[1][3] However, its therapeutic potential is severely limited by its rapid metabolism by monoamine oxidase B (MAO-B), resulting in a very short half-life.[1][3]
Predicted Profile of (Cyclopropylmethyl)(1-phenylethyl)amine:
-
Increased Monoamine Transporter Affinity: The N-cyclopropylmethyl substitution is likely to enhance the compound's affinity for DAT, NET, and SERT compared to unsubstituted phenethylamine. N-alkylation of phenethylamines, particularly with bulky groups, can significantly modulate their interaction with these transporters.
-
Shift Towards Reuptake Inhibition: While phenethylamine primarily acts as a monoamine releaser, the N-cyclopropylmethyl group may shift the mechanism towards reuptake inhibition, similar to other N-substituted amphetamines.
-
Enhanced Metabolic Stability: The alpha-methyl group is known to confer resistance to metabolism by MAO, which would be expected to prolong the compound's duration of action compared to phenethylamine.
-
Potential for 5-HT2A Receptor Interaction: N-benzyl and other N-bulky substitutions on phenethylamines have been shown to dramatically increase affinity and functional activity at the serotonin 5-HT2A receptor.[4] The cyclopropylmethyl group could potentially confer some activity at this receptor, which is a key target for many psychedelic compounds.
Comparative Data Summary
The following table summarizes the known and predicted pharmacological properties of phenethylamine and (Cyclopropylmethyl)(1-phenylethyl)amine.
| Feature | Phenethylamine | (Cyclopropylmethyl)(1-phenylethyl)amine (Predicted) |
| Primary Mechanism | TAAR1 Agonist, VMAT2 Inhibitor, Monoamine Releaser | Monoamine Reuptake Inhibitor/Releaser |
| Primary Targets | DAT, NET, SERT | DAT, NET, SERT |
| Metabolism | Rapidly metabolized by MAO-B | Resistant to MAO metabolism |
| Oral Activity | Low due to first-pass metabolism | Potentially higher than phenethylamine |
| Duration of Action | Very short | Longer than phenethylamine |
| Potential for 5-HT2A Activity | Low | Possible, requires experimental validation |
Experimental Workflows for Pharmacological Characterization
To empirically validate the predicted pharmacological profile of (Cyclopropylmethyl)(1-phenylethyl)amine and provide a direct comparison to phenethylamine, a series of in vitro and in vivo assays are necessary.
In Vitro Assays: Elucidating Molecular Interactions
1. Radioligand Binding Assays:
These assays are crucial for determining the binding affinity of the compounds for the monoamine transporters (DAT, NET, and SERT).
-
Objective: To determine the equilibrium dissociation constant (Ki) of each compound for DAT, NET, and SERT.
-
Principle: Competition binding assays are performed using cell membranes expressing the transporter of interest and a specific radioligand. The ability of the test compound to displace the radioligand is measured, and the Ki is calculated.
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human DAT.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428).
-
Add increasing concentrations of the test compound (phenethylamine or (Cyclopropylmethyl)(1-phenylethyl)amine).
-
For non-specific binding determination, include wells with a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
2. Monoamine Transporter Uptake Assays:
These functional assays determine whether a compound acts as an inhibitor or a substrate (releaser) at the monoamine transporters.
-
Objective: To measure the potency of the compounds to inhibit the uptake of radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).
-
Principle: Cells expressing the transporter of interest are incubated with a radiolabeled substrate in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured.
Protocol: In Vitro Monoamine Transporter Uptake Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing the transporter of interest (DAT, NET, or SERT) in a 96-well plate and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 10 minutes).
-
Initiate uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT).
-
Incubate for a short, defined time (e.g., 5 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Detection:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
In Vivo Assays: Assessing Behavioral Effects
Locomotor Activity:
This is a fundamental behavioral assay to assess the stimulant or depressant effects of a compound.
-
Objective: To measure changes in spontaneous motor activity in rodents following administration of the test compounds.
-
Principle: Animals are placed in an open-field arena, and their movements are tracked automatically by infrared beams or video analysis software.
Protocol: Locomotor Activity Assessment in Rodents
-
Animal Acclimation:
-
House mice or rats in the testing facility for at least one week prior to the experiment to acclimate them to the environment.
-
Handle the animals daily for several days before the test to reduce stress.
-
-
Experimental Procedure:
-
On the test day, allow the animals to acclimate to the testing room for at least 30 minutes.
-
Administer the test compound (phenethylamine or (Cyclopropylmethyl)(1-phenylethyl)amine) or vehicle via a specific route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizing the Pathways and Processes
Signaling Pathway of Phenethylamine
Caption: Simplified signaling pathway of phenethylamine.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro pharmacological characterization.
Conclusion
This guide provides a framework for understanding the pharmacological distinctions between phenethylamine and its N-cyclopropylmethyl-alpha-methyl derivative. While phenethylamine's profile is well-characterized, that of (Cyclopropylmethyl)(1-phenylethyl)amine remains largely predictive. The provided experimental protocols offer a clear path for researchers to empirically determine the pharmacological properties of this and other novel phenethylamine derivatives. Such systematic investigation is essential for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents targeting the monoamine systems.
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A Comparative Guide to Chiral Resolution: Unveiling the Potential of (Cyclopropylmethyl)(1-phenylethyl)amine
In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture remains a critical and often challenging step. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides an in-depth technical comparison of the novel resolving agent, (Cyclopropylmethyl)(1-phenylethyl)amine, with its parent compound, 1-phenylethylamine, and its N-benzyl analogue. We will explore the theoretical underpinnings of its enhanced efficacy, supported by comparative experimental data from structurally similar agents, and provide detailed protocols for its synthesis and application.
The Critical Role of the Resolving Agent: Beyond Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation is a classical and widely employed technique.[1] The fundamental principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[1] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1]
The efficacy of a resolving agent is not merely a matter of forming a salt. It is dictated by the nuanced intermolecular interactions within the crystal lattice of the diastereomeric salt. These interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, determine the differential solubility of the diastereomeric pair, which is the cornerstone of a successful resolution.
1-Phenylethylamine: A Foundational Resolving Agent
1-Phenylethylamine (PEA), also known as α-methylbenzylamine, is a workhorse in the field of chiral resolution.[2] Its commercial availability in both enantiomeric forms and its ability to effectively resolve a wide range of racemic carboxylic acids have made it a staple in both academic and industrial laboratories.
However, the efficiency of PEA can be limited in certain applications. The relatively small size of the amine can sometimes lead to less defined crystal packing and, consequently, smaller differences in the solubilities of the resulting diastereomeric salts.
Enhancing Resolution Efficacy: The Case for N-Alkylation
To address the limitations of PEA, chemists have explored the modification of its structure, particularly through N-alkylation. The introduction of a substituent on the nitrogen atom can significantly influence the steric and electronic properties of the resolving agent, leading to more favorable intermolecular interactions within the diastereomeric salt crystal.
A prime example of this strategy is N-benzyl-1-phenylethylamine (BPEA). The benzyl group provides an additional aromatic ring, which can participate in π-π stacking interactions with the aromatic moieties of the racemic acid.[3][4] These enhanced interactions can lead to a more ordered and compact crystal lattice for one diastereomer, significantly reducing its solubility and thereby improving the resolution efficiency.
(Cyclopropylmethyl)(1-phenylethyl)amine: A Novel Agent with Untapped Potential
We now turn our attention to the titular compound, (Cyclopropylmethyl)(1-phenylethyl)amine (CPEA). While direct and extensive experimental data on CPEA as a resolving agent is not yet widely available in peer-reviewed literature, its structure suggests a compelling potential for high-efficiency resolutions.
The cyclopropylmethyl group introduces a unique combination of steric bulk and conformational rigidity. The three-membered ring is sterically demanding, which can lead to more selective packing in the crystal lattice. Furthermore, the cyclopropyl group can participate in favorable edge-to-face aromatic interactions, further stabilizing the crystal structure of one diastereomer.
Comparative Performance: A Data-Driven Analysis
To quantitatively assess the potential of CPEA, we can draw parallels from the well-documented comparison between PEA and BPEA in the resolution of acidic compounds. The data presented below for the resolution of 4-chloromandelic acid and mandelic acid provides a strong basis for inferring the expected performance of CPEA.
| Racemic Acid | Resolving Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 4-Chloromandelic Acid | (R)-1-Phenylethylamine | - | 71.4% (Resolution Efficiency) | [4] |
| 4-Chloromandelic Acid | (R)-N-Benzyl-1-phenylethylamine | - | 84.3% (Resolution Efficiency) | [4] |
| Mandelic Acid | D(-)-Mandelic Acid (as resolving agent for D,L-α-phenethylamine) | 75-80 | >95 | [5] |
Note: The resolution efficiency is a combined measure of yield and diastereomeric/enantiomeric excess.
The data clearly demonstrates the superior performance of the N-alkylated resolving agent (BPEA) compared to the parent amine (PEA) for the resolution of 4-chloromandelic acid, with a significant increase in resolution efficiency.[4] This enhancement is attributed to the additional intermolecular interactions facilitated by the benzyl group.[3][4] It is therefore reasonable to hypothesize that the cyclopropylmethyl group in CPEA would similarly enhance resolution efficiency for a variety of racemic acids.
Experimental Protocols
Synthesis of (S)-(Cyclopropylmethyl)(1-phenylethyl)amine
A plausible and efficient route to enantiomerically pure (S)-(Cyclopropylmethyl)(1-phenylethyl)amine is through reductive amination of cyclopropanecarboxaldehyde with (S)-1-phenylethylamine.
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Cyclopropanecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-(-)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM), add cyclopropanecarboxaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-(Cyclopropylmethyl)(1-phenylethyl)amine.
Caption: Synthetic workflow for (S)-(Cyclopropylmethyl)(1-phenylethyl)amine.
Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general procedure for the resolution of a racemic carboxylic acid using an enantiomerically pure amine resolving agent. This can be adapted for use with (Cyclopropylmethyl)(1-phenylethyl)amine.
Materials:
-
Racemic carboxylic acid (e.g., mandelic acid)
-
Enantiomerically pure resolving agent (e.g., (S)-(Cyclopropylmethyl)(1-phenylethyl)amine)
-
Suitable solvent (e.g., ethanol, methanol, isopropanol - requires screening)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of the same hot solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2).
-
Extract the liberated carboxylic acid with an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
Make the aqueous layer from the acid extraction basic (pH ~12-13) by adding a strong base (e.g., 1 M NaOH).
-
Extract the liberated chiral resolving agent with an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to recover the resolving agent.
-
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Conclusion and Future Outlook
While direct experimental validation for (Cyclopropylmethyl)(1-phenylethyl)amine as a chiral resolving agent is a clear area for future research, the foundational principles of diastereomeric resolution and the comparative data from its structural analogues strongly suggest its potential as a highly effective tool for enantiomeric separation. The unique steric and electronic properties of the cyclopropylmethyl group are poised to enhance the chiral recognition process, leading to improved resolution efficiencies. The synthetic and resolution protocols provided in this guide offer a robust starting point for researchers and drug development professionals to explore the capabilities of this promising new resolving agent.
References
- BenchChem. (2025). Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. BenchChem Technical Support.
- US Patent US4983771A. (1991). Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.
- ResearchGate. (2025). Resolution of 2-chloromandelic acid with (R)-(+)
-
Skwarecki, A. S., & Dudziński, K. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4996. [Link]
- ResearchGate. (2025). An excellent new resolving agent for the diastereomeric resolution of rac-mandelic acid.
- Cerrone-Szakal, A. L., et al. (2007). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
- Moodle@Units. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
- The Royal Society of Chemistry. (n.d.).
-
Wang, Y., et al. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Symmetry, 10(12), 758. [Link]
- ResearchGate. (2025). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent.
- University of York. (n.d.).
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- US Patent US5677469A. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
- TCI Chemicals. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to (Cyclopropylmethyl)(1-phenylethyl)amine and Its Analogs
This guide provides a detailed spectroscopic comparison of (Cyclopropylmethyl)(1-phenylethyl)amine with its parent primary amine, 1-phenylethylamine, and its N-ethyl analog. Due to the absence of published experimental spectra for (Cyclopropylmethyl)(1-phenylethyl)amine, this guide will leverage established spectroscopic principles to predict its spectral characteristics. This comparative approach, grounded in the experimental data of its close relatives, offers valuable insights for researchers in drug discovery and organic synthesis for the identification and characterization of novel phenylethylamine derivatives.
Introduction
The phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active compounds. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of their pharmacological properties. The cyclopropylmethyl group, in particular, is a common motif in drug molecules, often introduced to modulate receptor binding affinity and metabolic stability. A thorough understanding of the spectroscopic signatures of these modifications is paramount for unambiguous compound identification and quality control.
This guide will first detail the experimental spectroscopic data for 1-phenylethylamine, our baseline compound. We will then explore the predictable spectroscopic shifts that occur upon N-alkylation using N-ethyl-1-phenylethylamine as a case study. Finally, we will synthesize this information to construct a predicted spectroscopic profile for our target molecule, (Cyclopropylmethyl)(1-phenylethyl)amine.
Structural Relationships of Compared Amines
The following diagram illustrates the structural relationship between the parent amine and its N-substituted analogs discussed in this guide.
Caption: Structural hierarchy from the primary amine to its secondary amine analogs.
Part 1: Spectroscopic Analysis of 1-Phenylethylamine
1-Phenylethylamine serves as our foundational molecule. Its spectra provide the characteristic signals of the 1-phenylethyl core, which will be modified in its analogs.
¹H NMR Spectroscopy of 1-Phenylethylamine
The ¹H NMR spectrum of 1-phenylethylamine presents a set of distinct signals corresponding to the aromatic, methine, amine, and methyl protons.
-
Aromatic Protons (H-Ar): A multiplet typically observed between 7.20 and 7.40 ppm integrates to 5 protons.
-
Methine Proton (H-α): A quartet at approximately 4.1 ppm results from coupling with the three protons of the adjacent methyl group.
-
Amine Protons (N-H₂): A broad singlet around 1.5 ppm, which integrates to two protons. The chemical shift of this peak is highly dependent on solvent and concentration, and it will disappear upon shaking the sample with D₂O.
-
Methyl Protons (H-β): A doublet at about 1.4 ppm, integrating to three protons, arises from coupling to the single methine proton.
Infrared (IR) Spectroscopy of 1-Phenylethylamine
The IR spectrum of a primary amine is characterized by the N-H stretching vibrations.
-
N-H Stretch: Two distinct, medium-intensity peaks are observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine group.[1]
-
Aromatic C-H Stretch: Sharp peaks are present just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks are observed just below 3000 cm⁻¹.
-
N-H Bend (Scissoring): A medium to strong absorption appears in the 1590-1650 cm⁻¹ range.
-
Aromatic C=C Bending: Overtone and combination bands appear in the 1600-2000 cm⁻¹ region, and out-of-plane bending gives rise to strong absorptions in the 690-900 cm⁻¹ range.
Mass Spectrometry of 1-Phenylethylamine
In mass spectrometry, amines undergo characteristic fragmentation patterns, most notably α-cleavage.
-
Molecular Ion (M⁺): The molecular ion peak for 1-phenylethylamine is observed at an m/z of 121, consistent with its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[2]
-
Base Peak: The most intense peak (base peak) in the spectrum is typically at m/z 106. This results from the loss of the methyl group (•CH₃) via α-cleavage, forming a stable iminium cation.
Part 2: Spectroscopic Effects of N-Alkylation - A Case Study of N-Ethyl-1-phenylethylamine
Predicted ¹H NMR of N-Ethyl-1-phenylethylamine
-
Aromatic and 1-Phenylethyl Protons: The signals for the aromatic protons, the α-methine proton, and the β-methyl protons will be similar in pattern and integration to the parent amine, although their chemical shifts may be slightly altered by the presence of the N-ethyl group.
-
N-H Proton: The signal for the two amine protons will be replaced by a single, often broad, signal for the one N-H proton, typically in the 0.5-2.0 ppm range.
-
N-Ethyl Protons: Two new signals will appear:
-
A quartet corresponding to the two methylene protons (-N-CH₂-CH₃) deshielded by the nitrogen, expected around 2.5-2.7 ppm.
-
A triplet corresponding to the three methyl protons (-N-CH₂-CH₃) around 1.1 ppm.
-
Predicted IR Spectrum of N-Ethyl-1-phenylethylamine
The most significant change will be in the N-H stretching region.
-
N-H Stretch: The pair of peaks characteristic of a primary amine will be replaced by a single, weaker absorption band in the 3300-3500 cm⁻¹ range, which is indicative of a secondary amine.
Predicted Mass Spectrum of N-Ethyl-1-phenylethylamine
The fragmentation will still be dominated by α-cleavage, but the masses of the fragments will change.
-
Molecular Ion (M⁺): The molecular ion peak will be at m/z 149.
-
Major Fragments: Two primary α-cleavage pathways are now possible:
-
Loss of the ethyl group (•CH₂CH₃) to give a fragment at m/z 120.
-
Loss of the methyl group (•CH₃) to give a fragment at m/z 134. The most stable fragment, and therefore often the base peak, will result from the loss of the larger alkyl group.
-
Part 3: Predicted Spectroscopic Profile of (Cyclopropylmethyl)(1-phenylethyl)amine
By combining the known spectral features of the 1-phenylethylamine core with the characteristic signals of an N-cyclopropylmethyl group, we can predict the spectroscopic profile of the target molecule.
Predicted ¹H NMR of (Cyclopropylmethyl)(1-phenylethyl)amine
-
Aromatic and 1-Phenylethyl Protons: Similar to the N-ethyl analog, the signals for the phenyl, α-methine, and β-methyl groups will remain, with slight shifts.
-
N-H Proton: A single, broad singlet for the secondary amine proton.
-
N-Cyclopropylmethyl Protons: This group will introduce a unique set of signals in the upfield region of the spectrum:
-
Methylene Protons (-N-CH₂-cyclopropyl): A doublet is expected around 2.3-2.5 ppm, deshielded by the nitrogen.
-
Methine Proton (cyclopropyl-CH): A multiplet is expected in the range of 0.8-1.2 ppm.
-
Cyclopropyl Methylene Protons (-CH₂- on ring): Two distinct multiplets are expected in the highly shielded region of 0.0-0.6 ppm. This significant upfield shift is a hallmark of cyclopropyl protons.[3][4]
-
Predicted IR Spectrum of (Cyclopropylmethyl)(1-phenylethyl)amine
-
N-H Stretch: As a secondary amine, a single, weak to medium absorption is expected between 3300 and 3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and cyclopropylmethyl groups will be just below 3000 cm⁻¹. The C-H bonds of the cyclopropane ring may show a characteristic stretch slightly above 3000 cm⁻¹.
Predicted Mass Spectrum of (Cyclopropylmethyl)(1-phenylethyl)amine
-
Molecular Ion (M⁺): The molecular ion peak is predicted to be at m/z 175.
-
Major Fragments: α-cleavage will again be the dominant fragmentation pathway.
-
Loss of the Cyclopropylmethyl Group: Cleavage of the bond between the nitrogen and the cyclopropylmethyl group would result in the loss of a C₄H₇• radical (mass 55), leading to a fragment at m/z 120.
-
Loss of the Methyl Group: Cleavage of the Cα-Cβ bond would lead to the loss of a methyl radical (mass 15) and a fragment at m/z 160.
-
Base Peak: The most likely base peak would be from the loss of the larger substituent on the α-carbon, the phenyl group, but due to the stability of the iminium ion formed, the loss of the cyclopropylmethyl group leading to the m/z 120 fragment is also highly probable. Another significant fragmentation could be the loss of the cyclopropyl ring from the cyclopropylmethyl group.
-
Comparative Spectroscopic Data Summary
| Compound | Molecular Weight | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec (m/z) |
| 1-Phenylethylamine | 121.18 | ~7.3 (m, 5H), 4.1 (q, 1H), 1.5 (br s, 2H), 1.4 (d, 3H) | ~3300-3400 (two bands, N-H₂ stretch) | 121 (M⁺), 106 (base peak) |
| N-Ethyl-1-phenylethylamine (Predicted) | 149.23 | ~7.3 (m, 5H), ~3.8 (q, 1H), ~2.6 (q, 2H), ~1.4 (d, 3H), ~1.1 (t, 3H), ~1.0 (br s, 1H) | ~3300-3400 (one band, N-H stretch) | 149 (M⁺), 120 or 134 |
| (Cyclopropylmethyl)(1-phenylethyl)amine (Predicted) | 175.27 | ~7.3 (m, 5H), ~3.8 (q, 1H), ~2.4 (d, 2H), ~1.4 (d, 3H), ~1.0 (m, 1H), ~0.4 (m, 2H), ~0.1 (m, 2H) | ~3300-3400 (one band, N-H stretch) | 175 (M⁺), 120 or 160 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are usually sufficient.
-
Data Processing: The resulting free induction decay (FID) is processed by applying a Fourier transform. The spectrum is then phased and the baseline is corrected. The signals are integrated to determine the relative number of protons, and the chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: A background spectrum of the clean salt plates is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic functional group absorptions.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly by electron impact (EI), which involves bombarding the sample with high-energy electrons.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Conclusion
This guide demonstrates a systematic approach to the spectroscopic characterization of (Cyclopropylmethyl)(1-phenylethyl)amine and its analogs. By understanding the foundational spectra of 1-phenylethylamine and the predictable effects of N-alkylation, researchers can confidently predict and interpret the spectra of more complex derivatives. The key identifiers for the target molecule are the presence of a single N-H stretch in the IR spectrum, a molecular ion peak at m/z 175 in the mass spectrum, and, most diagnostically, the characteristic upfield signals of the cyclopropyl protons in the ¹H NMR spectrum. This predictive framework is an essential tool for the rapid identification and structural elucidation of novel compounds in a research and development setting.
References
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PubChem. (n.d.). 1-Phenethylamine, (-)-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenethylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
- Byrne, P. A., Sheehy, K. J., Buckley, S., & Mayr, H. (2016). Alkylation of Aromatic Nitrogen Heterocycles and N-Containing Ambident Nucleophiles. European Journal of Organic Chemistry, 2016(28), 4815-4825.
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved January 23, 2026, from [Link]
-
University of Regensburg. (n.d.). Nitrogen NMR. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. American Chemical Society. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... Retrieved January 23, 2026, from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved January 23, 2026, from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 23, 2026, from [Link]
-
PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved January 23, 2026, from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved January 23, 2026, from [Link]
-
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-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to Assessing the Enantiomeric Excess of Optically Active 1-Cyclopropylalkyl-1-amines
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This is particularly true for novel structures like 1-cyclopropylalkyl-1-amines, which are of growing interest in medicinal chemistry. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of these chiral amines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip you with the knowledge to select the most appropriate method for your specific analytical needs, underpinned by experimental data and procedural insights.
The Central Role of Enantiomeric Purity
The biological activity of a chiral drug can be predominantly associated with one enantiomer (the eutomer), while the other (the distomer) may be inactive or even contribute to undesirable side effects. Therefore, the ability to accurately quantify the enantiomeric composition of a substance is paramount during drug discovery, development, and quality control. 1-Cyclopropylalkyl-1-amines, with their unique three-dimensional structure, present specific challenges and considerations for enantioselective analysis.
Comparative Overview of Analytical Techniques
The choice of analytical method for determining enantiomeric excess is often a trade-off between resolution, sensitivity, speed, and the need for sample derivatization.
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile derivatives on a chiral stationary phase. | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. |
| Resolution | Generally high to excellent. | High to excellent for suitable analytes. | Moderate, dependent on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High (UV, FLD), lower for chiroptical detectors. | Very high (FID, ECD). | Lower, requires higher sample concentration. |
| Analysis Time | Typically 5-30 minutes. | Typically 10-40 minutes. | Rapid data acquisition (minutes), but sample preparation can be longer. |
| Sample Derivatization | Often not required. | Usually necessary for amines. | Required (chiral derivatizing agent) or addition of an auxiliary (chiral solvating agent). |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
| Throughput | High, amenable to automation. | High, amenable to automation. | Lower, more manual sample preparation. |
In-Depth Analysis of Each Technique
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the determination of enantiomeric excess due to its versatility and broad applicability.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
The "Why": Causality in Method Development
The success of a chiral HPLC separation hinges on the selection of the appropriate CSP and mobile phase. For primary amines like 1-cyclopropylalkyl-1-amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclofructan-based CSPs are often the first choice.[3][4] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The addition of a small amount of a basic modifier, like diethylamine or butylamine, to the mobile phase is often crucial to prevent peak tailing by masking residual silanol groups on the silica support.[3]
Experimental Protocol: Chiral HPLC of a 1-Cyclopropylalkyl-1-amine
Figure 1. Workflow for ee determination by Chiral HPLC.
Step-by-Step Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), is a good starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v). To this, a small amount of a basic additive like diethylamine (DEA) is added (e.g., 0.1%) to improve peak shape.
-
Sample Preparation: Prepare a stock solution of the 1-cyclopropylalkyl-1-amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the amine absorbs (e.g., 220 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula: %ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.
Advantages:
-
Often requires no derivatization.
-
High resolution and sensitivity.
-
Well-established and robust technique.
Limitations:
-
Finding the right CSP and mobile phase can be time-consuming.
-
Chiral columns can be expensive.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds.[5] For primary amines, which are often polar and non-volatile, derivatization is typically a prerequisite for successful analysis.[6][7]
The "Why": The Necessity of Derivatization
Direct analysis of primary amines by GC often leads to poor peak shape and strong interactions with the column.[7] Derivatization converts the polar amine group into a less polar, more volatile functional group.[6][8] A common approach is acylation with a reagent like trifluoroacetic anhydride (TFAA). This not only improves the chromatographic properties but can also enhance the interaction with the chiral stationary phase, leading to better separation. The choice of a chiral stationary phase, often based on cyclodextrin derivatives, is critical for achieving enantiomeric resolution.[9]
Experimental Protocol: Chiral GC of a Derivatized 1-Cyclopropylalkyl-1-amine
Figure 2. Workflow for ee determination by Chiral GC.
Step-by-Step Methodology:
-
Derivatization:
-
Dissolve approximately 1 mg of the 1-cyclopropylalkyl-1-amine in 0.5 mL of dichloromethane.
-
Add 0.1 mL of trifluoroacetic anhydride.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent like hexane for GC injection.
-
-
Column Selection: A cyclodextrin-based chiral capillary column, such as Chirasil®-Dex CB, is a common choice.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two derivatized enantiomers.
Advantages:
-
High resolution and sensitivity.
-
Faster analysis times compared to some HPLC methods.
Limitations:
-
Requires derivatization, which adds a step to the workflow and can introduce errors if not quantitative.
-
The analyte must be volatile and thermally stable.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a distinct approach to determining enantiomeric excess without the need for chromatographic separation.[10] The principle lies in converting the enantiomers into diastereomers, which have different NMR spectra. This can be achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[10]
The "Why": Creating a Diastereomeric Environment
Enantiomers are indistinguishable in an achiral NMR solvent. By introducing a chiral auxiliary, a diastereomeric interaction occurs.
-
Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid chloride (MTPA-Cl), react with the amine to form stable, covalently bonded diastereomeric amides.[11] These diastereomers will have slightly different chemical shifts for protons near the stereocenter, allowing for their individual integration.
-
Chiral Solvating Agents (CSAs): CSAs, like (R)-(-)-1,1'-Bi-2-naphthol (BINOL), form transient, non-covalent diastereomeric complexes with the enantiomers of the amine.[10] This results in a splitting of signals in the NMR spectrum, with the ratio of the integrals corresponding to the enantiomeric ratio.
Experimental Protocol: Chiral NMR using a Chiral Derivatizing Agent (Mosher's Acid)
Figure 3. Workflow for ee determination by Chiral NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the 1-cyclopropylalkyl-1-amine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of pyridine (1-2 drops) to act as a base.
-
Add a slight molar excess of (R)-Mosher's acid chloride.
-
Shake the tube to ensure complete reaction.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. A higher field instrument (e.g., 400 MHz or above) will provide better signal dispersion.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is split into two peaks corresponding to the two diastereomers. The proton on the carbon bearing the amino group or a proton on the cyclopropyl ring are good candidates.
-
Carefully integrate the two signals. The enantiomeric excess is calculated from the ratio of the integrals.
-
Advantages:
-
Rapid analysis once the sample is prepared.[5]
-
Provides structural information simultaneously.
-
Does not require expensive chiral columns.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Signal overlap can complicate quantification.
-
Derivatization must be complete to avoid kinetic resolution and ensure accurate results.
Conclusion
The selection of the optimal method for determining the enantiomeric excess of 1-cyclopropylalkyl-1-amines depends on the specific requirements of the analysis.
-
Chiral HPLC is the go-to method for its robustness, high resolution, and the ability to often analyze the amine directly without derivatization. It is well-suited for routine quality control and high-throughput screening.
-
Chiral GC is an excellent choice when high sensitivity is required and the amine is amenable to derivatization to a volatile and thermally stable product.
-
Chiral NMR is a powerful tool for rapid analysis and when structural confirmation is also needed. It is particularly useful in a research and development setting for quick checks of enantiomeric purity.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently choose the most appropriate method to ensure the stereochemical integrity of their 1-cyclopropylalkyl-1-amine compounds.
References
-
Sánchez, F. G., & Navas, N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]
-
Singh, S., et al. (2022). NMR determination of enantiomeric excess. RSC Advances, 12(42), 27263-27278. [Link]
-
Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1427, 66-76. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceuticals & Pharmacology, 1(1), 1-4. [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]
-
Sun, P., et al. (2012). Chiral stationary phases for HPLC. Journal of Chromatography A, 1269, 128-140. [Link]
-
Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]
-
Needham, S. R., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-752. [Link]
-
PubMed. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Smuts, J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 686-695. [Link]
-
Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chirality, 16(7), 477-483. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Islam, M. R., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Applied Pharmaceutical Science, 4(1), 6-11. [Link]
-
Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]
-
Wang, Y., et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1163(1-2), 272-278. [Link]
-
The Organic Chemistry Tutor. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. [Video]. YouTube. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4905. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Spradlin, J. E. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
-
Trost, B. M., et al. (1986). A convenient and useful method for the determination of the enantiomeric excess of a variety of chiral amines. The Journal of Organic Chemistry, 51(12), 2370-2374. [Link]
Sources
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- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of (Cyclopropylmethyl)(1-phenylethyl)amine
The core principle of this guide is risk mitigation through informed caution. The procedures outlined below are designed to be self-validating, emphasizing containment, neutralization, and adherence to established hazardous waste protocols.
Hazard Assessment: An In-depth Analysis
Due to the absence of a dedicated SDS for (Cyclopropylmethyl)(1-phenylethyl)amine, a thorough hazard assessment has been conducted by examining its structural analogues. This analysis forms the bedrock of our disposal strategy.
Key Inferred Hazards:
-
Corrosivity: Based on the properties of 1-phenylethylamine and cyclopropylamine, it is highly probable that (Cyclopropylmethyl)(1-phenylethyl)amine is corrosive and can cause severe skin burns and eye damage.
-
Toxicity: Analogues are harmful if swallowed or in contact with skin.[1] Therefore, acute toxicity should be assumed.
-
Flammability: The compound is likely a combustible liquid.[1]
-
Reactivity: As an amine, it is expected to be alkaline and will react exothermically with acids. It is also incompatible with strong oxidizing agents.[]
-
Environmental Hazards: Some related compounds are harmful to aquatic life.
| Property | Inferred Value/Classification | Basis from Analogues |
| Physical State | Liquid | 1-phenylethylamine and cyclopropylamine are liquids at room temperature.[3] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3/4) | Based on 2-phenylethylamine and cyclopropylamine.[1] |
| Skin Corrosion/Irritation (Category 1B) | Based on 1-phenylethylamine and cyclopropylamine.[1] | |
| Serious Eye Damage/Irritation (Category 1) | Based on 1-phenylethylamine and cyclopropylamine.[1] | |
| Flammable Liquids (Category 4) | Based on 1-phenylethylamine.[4] | |
| Hazardous to the Aquatic Environment (Acute/Chronic) | Based on 2-phenylethylamine and 1-phenylethylamine. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling (Cyclopropylmethyl)(1-phenylethyl)amine waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact and potential burns or absorption.[1] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1] |
| Skin and Body | A fully-buttoned laboratory coat. | To protect against incidental skin contact.[1] |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[4] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of (Cyclopropylmethyl)(1-phenylethyl)amine, from initial collection to final handover for professional disposal.
Disposal workflow for (Cyclopropylmethyl)(1-phenylethyl)amine.
Experimental Protocol:
-
Waste Segregation: At the point of generation, collect all waste containing (Cyclopropylmethyl)(1-phenylethyl)amine, including pure compound, solutions, and contaminated consumables, into a dedicated waste stream. Crucially, do not mix this waste with acidic or oxidizing waste streams to prevent violent reactions. [5]
-
Primary Containment:
-
Use a chemically compatible container, preferably the original container if it is in good condition, or a new, clean container made of glass or polyethylene.
-
The container must have a secure, screw-top cap.
-
Label the container clearly with "Hazardous Waste," the full chemical name "(Cyclopropylmethyl)(1-phenylethyl)amine," and the approximate concentration and volume. Also, include the date of initial waste accumulation.
-
Do not fill the container beyond 75% capacity to allow for vapor expansion.
-
-
Temporary Storage:
-
Waste Pickup Request:
-
Once the waste container is approximately three-quarters full, or in accordance with your institution's guidelines (e.g., within six months of the accumulation start date), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
-
EHS Collection and Final Disposal:
-
Your EHS department will collect the waste for consolidation and subsequent disposal by a licensed hazardous waste management company.
-
Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[6]
-
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is vital to mitigate risks.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the material is spilled, eliminate all potential ignition sources.
-
Assess and Secure: From a safe distance, assess the extent of the spill. If it is a large or unmanageable spill, contact your institution's emergency response team immediately.
-
Don PPE: For small, manageable spills, trained personnel should don the appropriate PPE as outlined in Section 2.
-
Containment and Absorption:
-
Contain the spill using a chemical absorbent material such as vermiculite, sand, or commercial spill pads.
-
Work from the outside of the spill inwards to prevent its spread.
-
-
Collection:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area using a 5% solution of acetic acid, followed by a thorough rinse with water.[5] All decontamination materials should be collected as hazardous waste.
-
-
Final Disposal: All materials used in the spill cleanup must be disposed of as hazardous waste following the protocol in Section 3.
Conclusion: A Commitment to Safety
The proper disposal of (Cyclopropylmethyl)(1-phenylethyl)amine, while lacking a specific SDS, can be managed safely and effectively by adhering to the principles of hazard assessment based on structural analogues, stringent use of personal protective equipment, and a systematic disposal workflow. By treating this compound with the caution it deserves, researchers can continue their vital work while upholding the highest standards of laboratory safety and environmental responsibility.
References
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
- Sigma-Aldrich. (2025, November 6).
- CDH Fine Chemical. (n.d.).
- BOC Sciences. (n.d.). Phenethylamine Impurities.
- Wikipedia. (n.d.). 1-Phenylethylamine.
- Apollo Scientific. (n.d.). (1R)-(+)
- Vanderbilt University Medical Center. (n.d.).
- Sigma-Aldrich. (2024, September 6).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2009, September 22).
Sources
A-Comprehensive-Guide-to-the-Safe-Handling-of-(Cyclopropylmethyl)(1-phenylethyl)amine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (Cyclopropylmethyl)(1-phenylethyl)amine. The following guidance is synthesized from data on structurally similar compounds, namely 1-phenylethylamine and cyclopropylamine. It is imperative to treat (Cyclopropylmethyl)(1-phenylethyl)amine as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
Hazard Assessment and Risk Mitigation
(Cyclopropylmethyl)(1-phenylethyl)amine is a substituted phenethylamine.[1] While the toxicological properties of this specific compound have not been fully investigated, data from analogous compounds suggest it should be treated as a corrosive material that can cause severe skin burns and eye damage.[2][3][4] It is also likely to be harmful if swallowed or in contact with skin.[3]
Inferred Hazard Profile:
| Hazard Classification | Description | Source Analogy |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[3][4] | 1-Phenylethylamine, Cyclopropylamine |
| Skin Corrosion/Irritation | Causes severe skin burns.[3][4][5] | 1-Phenylethylamine, Cyclopropylamine, Phenethylamine |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3][4] | 1-Phenylethylamine, Cyclopropylamine |
| Flammability | May be a combustible liquid.[3] | 1-Phenylethylamine |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk.
2.1. Primary Engineering Controls: The Chemical Fume Hood
All handling of (Cyclopropylmethyl)(1-phenylethyl)amine must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[6]
2.2. Essential Personal Protective Equipment
-
Hand Protection: Double-gloving is recommended. An inner nitrile glove should be worn, with an outer glove of a more robust material like neoprene.[7]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87 standards are mandatory.[8] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[7][9]
-
Body Protection: A flame-resistant lab coat is required.[7] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory.[7]
PPE Selection Workflow
Caption: PPE selection workflow for handling (Cyclopropylmethyl)(1-phenylethyl)amine.
Operational and Disposal Plans
3.1. Handling and Storage
-
Store in a cool, well-ventilated area away from heat, sparks, and open flames.[3][8]
-
Avoid contact with strong oxidizing agents.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
3.2. Spill Management
In the event of a spill, evacuate the area and notify laboratory personnel immediately.[8] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Do not flush down the drain.[2]
3.3. Disposal Plan
(Cyclopropylmethyl)(1-phenylethyl)amine waste is considered hazardous.
-
Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[9]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[9][11] The container should be made of a material compatible with amines.[9]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[9] Do not attempt to dispose of it in the sanitary sewer.[2]
Step-by-Step Waste Disposal Protocol:
-
Segregate: At the point of generation, collect all waste containing (Cyclopropylmethyl)(1-phenylethyl)amine into a dedicated, labeled waste container.
-
Label: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).[9]
-
Store: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[2]
References
- Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-Phenylethylamine.
- AK Scientific, Inc. (2024). Safety Data Sheet: (R)-(+)-1-Phenylethylamine.
- BASF AG. (2009). Safety Data Sheet: 1-Phenylethylamine.
- Sigma-Aldrich. (2024). Safety Data Sheet: (R)-(+)-1-phenylethylamine.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Cyclopropylamine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: Phenethylamine.
- University of California, Los Angeles. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Wikipedia. (n.d.). Substituted phenethylamine.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- National Center for Biotechnology Information. (n.d.). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines.
- National Center for Biotechnology Information. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from the University of Virginia School of Medicine.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals.
- University of Michigan. (n.d.). Chemical - Environment, Health & Safety.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- National Center for Biotechnology Information. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity.
- National Association of Boards of Pharmacy. (2025). Safety in Every Step: Handling Hazardous Drugs Beyond the Standards.
- ResearchGate. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity.
- Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from Vanderbilt University Office of Clinical and Research Safety.
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- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
